molecular formula F5Mo B078036 Molybdenum pentafluoride CAS No. 13819-84-6

Molybdenum pentafluoride

Cat. No.: B078036
CAS No.: 13819-84-6
M. Wt: 190.9 g/mol
InChI Key: NBJFDNVXVFBQDX-UHFFFAOYSA-I
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Description

Molybdenum pentafluoride (MoF5) is a high-valent metal fluoride of significant interest in advanced materials research and inorganic synthesis. Its primary research value lies in its potent fluorination and oxidation capabilities, making it a critical reagent for the synthesis of transition metal fluoride complexes and as a precursor in the fabrication of thin films via chemical vapor deposition (CVD). The compound's mechanism of action involves the transfer of fluorine atoms, effectively fluorinating substrates and other metal centers. This property is exploited in surface modification and the development of corrosion-resistant coatings. Furthermore, MoF5 serves as a strong Lewis acid catalyst in specialized organic transformations and is integral to investigations in solid-state chemistry for creating novel metal fluoride materials with unique electronic and magnetic properties. Its reactivity is characterized by its sensitivity to moisture, requiring handling under inert atmospheric conditions. This reagent is essential for pushing the boundaries in exploratory synthesis, catalysis, and the development of next-generation inorganic materials.

Properties

CAS No.

13819-84-6

Molecular Formula

F5Mo

Molecular Weight

190.9 g/mol

IUPAC Name

pentafluoromolybdenum

InChI

InChI=1S/5FH.Mo/h5*1H;/q;;;;;+5/p-5

InChI Key

NBJFDNVXVFBQDX-UHFFFAOYSA-I

SMILES

F[Mo](F)(F)(F)F

Canonical SMILES

F[Mo](F)(F)(F)F

Other CAS No.

13819-84-6

Origin of Product

United States

Foundational & Exploratory

Molybdenum Pentafluoride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Fundamental Properties of Molybdenum Pentafluoride for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (MoF₅) is an inorganic compound with the formula MoF₅. It is a hygroscopic, volatile, yellow solid that is a key starting material in molybdenum chemistry.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and chemical characteristics, synthesis, reactivity, and safety protocols. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physical and Chemical Properties

This compound is a volatile solid at room temperature. In the solid state, it exists as a tetramer, [MoF₅]₄, with a cyclic structure of four distorted octahedral molybdenum atoms bridged by fluorine atoms.[3] In the liquid and gaseous phases, it exists as a mixture of oligomers, primarily dimers and trimers, with a small fraction of monomers.[1] The monomeric form is believed to adopt a trigonal bipyramidal geometry.[4]

Quantitative Physical and Spectroscopic Data

The following tables summarize the key quantitative physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula MoF₅[1][2]
Molar Mass 190.94 g/mol [1][2]
Appearance Yellow solid[1][2]
Density 3.44 g/cm³[1][2]
Melting Point 45.7 °C (318.8 K)[1][2]
Boiling Point 50 °C (sublimes)[1][2]
Crystal Structure Tetrameric in solid state[3]

Table 2: Thermodynamic Properties of this compound

PropertyValueReference(s)
Standard Enthalpy of Formation (ΔH°f) (crystal) -1387 kJ/mol[5]
Heat Capacity (C) 96.6 J/mol·K[1][2]
Enthalpy of Fusion 6.1 kJ/mol

Table 3: Vibrational Spectroscopy Data for Monomeric MoF₅

Data for monomeric MoF₅ is typically obtained from matrix isolation studies.

Wavenumber (cm⁻¹)Vibrational ModeSymmetryReference(s)
Data not explicitly found in a tabular format in the search results, but discussed in the cited literature.[4][6][7]

Synthesis and Reactivity

Synthesis of this compound

This compound can be synthesized through several routes. The most common methods involve the reduction of molybdenum hexafluoride or the direct fluorination of molybdenum metal.

This method is based on the reaction described in Inorganic Syntheses and other literature sources.[1][2]

Reaction: Mo + 5MoF₆ → 6MoF₅

Materials:

  • Molybdenum powder

  • Molybdenum hexafluoride (MoF₆)

  • Airtight reaction vessel (e.g., a sealed tube or autoclave) made of a resistant material such as nickel or Monel.

  • Vacuum line

  • Heating apparatus (e.g., tube furnace)

  • Cold trap

Procedure:

  • Place a stoichiometric amount of molybdenum powder into the reaction vessel under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Evacuate the reaction vessel using a vacuum line to remove air and moisture.

  • Cool a section of the reaction vessel or a connected cold trap with liquid nitrogen.

  • Carefully condense a five-fold molar excess of molybdenum hexafluoride into the cooled section of the reaction vessel.

  • Seal the reaction vessel.

  • Allow the reactants to slowly warm to room temperature and then gently heat the vessel to a temperature sufficient to initiate the reaction (temperatures around 150-200°C are typically employed, though specific conditions may vary). The reaction is often carried out in a sealed tube with a temperature gradient.

  • The reaction proceeds as the MoF₆ vapor comes into contact with the heated molybdenum powder.

  • After the reaction is complete, the product, this compound, can be purified by vacuum sublimation. The more volatile unreacted MoF₆ can be removed by careful distillation to a cold trap.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Mo_powder Molybdenum Powder Reactor Reaction Vessel (e.g., Ni tube) Mo_powder->Reactor MoF6_gas Molybdenum Hexafluoride Gas Condense Condense MoF₆ MoF6_gas->Condense Evacuate Evacuate Vessel Reactor->Evacuate Evacuate->Condense Seal Seal Vessel Condense->Seal Heat Heat to 150-200°C Seal->Heat Sublimation Vacuum Sublimation Heat->Sublimation Reaction Complete Product Pure MoF₅ Sublimation->Product

Reactivity of this compound

This compound is a reactive compound. Its key reactions include:

  • Hydrolysis: It is extremely sensitive to moisture and hydrolyzes readily in the presence of water or moist air, releasing hydrogen fluoride (HF).[1][2] This reaction is vigorous and hazardous.

  • Disproportionation: Upon heating to around 165 °C, MoF₅ disproportionates to form molybdenum tetrafluoride (MoF₄) and molybdenum hexafluoride (MoF₆).[1][2]

  • Reactions with Organic Solvents: The reactivity of MoF₅ with organic solvents is not extensively documented in the initial search results, but caution should be exercised as it is a strong oxidizing and fluorinating agent. Reactions with organic compounds are likely.

Reactivity_Diagram cluster_hydrolysis Hydrolysis cluster_disproportionation Thermal Disproportionation MoF5 MoF₅ H2O H₂O (moisture) Hydrolysis_Products Hydrolysis Products + HF MoF5->Hydrolysis_Products Vigorous Reaction Heat Heat (~165°C) MoF4 MoF₄ MoF5->MoF4 Disproportionation MoF6 MoF₆ MoF5->MoF6 Disproportionation

Applications and Relevance to Drug Development

Based on the available literature, this compound does not have direct applications in drug development or biological signaling pathways. Its high reactivity, particularly its sensitivity to water, makes it unsuitable for use in biological systems. Its primary utility lies in the field of inorganic synthesis, where it serves as a precursor for other molybdenum compounds.

Safety and Handling

This compound is a hazardous chemical that requires strict safety precautions during handling and storage.

  • Hazards: It is a strong oxidizing agent and is corrosive. Upon contact with moisture, it releases toxic and corrosive hydrogen fluoride gas. Inhalation can be harmful.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: A full suit of protective clothing, including gloves made of a material resistant to fluorides (e.g., neoprene or nitrile rubber), is essential.

    • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In case of potential exposure, a self-contained breathing apparatus (SCBA) or a respirator with an appropriate cartridge for acid gases and fluorides should be used.

  • Handling:

    • All manipulations should be carried out in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Avoid contact with skin, eyes, and clothing.

    • Ensure that an eyewash station and a safety shower are readily accessible.

  • Storage:

    • Store in a tightly sealed container made of a resistant material (e.g., stainless steel, Monel, or Teflon).

    • The storage area should be cool, dry, and well-ventilated, away from water and incompatible materials.

  • Spills:

    • In case of a spill, evacuate the area.

    • Use appropriate PPE for cleanup.

    • Small spills can be covered with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use water.

    • Large spills should be handled by trained emergency response personnel.

Conclusion

This compound is a fundamentally important, yet highly reactive, inorganic compound. This guide has provided a detailed overview of its core properties, including its physical and chemical characteristics, synthesis, and reactivity. While it does not have direct applications in the life sciences, a thorough understanding of its properties is crucial for researchers in inorganic and materials chemistry. Strict adherence to safety protocols is paramount when working with this hazardous substance.

References

An In-depth Technical Guide to the Synthesis of Molybdenum(V) Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for Molybdenum(V) fluoride (MoF₅), a compound of interest in various chemical research and development areas. The information presented is curated for a technical audience and focuses on detailed experimental protocols, quantitative data, and logical representations of the synthetic pathways.

Molybdenum(V) fluoride is a hygroscopic, yellow solid that typically exists as a tetramer.[1][2][3] Its synthesis requires careful handling of highly reactive and corrosive reagents. This document outlines three principal methods for its preparation: the reaction of molybdenum metal with molybdenum hexafluoride, the reduction of molybdenum hexafluoride, and the direct fluorination of molybdenum metal.

Core Synthesis Routes: A Comparative Overview

The selection of a specific synthesis route for Molybdenum(V) fluoride depends on the available starting materials, equipment, and desired scale of production. The following table summarizes the key quantitative parameters for the three primary methods.

Synthesis RouteReactantsTemperature (°C)PressureReaction TimeYield
Comproportionation Mo, MoF₆400Autogenous2 hours~100% (based on Mo)
Reduction of MoF₆ MoF₆, PF₃Not specifiedNot specifiedNot specifiedNot specified
Direct Fluorination Mo, F₂900Not specifiedNot specifiedNot specified

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the key synthesis routes of Molybdenum(V) fluoride. These protocols are based on established laboratory methods and require appropriate safety precautions for handling hazardous materials.

Synthesis by Comproportionation of Molybdenum and Molybdenum Hexafluoride

This method involves the reaction of molybdenum metal with an excess of molybdenum hexafluoride. The reaction proceeds according to the following equation:

Mo + 5MoF₆ → 6MoF₅ [1]

Experimental Protocol:

A detailed procedure for this synthesis is described in Inorganic Syntheses. The following is a summary of the key steps:

  • Apparatus: A reaction vessel capable of withstanding high temperatures and pressures, typically a metal autoclave, is required. The apparatus must be scrupulously dried and free of any contaminants.

  • Reagents:

    • Molybdenum metal powder.

    • Molybdenum hexafluoride (MoF₆).

  • Procedure:

    • A weighed amount of molybdenum powder is placed in the reaction vessel.

    • The vessel is evacuated and cooled.

    • A stoichiometric excess of molybdenum hexafluoride is condensed into the reactor.

    • The sealed vessel is heated to 400°C for 2 hours.

    • After cooling, the excess MoF₆ is removed under vacuum.

    • The Molybdenum(V) fluoride product is purified by sublimation.

  • Yield: The yield is reported to be nearly quantitative based on the initial amount of molybdenum metal.

Synthesis by Reduction of Molybdenum Hexafluoride

Molybdenum(V) fluoride can also be prepared by the reduction of molybdenum hexafluoride using a suitable reducing agent, such as phosphorus trifluoride (PF₃) or tungsten hexacarbonyl (W(CO)₆).[1][4][5]

Reaction with Phosphorus Trifluoride:

2MoF₆ + PF₃ → 2MoF₅ + PF₅ [4][5]

Experimental Protocol:

Detailed, publicly available experimental protocols for this specific method are limited. However, the general procedure involves the controlled reaction of gaseous or liquid molybdenum hexafluoride with phosphorus trifluoride in a suitable, inert reaction system. The product, MoF₅, would then be separated from the volatile byproduct, phosphorus pentafluoride (PF₅), likely through fractional condensation or sublimation.

Synthesis by Direct Fluorination of Molybdenum Metal

This method involves the direct reaction of elemental molybdenum with fluorine gas at high temperatures.[1][6]

Reaction Equation:

2Mo + 5F₂ → 2MoF₅

Experimental Protocol:

  • Apparatus: A high-temperature tube furnace with a reactor tube made of a fluorine-resistant material. A system for the controlled flow of fluorine gas and an appropriate trapping system for any unreacted fluorine are essential.

  • Reagents:

    • Molybdenum metal powder or turnings.

    • Fluorine gas (F₂).

  • General Procedure:

    • Molybdenum metal is placed in the reactor tube.

    • The system is purged with an inert gas.

    • The reactor is heated to 900°C.

    • A controlled stream of fluorine gas, often diluted with an inert gas, is passed over the heated molybdenum.

    • The volatile MoF₅ product is carried out of the hot zone and collected on a cold finger or in a cooled trap.

    • Purification is typically achieved through sublimation.

Logical Relationships and Experimental Workflows

The synthesis of Molybdenum(V) fluoride can be visualized as a series of distinct pathways starting from elemental molybdenum or its highest oxidation state fluoride. The following diagrams, generated using the DOT language, illustrate these workflows.

Synthesis_Workflows Mo Molybdenum (Mo) MoF6 Molybdenum Hexafluoride (MoF6) Mo->MoF6 Direct Fluorination MoF5 Molybdenum(V) Fluoride (MoF5) Mo->MoF5 Direct Fluorination (900°C) Mo->MoF5 Comproportionation (400°C) MoF6->MoF5 Reduction MoF6->MoF5 F2 Fluorine (F2) F2->MoF6 F2->MoF5 ReducingAgent Reducing Agent (e.g., PF3, W(CO)6) ReducingAgent->MoF5 Comproportionation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Mo_powder Molybdenum Powder Reaction Heat to 400°C in sealed vessel Mo_powder->Reaction MoF6_reagent Molybdenum Hexafluoride MoF6_reagent->Reaction Purification Sublimation Reaction->Purification MoF5_product Pure Molybdenum(V) Fluoride Purification->MoF5_product General_Synthesis_Logic Start Starting Material Mo_start Molybdenum (Mo) Start->Mo_start MoF6_start Molybdenum Hexafluoride (MoF6) Start->MoF6_start Oxidation Oxidation (with F2) Mo_start->Oxidation Comproportionation Comproportionation (with MoF6) Mo_start->Comproportionation MoF6_start->Comproportionation Reduction Reduction (with PF3, etc.) MoF6_start->Reduction Process Process Product Molybdenum(V) Fluoride (MoF5) Oxidation->Product Comproportionation->Product Reduction->Product

References

Molybdenum(V) Fluoride (CAS 13819-84-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of molybdenum(V) fluoride (MoF₅), a significant inorganic compound with diverse applications in catalysis and materials science. This document consolidates critical information on its chemical and physical properties, synthesis and purification protocols, reactivity, and safety considerations. Special attention is given to its structural characteristics and spectroscopic data. Furthermore, this guide explores the broader context of molybdenum compounds in catalysis and their emerging potential in drug development, providing a valuable resource for researchers and professionals in these fields.

Chemical and Physical Properties

Molybdenum(V) fluoride is a hygroscopic, yellow crystalline solid at room temperature. In the solid state, it exists as a tetramer, [MoF₅]₄, with molybdenum atoms in a distorted octahedral geometry linked by fluoride bridges. The monomeric form, which is present in the gas phase, is believed to have a trigonal bipyramidal structure. It is reactive towards water and sublimes at elevated temperatures.

Table 1: Physical and Chemical Properties of Molybdenum(V) Fluoride
PropertyValueReference(s)
CAS Number 13819-84-6
Molecular Formula MoF₅
Molar Mass 190.94 g/mol
Appearance Yellow crystalline solid
Density 3.44 g/cm³
Melting Point 45.7 °C (114.3 °F; 318.8 K)
Boiling Point Sublimes at 50 °C (122 °F; 323 K)
Solubility Soluble in anhydrous HF (0.32 g/100g at 25°C)
Decomposition Temperature Disproportionates at ~165 °C

Synthesis and Purification

Synthesis

A common and effective method for the synthesis of molybdenum(V) fluoride is the reduction of molybdenum(VI) fluoride (MoF₆) with molybdenum metal.

Reaction: Mo + 5MoF₆ → 6MoF₅

This protocol is adapted from the procedure described in Inorganic Syntheses.

Caution: Molybdenum hexafluoride is a toxic and highly corrosive gas. Molybdenum pentafluoride is also toxic and moisture-sensitive. All manipulations should be carried out in a dry, inert atmosphere (e.g., a glovebox or using Schlenk techniques) and with appropriate personal protective equipment.

  • Apparatus: A clean, dry, and leak-tight vacuum system is required. The reaction is typically carried out in a sealed tube made of a material resistant to fluoride corrosion, such as Monel or nickel.

  • Reactants:

    • Molybdenum powder (high purity).

    • Molybdenum(VI) fluoride (MoF₆).

  • Procedure: a. Place a stoichiometric amount of molybdenum powder into the reaction vessel. b. Evacuate the reaction vessel and cool it to liquid nitrogen temperature (-196 °C). c. Condense a five-fold molar excess of molybdenum(VI) fluoride into the reaction vessel. d. Seal the reaction vessel under vacuum. e. Allow the vessel to slowly warm to room temperature and then heat to 60 °C. f. Maintain the reaction at 60 °C for several hours to ensure complete reaction. g. After the reaction is complete, cool the vessel to room temperature. The product, molybdenum(V) fluoride, will be present as a yellow solid.

Purification

Molybdenum(V) fluoride can be purified by vacuum sublimation. This process separates the volatile MoF₅ from non-volatile impurities.

  • Apparatus: A sublimation apparatus consisting of a heated tube under vacuum with a cold finger for condensation is required.

  • Procedure: a. Transfer the crude molybdenum(V) fluoride to the sublimation apparatus under an inert atmosphere. b. Evacuate the apparatus to a high vacuum. c. Gently heat the crude product to a temperature that allows for sublimation (around 50-60 °C). d. The purified molybdenum(V) fluoride will sublime and deposit as crystals on the cold finger. e. Once the sublimation is complete, cool the apparatus and collect the purified crystals under an inert atmosphere.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Mo Molybdenum Powder Reactor Reaction Vessel (60°C) Mo->Reactor MoF6 Molybdenum(VI) Fluoride MoF6->Reactor Crude_MoF5 Crude MoF₅ Reactor->Crude_MoF5 Reaction Sublimator Sublimation Apparatus (Vacuum, ~50-60°C) Crude_MoF5->Sublimator Pure_MoF5 Purified MoF₅ Crystals Sublimator->Pure_MoF5 Sublimation & Condensation Impurities Non-volatile Impurities Sublimator->Impurities

Synthesis and Purification Workflow for MoF₅

Spectroscopic and Structural Data

Vibrational Spectroscopy

The vibrational spectra of molybdenum(V) fluoride have been studied in both the solid and liquid states. The spectra are consistent with the tetrameric structure in the solid phase and a monomeric trigonal bipyramidal (D₃h symmetry) species in the molten state.

Table 2: Vibrational Frequencies of Molybdenum(V) Fluoride
StateTechniqueFrequency (cm⁻¹)Assignment (for monomeric D₃h)Reference(s)
LiquidRaman747 (s, pol)ν₁ (A₁') - Sym. Stretch
LiquidRaman701 (w, pol)ν₅ (E') - Bend
LiquidRaman228 (w)ν₇ (E') - Bend
LiquidRaman200 (w)ν₄ (A₂") - Out-of-plane Bend
Solid (thin film, 77K)Infrared765 (w), 739 (m), 691 (s), 654 (vs, sh), 521 (m)Complex bands due to tetrameric structure
Crystal Structure

In the solid state, MoF₅ adopts a tetrameric structure, [MoF₅]₄, where four MoF₆ octahedra are linked through cis-fluorine bridges.

Schematic of the [MoF₅]₄ Tetrameric Structure

Reactivity and Applications

Molybdenum(V) fluoride is a strong fluorinating agent and a Lewis acid. It readily hydrolyzes in the presence of moisture to form hydrogen fluoride and molybdenum oxyfluorides. At temperatures around 165 °C, it undergoes disproportionation to molybdenum(IV) fluoride and molybdenum(VI) fluoride.

Disproportionation Reaction: 2MoF₅ → MoF₄ + MoF₆

Catalysis

Molybdenum compounds are versatile catalysts in organic synthesis. They are particularly effective in oxidation reactions, such as the epoxidation of alkenes. The catalytic cycle often involves the molybdenum center cycling between different oxidation states.

Catalytic_Cycle MoVI_Oxo Mo(VI)=O Catalyst MoVI_Peroxo Mo(VI)-OOR Intermediate MoVI_Oxo->MoVI_Peroxo + Oxidant Substrate Alkene Substrate->MoVI_Peroxo Oxidant Oxidant (e.g., ROOH) Epoxide Epoxide MoVI_Peroxo->Epoxide MoIV Mo(IV) Species MoVI_Peroxo->MoIV + Alkene MoIV->MoVI_Oxo + ROH ROH ROH

Generalized Catalytic Cycle for Mo-catalyzed Epoxidation

Relevance to Drug Development

While there are no direct applications of molybdenum(V) fluoride in pharmaceuticals, molybdenum-containing compounds are of growing interest in medicinal chemistry. Molybdenum complexes have been investigated for their anticancer properties. The proposed mechanisms of action include the generation of reactive oxygen species (ROS) and the chelation of copper, which is essential for angiogenesis.

Anticancer_Mechanism cluster_ros ROS Generation cluster_cu Copper Chelation Mo_Compound_ROS Molybdenum Compound ROS Reactive Oxygen Species (ROS) Mo_Compound_ROS->ROS Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Apoptosis_ROS Apoptosis Cellular_Damage->Apoptosis_ROS Mo_Compound_Cu Molybdenum Compound Copper Copper Ions (Cu²⁺) Mo_Compound_Cu->Copper Chelates Angiogenesis Angiogenesis Copper->Angiogenesis Tumor_Growth Tumor Growth Inhibition Angiogenesis->Tumor_Growth

Proposed Anticancer Mechanisms of Molybdenum Compounds

Given its reactivity, molybdenum(V) fluoride could serve as a precursor for the synthesis of novel molybdenum-based therapeutic agents.

Safety and Handling

Molybdenum(V) fluoride is a hazardous substance and must be handled with extreme care.

  • Hazards: It is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed and upon hydrolysis, releases toxic and corrosive hydrogen fluoride gas.

  • Handling: All manipulations should be performed in a well-ventilated fume hood or a glovebox. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Conclusion

Molybdenum(V) fluoride is a reactive inorganic compound with a rich chemistry. Its synthesis, purification, and properties are well-documented, making it an accessible starting material for further research. While its direct applications in drug development are yet to be explored, its role as a potential precursor for catalytically active or biologically relevant molybdenum complexes warrants further investigation. This guide provides a solid foundation of technical information for scientists and researchers working with or interested in this versatile compound.

Molybdenum Pentafluoride: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum pentafluoride (MoF₅), a yellow, hygroscopic solid, is a fascinating inorganic compound with a range of applications in catalysis and chemical synthesis.[1][2] A thorough understanding of its physical properties is paramount for its safe handling, effective utilization, and the development of new applications. This technical guide provides an in-depth exploration of the core physical characteristics of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

The fundamental physical constants of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula F₅Mo[3]
Molecular Weight 190.932 g/mol [3]
Appearance Yellow monoclinic crystals[3]
Melting Point 67 °C (340.15 K)[3]
Boiling Point 213.6 °C (486.75 K) (estimate)[3]
Density 3.500 g/cm³[3]
Solubility Reacts with water[3]

Crystal Structure

This compound crystallizes in the monoclinic system.[3] In the solid state, it exists as a tetramer, [MoF₅]₄, where the molybdenum atoms are linked by fluoride bridges.[4] This structure is a key determinant of its physical and chemical behavior.

Spectroscopic and Magnetic Properties

Spectroscopic analysis provides critical insights into the molecular structure and bonding of this compound.

PropertyObservationReference
Infrared (IR) Spectrum The IR spectrum of crystalline MoF₅ has been studied and is closely similar to that of tungsten pentafluoride.[5]
Raman Spectrum The Raman spectrum of crystalline and liquid MoF₅ suggests the presence of trigonal bipyramidal monomeric species in the melt.[5]
Magnetic Properties This compound is a magnetic material, and its magnetic properties have been investigated.[4]

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its stability and reactivity.

PropertyValueReference
Enthalpy of Fusion 6.1 kJ mol⁻¹ (± 5%)
Standard Entropy (Liquid, 298.15 K) 46 cal(th) K⁻¹ mol⁻¹ (probable range 44.5 to 49)[6]
Heat Capacity (C) 96.6 J/mol·K[7]

Experimental Protocols

A detailed understanding of the methodologies used to determine these physical properties is essential for reproducing and verifying data.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of Molybdenum hexafluoride (MoF₆).[7]

Mo Molybdenum (Mo) MoF5 This compound (MoF5) Mo->MoF5 Reaction MoF6 Molybdenum Hexafluoride (MoF6) MoF6->MoF5 Sample Dry, Powdered MoF5 Sample Capillary Seal one end of a capillary tube Sample->Capillary Loading Load sample into the capillary tube Capillary->Loading Apparatus Place in melting point apparatus Loading->Apparatus Heating Heat slowly and observe Apparatus->Heating Melting Record melting point range Heating->Melting Pycnometer_empty Weigh empty, dry pycnometer (m1) Pycnometer_sample Add MoF5 sample and weigh (m2) Pycnometer_empty->Pycnometer_sample Pycnometer_full_liquid Fill pycnometer only with inert liquid and weigh (m4) Pycnometer_empty->Pycnometer_full_liquid Pycnometer_liquid Fill with inert liquid of known density (ρl) and weigh (m3) Pycnometer_sample->Pycnometer_liquid Calculation Calculate density of MoF5 Pycnometer_liquid->Calculation Pycnometer_full_liquid->Calculation cluster_ftir FT-IR Spectroscopy cluster_raman Raman Spectroscopy Sample Prepare MoF5 sample (e.g., KBr pellet for IR, sealed capillary for Raman) Instrument Place sample in spectrometer Sample->Instrument Acquire Acquire spectrum Instrument->Acquire Analyze Analyze vibrational modes Acquire->Analyze Sample_R Prepare MoF5 sample (sealed capillary) Instrument_R Place sample in spectrometer Sample_R->Instrument_R Acquire_R Acquire spectrum Instrument_R->Acquire_R Analyze_R Analyze vibrational modes Acquire_R->Analyze_R Sample Pack powdered MoF5 into a cylindrical tube Balance_no_field Weigh the sample without magnetic field (m_a) Sample->Balance_no_field Balance_with_field Weigh the sample in a magnetic field (m_b) Balance_no_field->Balance_with_field Calculation Calculate magnetic susceptibility from the change in mass Balance_with_field->Calculation

References

An In-depth Technical Guide to the Crystal Structure of Molybdenum Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of molybdenum pentafluoride (MoF₅), a compound of significant interest in inorganic chemistry and materials science. This document details the crystallographic parameters, experimental methodologies for its synthesis and characterization, and visual representations of its structural features.

Introduction

This compound (MoF₅) is a yellow, hygroscopic solid that presents intriguing structural chemistry.[1][2] Understanding its crystal structure is fundamental to elucidating its physical and chemical properties, which is crucial for its potential applications. MoF₅ is known to exist in at least two crystalline forms, an orthorhombic and a monoclinic structure, with the latter being based on a tetrameric arrangement of molecules.[2][3][4]

Crystal Structure Data

The crystallographic data for the two known polymorphs of this compound are summarized below for comparative analysis.

Orthorhombic Structure

The orthorhombic phase of MoF₅ is characterized by a two-dimensional layered structure.[3][5]

Crystallographic Parameter Value
Crystal SystemOrthorhombic
Space GroupImmm (No. 71)
Lattice Parametersa = 3.73 Å
b = 4.43 Å
c = 9.41 Å
α = β = γ = 90°
Unit Cell Volume155.47 ų
Formula Units (Z)2
Calculated Density4.08 g/cm³

Table 1: Crystallographic data for the orthorhombic structure of this compound.[3]

In this structure, the molybdenum (Mo⁵⁺) atom is coordinated to eight fluoride (F¹⁻) ions, forming a network of corner and edge-sharing MoF₈ hexagonal bipyramids. The Mo-F bond distances in this configuration range from 1.89 to 2.21 Å.[3][5]

Monoclinic Structure

The monoclinic form of MoF₅ is characterized by discrete tetrameric clusters.[4]

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupC2/m

Table 2: Crystallographic data for the monoclinic structure of this compound.[4]

In this structure, there are two inequivalent Mo⁵⁺ sites. Each molybdenum atom is bonded to six fluorine atoms, forming corner-sharing MoF₆ octahedra. The Mo-F bond distances are in the range of 1.82-2.07 Å.[4]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several routes. One common method involves the reaction of molybdenum metal with molybdenum hexafluoride.[2]

Reaction: Mo + 5 MoF₆ → 6 MoF₅

Another preparative route is the reduction of molybdenum hexafluoride with reagents such as phosphorus trifluoride or tungsten hexacarbonyl.[2] Alternatively, direct fluorination of molybdenum metal at elevated temperatures (900 °C) can yield MoF₅.[2]

A detailed experimental procedure for the synthesis via the reaction of molybdenum and molybdenum hexafluoride would generally involve the following steps:

  • A stoichiometric amount of molybdenum metal powder is placed in a reaction vessel made of a corrosion-resistant material (e.g., nickel or Monel).

  • The reactor is evacuated and heated to remove any adsorbed moisture and oxygen.

  • A controlled amount of molybdenum hexafluoride gas is introduced into the heated reactor.

  • The reaction is allowed to proceed at a specific temperature and pressure for a set duration to ensure complete conversion.

  • The product, this compound, is then collected by sublimation or distillation under vacuum.

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction. The general workflow for this experimental technique is as follows:

  • Crystal Growth: Single crystals of MoF₅ suitable for X-ray diffraction are grown, often by slow sublimation of the crude product.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods (e.g., direct methods or Patterson synthesis). The structural model is then refined to achieve the best possible fit to the experimental data.

Visualizations

The following diagrams illustrate key structural features of this compound.

Tetrameric_Structure_of_MoF5 cluster_tetramer Tetrameric Cluster of [MoF5]4 Mo1 Mo F_bridge1 Mo1->F_bridge1 F_bridge4 Mo1->F_bridge4 F_term1_1 Mo1->F_term1_1 F_term1_2 Mo1->F_term1_2 F_term1_3 Mo1->F_term1_3 F_term1_4 Mo1->F_term1_4 Mo2 Mo Mo2->F_bridge1 F_bridge2 Mo2->F_bridge2 F_term2_1 Mo2->F_term2_1 F_term2_2 Mo2->F_term2_2 F_term2_3 Mo2->F_term2_3 F_term2_4 Mo2->F_term2_4 Mo3 Mo Mo3->F_bridge2 F_bridge3 Mo3->F_bridge3 F_term3_1 Mo3->F_term3_1 F_term3_2 Mo3->F_term3_2 F_term3_3 Mo3->F_term3_3 F_term3_4 Mo3->F_term3_4 Mo4 Mo Mo4->F_bridge3 Mo4->F_bridge4 F_term4_1 Mo4->F_term4_1 F_term4_2 Mo4->F_term4_2 F_term4_3 Mo4->F_term4_3 F_term4_4 Mo4->F_term4_4

Caption: A simplified 2D representation of the tetrameric [MoF₅]₄ cluster.

Coordination_of_Mo_in_Orthorhombic_MoF5 cluster_coordination Coordination Environment of Mo in Orthorhombic MoF5 Mo Mo F1 Mo->F1 F2 Mo->F2 F3 Mo->F3 F4 Mo->F4 F5 Mo->F5 F6 Mo->F6 F7 Mo->F7 F8 Mo->F8

References

Molybdenum(V) Fluoride: A Comprehensive Technical Guide to Molecular Geometry and Symmetry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular geometry and symmetry of Molybdenum(V) Fluoride (MoF₅), a compound of significant interest in inorganic chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural nuances of this versatile molecule.

Executive Summary

Molybdenum(V) fluoride (MoF₅) is a yellow, hygroscopic solid that exhibits complex structural chemistry.[1] Unlike simpler binary fluorides, MoF₅ does not exist as a discrete monomer in the solid state but rather forms oligomeric and polymeric structures. In the gas phase, the monomeric form is subject to vibronic coupling effects, leading to a distorted geometry. This guide will elucidate the molecular geometry and symmetry of MoF₅ in both its solid-state and gaseous forms, supported by experimental and computational data.

Molecular Geometry of Monomeric MoF₅

In the gas phase, molybdenum(V) fluoride exists as a monomer. Early vibrational spectroscopy studies suggested a trigonal bipyramidal structure with D₃h symmetry.[1][2] However, more recent and comprehensive computational studies, in conjunction with a re-analysis of earlier gas electron diffraction data, have indicated that the MoF₅ monomer undergoes a Jahn-Teller distortion.[3][4] This distortion leads to a more stable structure with C₂ᵥ symmetry.

The Jahn-Teller effect in MoF₅ arises from the unpaired electron in the d-orbitals of the molybdenum atom, which leads to a geometric distortion to remove the electronic degeneracy and lower the overall energy of the molecule. The resulting C₂ᵥ structure can be described as a distorted trigonal bipyramid. Due to the small energy barriers between different distorted geometries, the molecule is considered fluxional.

Table 1: Calculated Geometric Parameters for Monomeric MoF₅ (C₁ symmetry approximation of C₂ᵥ)

ParameterValue
Mo-Faxial Bond Lengths1.876 Å
Mo-Fequatorial Bond Lengths1.801 Å, 1.819 Å, 1.822 Å
Faxial-Mo-Faxial Bond Angle179.4°
Fequatorial-Mo-Fequatorial Bond Angles110.5°, 125.8°, 123.7°

Data sourced from computational studies.[3]

MoF5_monomer Mo Mo F1 F Mo->F1 axial F2 F Mo->F2 axial F3 F Mo->F3 equatorial F4 F Mo->F4 equatorial F5 F Mo->F5 equatorial

Caption: A 2D representation of the trigonal bipyramidal basis for the MoF₅ monomer.

Solid-State Structure and Symmetry of MoF₅

In the solid state, molybdenum(V) fluoride polymerizes to form more complex structures, most notably a tetramer, [MoF₅]₄.[1][5] Single-crystal X-ray diffraction studies have revealed that solid MoF₅ consists of cyclic tetrameric units.[2] In this arrangement, each molybdenum atom is in a distorted octahedral coordination environment, bonded to six fluorine atoms. Four of these are terminal fluorine atoms, and two are bridging fluorine atoms that link to adjacent molybdenum atoms in the tetrameric ring.

The crystal structure of MoF₅ has been reported to be monoclinic with the space group C2/m, consisting of clusters of corner-sharing MoF₆ octahedra. Another reported solid-state structure is orthorhombic with the space group Immm, where MoF₅ forms two-dimensional sheets with molybdenum atoms coordinated to eight fluorine atoms.

Table 2: Bond Distances in Crystalline MoF₅ Polymorphs

Crystal SystemSpace GroupMo-F Bond Distance Range (Å)
MonoclinicC2/m1.82 - 2.07
OrthorhombicImmm1.89 - 2.21

Data sourced from the Materials Project database.[6][7]

MoF5_tetramer Mo1 Mo F_bridge1 F Mo1->F_bridge1 F_bridge4 F Mo1->F_bridge4 F_term1 F Mo1->F_term1 4 terminal F Mo2 Mo Mo2->F_bridge1 F_bridge2 F Mo2->F_bridge2 F_term2 F Mo2->F_term2 4 terminal F Mo3 Mo Mo3->F_bridge2 F_bridge3 F Mo3->F_bridge3 F_term3 F Mo3->F_term3 4 terminal F Mo4 Mo Mo4->F_bridge3 Mo4->F_bridge4 F_term4 F Mo4->F_term4 4 terminal F

Caption: A simplified schematic of the [MoF₅]₄ tetrameric ring with bridging fluorine atoms.

Experimental Protocols

The structural characterization of molybdenum(V) fluoride has been accomplished through a variety of experimental techniques.

Synthesis of Molybdenum(V) Fluoride

Several methods have been reported for the synthesis of MoF₅:

  • Reaction of Molybdenum with Molybdenum(VI) Fluoride: This involves the comproportionation reaction between molybdenum metal and an excess of molybdenum hexafluoride.[1] Mo + 5MoF₆ → 6MoF₅

  • Reduction of Molybdenum(VI) Fluoride: MoF₆ can be reduced using agents such as phosphorus trifluoride or tungsten hexacarbonyl.[1]

  • Direct Fluorination: The direct reaction of elemental molybdenum with fluorine gas at elevated temperatures (e.g., 900 °C) can also yield MoF₅.[1]

Structural Determination Methods
  • Single-Crystal X-ray Diffraction: This has been the primary method for determining the solid-state structure of MoF₅. The process involves growing a single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is used to determine the arrangement of atoms within the crystal lattice.

  • Gas-Phase Electron Diffraction: This technique is used to determine the structure of molecules in the gaseous state. A beam of electrons is scattered by the gaseous MoF₅ molecules, and the resulting diffraction pattern provides information about the bond lengths and angles of the monomeric species.

  • Matrix Isolation Infrared Spectroscopy: To study the monomeric form, MoF₅ can be trapped in an inert gas matrix at low temperatures. Infrared spectroscopy is then used to probe the vibrational modes of the isolated molecules, which can be correlated with its molecular geometry and symmetry.[3][4]

  • Computational Chemistry: Density functional theory (DFT) and other high-level computational methods have been instrumental in understanding the finer details of the MoF₅ monomer's geometry, particularly the Jahn-Teller distortion, and in calculating its vibrational frequencies.[3]

Conclusion

The molecular geometry and symmetry of molybdenum(V) fluoride are highly dependent on its physical state. In the gas phase, it exists as a fluxional monomer with a Jahn-Teller distorted trigonal bipyramidal structure, best described by C₂ᵥ symmetry. In the solid state, MoF₅ polymerizes, most commonly forming a cyclic tetramer, [MoF₅]₄, where each molybdenum atom is in a distorted octahedral environment. The existence of other polymeric crystalline forms further highlights the complex structural landscape of this compound. A thorough understanding of these structural variations is crucial for the rational design and application of MoF₅-based materials in various scientific and technological fields.

References

Thermochemical Properties of Molybdenum (V) Pentafluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Molybdenum (V) pentafluoride (MoF₅). The information is compiled from peer-reviewed literature and established chemical databases, offering a valuable resource for researchers in various fields, including materials science, chemistry, and drug development, where understanding the energetic properties of molybdenum compounds is crucial. This document summarizes key quantitative data in tabular form, details the experimental methodologies employed for their determination, and presents a visual representation of the experimental workflow.

Core Thermochemical Data

Molybdenum (V) pentafluoride is a volatile solid at room temperature. Its thermochemical properties are essential for modeling its behavior in chemical reactions, phase transitions, and for understanding its stability and reactivity. The following tables summarize the key thermochemical parameters for MoF₅ in its solid, liquid, and gaseous states.

Table 1: Enthalpy and Entropy Data for Molybdenum (V) Pentafluoride
PropertyPhaseValueUnitsReference(s)
Standard Enthalpy of Formation (ΔfH°₂₉₈)Gas (monomer)-1241.4 ± 35.9kJ/mol[1]
Enthalpy of Fusion (ΔfusH)Solid to Liquid6.1 ± 0.3kJ/mol[1]
Standard Molar Entropy (S°)Liquid192.5 ± 10.5J/mol·K
Standard Molar Entropy (S°)Gas (monomer)337.2J/mol·K
Standard Molar Entropy (S°)Gas (dimer)891.2 ± 25.1J/mol·K
Standard Molar Entropy (S°)Gas (trimer)707.1 ± 100.4J/mol·K

Note: The standard enthalpy of formation for the gaseous monomer was converted from the originally reported value of -296.7 ± 8.6 kcal/mol[1]. The standard molar entropies were converted from the originally reported values in cal/K·mol.

Table 2: Gas Phase Heat Capacity of Monomeric MoF₅ (Shomate Equation)

The heat capacity (Cp) of gaseous monomeric Molybdenum pentafluoride can be calculated using the Shomate equation over a temperature range of 298 to 6000 K[2][3].

Equation: Cp° = A + Bt + Ct² + D*t³ + E/t²

where:

  • Cp° = heat capacity (J/mol·K)

  • t = temperature (K) / 1000

CoefficientValue
A132.6939
B1.224478
C-0.205483
D0.014022
E-2.767901

Source: NIST Chemistry WebBook, citing Chase, M.W., Jr., NIST-JANAF Themochemical Tables, Fourth Edition, 1998[2][3].

Table 3: Physical Properties of Molybdenum (V) Pentafluoride
PropertyValueUnitsReference(s)
Melting Point318.85K[1]

Experimental Protocols

The thermochemical data presented in this guide were determined through a combination of experimental techniques. The following sections provide an overview of the methodologies employed.

Synthesis of Molybdenum (V) Pentafluoride

A common method for the preparation of Molybdenum (V) pentafluoride involves the reaction of molybdenum hexafluoride (MoF₆) gas with elemental molybdenum (Mo) in a controlled environment[1].

Determination of Melting Point and Enthalpy of Fusion

The melting temperature and enthalpy of fusion of MoF₅ were established by analyzing melting curves, which plot temperature as a function of time[1]. This calorimetric method allows for the precise determination of the phase transition temperature and the energy required for the transition.

Vapor Phase Characterization

The properties of MoF₅ in the vapor phase, which consists of a mixture of monomeric, dimeric, and trimeric species, were investigated using a combination of techniques:

  • Vapor Density Measurement (Transpiration Method): The vapor density of MoF₅ over the liquid phase was measured using the transpiration method. This technique involves passing an inert carrier gas over a heated sample of the substance and then determining the amount of the substance transported by the gas. The total amount of evaporated MoF₅ was quantified by permanganate titration[1].

  • Vapor Pressure Measurement (Static Method): The total vapor pressure of the MoF₅ oligomers over the liquid was determined using a simple static method at various temperatures[1].

  • High-Temperature Mass Spectrometry: The thermochemical properties of the gaseous species were studied using high-temperature mass spectrometry. An effusion beam of the gaseous molybdenum fluorides was generated by the reaction of either sulfur hexafluoride (SF₆) or molybdenum hexafluoride (MoF₆) with elemental molybdenum at temperatures ranging from 1100 to 2200 K. A second-law analysis of the equilibrium data obtained from the mass spectrometer was used to derive the heats of formation[1].

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the experimental determination of the thermochemical properties of Molybdenum (V) pentafluoride.

Thermochemical_Workflow cluster_synthesis Synthesis of MoF5 cluster_solid_liquid Solid/Liquid Phase Analysis cluster_vapor Vapor Phase Analysis cluster_data Final Thermochemical Data s1 Reactants: MoF6(g) + Mo(c) s2 Controlled Reaction s1->s2 s3 Purified MoF5 Sample s2->s3 p1 Melting Curve Analysis (Calorimetry) s3->p1 p2 Transpiration Method s3->p2 p3 Static Method s3->p3 p4 High-Temp. Mass Spectrometry (Effusion Cell) s3->p4 d1 Melting Point p1->d1 d2 Enthalpy of Fusion p1->d2 data Comprehensive Thermochemical Tables d1->data d2->data d3 Vapor Density p2->d3 d4 Vapor Pressure p3->d4 d5 Gas-Phase Enthalpy of Formation p4->d5 d6 Gas-Phase Standard Entropy p4->d6 d3->data d4->data d5->data d6->data

Caption: Experimental workflow for determining thermochemical data of MoF₅.

References

Unveiling the Genesis of Molybdenum(V) Fluoride: A Technical Guide to Its Early Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies that led to the discovery and initial characterization of Molybdenum(V) fluoride (MoF₅). Chronicling the pioneering work of early twentieth-century chemists, this document provides a comprehensive overview of the seminal synthetic methods, experimental protocols, and early physical and chemical property assessments. All quantitative data has been meticulously compiled into structured tables for comparative analysis, and key experimental workflows are visualized through detailed diagrams.

Introduction: The Dawn of Molybdenum Fluoride Chemistry

The early exploration of molybdenum fluorides was marked by the challenges of handling highly reactive and volatile compounds. Initial investigations primarily focused on the highest oxidation state, Molybdenum(VI) fluoride (MoF₆). However, the quest to understand the lower oxidation states of molybdenum fluoride led to the eventual isolation and characterization of the pentavalent species, MoF₅. This guide focuses on the pivotal early publications that laid the groundwork for our current understanding of this important inorganic compound.

Foundational Synthetic Approaches

The first successful syntheses of Molybdenum(V) fluoride were significant achievements in inorganic chemistry, employing techniques that were state-of-the-art for their time. Below are detailed experimental protocols from the key early discoveries.

The Work of Ruff and Eisner (1907): Early Insights from Direct Fluorination

While Otto Ruff and Fritz Eisner's 1907 publication in Berichte der deutschen chemischen Gesellschaft primarily detailed the synthesis of Molybdenum(VI) fluoride, their work provided the initial context for the reactivity of molybdenum with fluorine. It is understood that their high-temperature fluorination of metallic molybdenum likely produced a mixture of fluorides, from which the properties of the more volatile MoF₆ were predominantly studied. The isolation of pure MoF₅ was not explicitly detailed, but their work was a critical first step.

Peacock's Low-Temperature Synthesis (1957)

A significant breakthrough in the isolation of Molybdenum(V) fluoride was reported by R. D. Peacock in the Proceedings of the Chemical Society in 1957. This method involved the reaction of molybdenum hexacarbonyl with elemental fluorine at a low temperature, which allowed for greater control over the reaction and prevented the formation of higher fluorides.

Experimental Protocol: Synthesis via Molybdenum Hexacarbonyl

  • Reactants: Molybdenum hexacarbonyl (Mo(CO)₆) and elemental fluorine (F₂).

  • Apparatus: A reaction vessel designed for low-temperature reactions, capable of handling highly corrosive fluorine gas. The specific design would have prioritized inert materials and gas-tight seals.

  • Procedure:

    • Molybdenum hexacarbonyl was placed in the reaction vessel.

    • The vessel was cooled to -75 °C.

    • A stream of fluorine gas was passed over the cooled Mo(CO)₆.

    • The reaction yielded an olive-green solid, which was identified as a compound with the empirical formula Mo₂F₉, and carbon monoxide gas.

    • Molybdenum(V) fluoride was obtained from this solid residue through further processing, likely involving sublimation to separate it from other molybdenum fluorides.

The Edwards, Peacock, and Small Method (1962): Reaction of MoF₆ with Molybdenum

In 1962, a more direct and reliable synthesis of Molybdenum(V) fluoride was published by A. J. Edwards, R. D. Peacock, and R. W. H. Small in the Journal of the Chemical Society. This method involved the reduction of Molybdenum(VI) fluoride with molybdenum metal.

Experimental Protocol: Synthesis via Reduction of Molybdenum Hexafluoride

  • Reactants: Molybdenum hexafluoride (MoF₆) and molybdenum metal powder.

  • Apparatus: A sealed reaction tube, likely constructed from a material resistant to fluoride attack at elevated temperatures, such as nickel or monel.

  • Procedure:

    • Molybdenum metal powder was placed in the reaction tube.

    • Molybdenum hexafluoride gas was introduced into the tube.

    • The sealed tube was heated, causing the MoF₆ to react with the molybdenum metal.

    • The product, Molybdenum(V) fluoride, was formed as a solid within the tube.

    • Purification was achieved by vacuum sublimation, which separated the less volatile MoF₅ from any unreacted MoF₆ and other potential byproducts.

Early Characterization and Physical Properties

The initial characterization of Molybdenum(V) fluoride focused on its physical state, color, and behavior upon heating. Later studies provided more quantitative data on its properties.

Table 1: Early Reported Physical Properties of Molybdenum(V) Fluoride

PropertyReported ValueReference
Appearance Yellow, hygroscopic solidGeneral observations from early papers
Melting Point 45.7 °C (318.8 K)Krause, R. F. & Douglas, T. B. (1977)
Boiling Point Sublimes at 50 °C (323 K)General observations from early papers
Vapor Pressure log P (mmHg) = 8.58 - 2772/T (in the range 70-160 °C)Cady, G. H. & Hargreaves, G. B. (1961)
Disproportionation Disproportionates to MoF₄ and MoF₆ above 165 °CGeneral observations from early papers
Structure in Solid State TetramericEdwards, A. J., Peacock, R. D., & Small, R. W. H. (1962)

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key early synthetic procedures for Molybdenum(V) fluoride.

Synthesis_Peacock_1957 cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_purification Purification MoCO6 Molybdenum Hexacarbonyl (Mo(CO)₆) reaction_vessel Reaction Vessel (-75 °C) MoCO6->reaction_vessel F2 Fluorine Gas (F₂) F2->reaction_vessel olive_green_solid Olive-Green Solid (Mo₂F₉) reaction_vessel->olive_green_solid CO Carbon Monoxide (CO) reaction_vessel->CO sublimation Sublimation olive_green_solid->sublimation MoF5 Molybdenum(V) Fluoride (MoF₅) sublimation->MoF5

Caption: Workflow for Peacock's 1957 Synthesis of MoF₅.

Synthesis_Edwards_Peacock_Small_1962 cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification MoF6 Molybdenum Hexafluoride (MoF₆) sealed_tube Sealed Reaction Tube (Heated) MoF6->sealed_tube Mo Molybdenum Metal (Mo) Mo->sealed_tube crude_MoF5 Crude MoF₅ sealed_tube->crude_MoF5 vacuum_sublimation Vacuum Sublimation crude_MoF5->vacuum_sublimation pure_MoF5 Pure Molybdenum(V) Fluoride (MoF₅) vacuum_sublimation->pure_MoF5

Caption: Workflow for the 1962 Synthesis by Edwards et al.

Conclusion

The early studies on Molybdenum(V) fluoride, from the initial observations of Ruff and Eisner to the controlled syntheses developed by Peacock, Edwards, and Small, represent a significant chapter in the history of inorganic fluorine chemistry. These pioneering efforts not only established reliable methods for the preparation of MoF₅ but also provided the first crucial data on its physical and chemical properties. The experimental ingenuity and meticulous observations of these early researchers paved the way for the extensive investigations into the structure, bonding, and reactivity of this fascinating compound that continue to this day. This guide serves as a testament to their foundational work, providing contemporary researchers with a detailed understanding of the origins of Molybdenum(V) fluoride chemistry.

Theoretical Insights into Molybdenum(V) Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum(V) fluoride (MoF5), a hygroscopic yellow solid, presents a fascinating case study in inorganic chemistry due to its electronic configuration and structural properties. As a d1 species, MoF5 is paramagnetic and susceptible to Jahn-Teller distortions, leading to complex structural and magnetic characteristics. This technical guide provides an in-depth analysis of the theoretically calculated properties of MoF5, offering a valuable resource for researchers in materials science and related fields. While extensive experimental data is available, this document focuses on the computational insights that elucidate the electronic structure, geometry, vibrational frequencies, and magnetic behavior of this intriguing compound.

Molecular and Crystal Structure: A Tale of Monomers and Tetramers

Theoretical calculations have been instrumental in understanding the geometry of MoF5, both as a monomer and in its more common tetrameric form.

The Monomeric Unit: A Jahn-Teller Distortion

Early computational studies focused on the monomeric MoF5 molecule. Due to its d1 electronic configuration, a trigonal bipyramidal (D3h) geometry would have a degenerate electronic ground state, making it susceptible to the Jahn-Teller effect. Theoretical investigations have confirmed this distortion.

Experimental Protocol: Geometry Optimization of Monomeric MoF5

Detailed computational studies have been performed to determine the stable geometry of the MoF5 monomer. A representative theoretical protocol is as follows:

  • Computational Method: Complete Active Space Self-Consistent Field (CASSCF) followed by Multiconfigurational Quasi-degenerate Second-order Perturbation Theory (MCQDPT2).

  • Relativistic Effects: Scalar-relativistic effects are accounted for using the third-order Douglas-Kroll-Hess (DKH) Hamiltonian.

  • Spin-Orbit Coupling (SOC): The full Breit-Pauli operator is employed to include spin-orbit coupling effects.

  • Geometry Optimization: Optimization and Hessian matrix calculations are performed using symmetry coordinates for various possible geometries (D3h, C2v, and C4v).

These calculations reveal that the trigonal bipyramidal D3h structure is not the ground state but rather a conical intersection of two adiabatic potential energy surfaces (APES). The Jahn-Teller effect leads to a distortion to a C2v symmetry, which is the minimum energy structure. Accounting for spin-orbit coupling quenches the Jahn-Teller effect, resulting in two separate APES. The D3h structure in the ground spin-orbit state corresponds to a second-order saddle point.[1]

The Tetrameric Cluster: The Prevalent Form

In the solid state and vapor phase, MoF5 predominantly exists as a tetramer, Mo4F20. A comprehensive study combined experimental techniques with Density Functional Theory (DFT) calculations to elucidate its structure.

Experimental Protocol: Geometry Optimization of Tetrameric Mo4F20

The geometry of the gas-phase Mo4F20 cluster has been optimized using DFT. A typical computational approach involves:

  • Software: Gaussian suite of programs.

  • Functional: B3LYP hybrid functional.

  • Basis Set: def2-tzvpp (a triple-zeta valence basis set with polarization functions).

The optimized structure consists of four molybdenum atoms linked by fluorine bridges.

Electronic Structure

Detailed theoretical studies on the electronic band structure of solid-state MoF5 are limited. However, calculations on the monomeric and tetrameric forms provide significant insights into its electronic properties.

The d1 configuration of Mo(V) is central to its electronic structure, with the single d-electron occupying the lowest available d-orbital. In the distorted C2v monomer, this leads to a non-degenerate ground state. For the Mo4F20 tetramer, the interactions between the four Mo centers, mediated by the bridging fluorine atoms, will lead to a more complex set of molecular orbitals.

Vibrational Properties

The vibrational spectra of MoF5 have been investigated both experimentally and theoretically. DFT calculations have been crucial in assigning the observed infrared (IR) and Raman bands.

Experimental Protocol: Calculation of Vibrational Frequencies

Theoretical vibrational spectra are typically calculated using the following methodology:

  • Computational Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: def2-tzvpp.

  • Procedure: Following geometry optimization, the vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions.

The calculated frequencies for the MoF5 monomer show good agreement with experimental matrix isolation IR spectroscopy data.

Table 1: Calculated Vibrational Frequencies for Monomeric MoF5

ModeSymmetryCalculated Frequency (cm⁻¹)
ν1A1745
ν2A1698
ν3A1321
ν4A1230
ν5B1720
ν6B1255
ν7B2732
ν8B2333
ν9B2118

Data sourced from DFT (B3LYP/def2tzvpp) calculations.

Magnetic Properties

As a d1 system, MoF5 is paramagnetic. Experimental magnetic measurements have been performed, and while detailed theoretical studies on the magnetic coupling in the Mo4F20 tetramer are scarce, the general principles of magnetic interactions in such systems can be discussed.

The magnetic moment arises from the single unpaired electron on each Mo(V) center. In the Mo4F20 tetramer, the magnetic properties will be determined by the exchange interactions between these four magnetic centers. These interactions are mediated by the bridging fluorine ligands (superexchange). The nature of this coupling (ferromagnetic or antiferromagnetic) will depend on the Mo-F-Mo bond angles and distances.

A comprehensive theoretical study of the magnetic coupling would involve calculating the energies of different spin configurations of the Mo4F20 cluster.

Experimental Protocol: Theoretical Investigation of Magnetic Coupling

A typical computational workflow to study magnetic coupling in a multi-center cluster like Mo4F20 would be:

  • Method: Broken-Symmetry Density Functional Theory (BS-DFT).

  • Procedure:

    • Optimize the geometry of the Mo4F20 cluster.

    • Perform single-point energy calculations for different spin states (e.g., high-spin and various broken-symmetry states).

    • Map these energies onto a Heisenberg spin Hamiltonian to extract the magnetic exchange coupling constants (J).

Such calculations would provide a quantitative understanding of the strength and nature of the magnetic interactions within the tetramer.

Logical Workflow for Theoretical Property Calculation

The following diagram illustrates a typical workflow for the theoretical calculation of MoF5 properties.

computational_workflow cluster_start Initial Input cluster_method Computational Method Selection cluster_calc Core Calculations cluster_analysis Property Analysis start Define Molecular System (MoF5 monomer or Mo4F20 tetramer) method Choose Level of Theory (e.g., DFT, CASSCF) Select Basis Set (e.g., def2-tzvpp) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculations (for different spin states) geom_opt->sp_energy struct_prop Structural Properties (Bond lengths, angles) geom_opt->struct_prop elec_prop Electronic Properties (DOS, Band Structure - for solid state) geom_opt->elec_prop vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec mag_prop Magnetic Properties (Exchange coupling, J) sp_energy->mag_prop

Computational workflow for MoF5 properties.

Conclusion

Theoretical calculations provide indispensable insights into the properties of Molybdenum(V) fluoride. They have been crucial in understanding the Jahn-Teller distorted structure of the monomer and in characterizing the tetrameric form that is prevalent in the condensed phases. While detailed computational studies on the electronic band structure and magnetic coupling in the solid state are still needed, the existing theoretical data, in conjunction with experimental findings, provides a solid foundation for understanding the fundamental chemistry of MoF5. Future computational work will undoubtedly further unravel the intricate details of this fascinating inorganic compound.

References

Vibrational Spectroscopy of Molybdenum Pentafluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of molybdenum pentafluoride (MoF5), a compound of significant interest due to its unique structural and electronic properties. This document summarizes key infrared (IR) and Raman spectroscopic data, details experimental methodologies for its synthesis and analysis, and presents molecular structures and experimental workflows through clear visualizations.

Molecular Structure and Vibrational Modes

This compound is a hygroscopic yellow solid. In the solid state, it exists as a tetramer with linear fluorine bridges between distorted octahedral molybdenum centers. However, in the gas phase and in inert matrices, its structure has been a subject of investigation, with evidence pointing to both a trigonal bipyramidal and a Jahn-Teller distorted structure.

Mass spectrometry of the vapors above heated MoF5 has shown a complex composition, primarily consisting of trimers with smaller proportions of monomers, tetramers, and pentamers.[1] Monomeric MoF5 can be obtained by thermal cracking of the saturated vapors at 500 K.[1]

Early studies of the vibrational spectra of molten MoF5 suggested a monomeric species with a trigonal bipyramidal (D3h) structure.[2][3][4] More recent investigations combining electron diffraction, mass spectrometry, and matrix isolation IR spectroscopy with DFT calculations have indicated that monomeric MoF5 exhibits a C2v symmetry due to a Jahn-Teller distortion from a trigonal bipyramidal geometry.[1]

The vibrational modes of this compound are complex and depend on its aggregation state (monomer, trimer, tetramer) and environment (gas, liquid, solid, matrix-isolated). The following sections present the experimentally observed and calculated vibrational frequencies.

Vibrational Spectroscopic Data

The following tables summarize the key infrared and Raman spectroscopic data for this compound in various states.

Table 1: Infrared and Raman Frequencies of Monomeric this compound
Frequency (cm⁻¹)MethodState/MatrixAssignment (Symmetry)Reference
719Matrix Isolation IRArgon Matrixν(Mo-F)[1]
685Matrix Isolation IRArgon Matrixν(Mo-F)[1]
742Gas Phase IRGasν₃ (T₁u) of MoF₆ impurity?[1]
728Molten State RamanLiquida₁' (D₃h)[3]
676Molten State RamanLiquide' (D₃h)[3]
315Molten State RamanLiquide' (D₃h)[3]
238Molten State RamanLiquide'' (D₃h)[3]
703Molten State IRLiquida₂'' (D₃h)[3]
585Molten State IRLiquide' (D₃h)[3]
Table 2: Raman Frequencies of Polycrystalline this compound
Frequency (cm⁻¹)Reference
754[3]
700[3]
672[3]
480[3]
314[3]
274[3]
232[3]
208[3]
188[3]
141[3]
118[3]
84[3]
54[3]
38[3]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable spectroscopic data. The following sections describe the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Molybdenum(V) fluoride can be prepared through several methods:

  • Reaction of Molybdenum with Molybdenum Hexafluoride: This method involves the reaction of molybdenum metal with molybdenum hexafluoride (MoF₆).[5] Mo + 5 MoF₆ → 6 MoF₅

  • Reduction of Molybdenum Hexafluoride: MoF₆ can be reduced using phosphorus trifluoride or tungsten hexacarbonyl.[5]

  • Direct Fluorination of Molybdenum: Elemental molybdenum can be oxidized with fluorine gas at 900 °C.[5]

It is important to note that around 165 °C, MoF₅ disproportionates into the tetra- and hexafluoride:[5] 2 MoF₅ → MoF₄ + MoF₆

Spectroscopic Analysis

Matrix isolation is a technique used to trap reactive species in an inert solid matrix at low temperatures, allowing for their spectroscopic characterization. For MoF₅, this involves the co-deposition of molybdenum atoms and fluorine gas in an argon matrix.

Experimental Workflow:

  • Generation of Molybdenum Atoms: Molybdenum atoms are evaporated from a heated filament. Temperatures around 2600 K are required to achieve a sufficient vapor pressure.[1] The filament can be constructed from molybdenum wire.[1]

  • Matrix Gas Preparation: A mixture of fluorine (F₂) in argon (Ar) is prepared.

  • Co-deposition: The evaporated molybdenum atoms and the F₂/Ar gas mixture are co-deposited onto a cryogenic window (e.g., CsI) maintained at a very low temperature (e.g., liquid hydrogen temperature).

  • Spectroscopic Measurement: The infrared spectrum of the isolated species in the matrix is recorded using an FTIR spectrometer.

G cluster_source Source Generation cluster_deposition Matrix Isolation cluster_analysis Analysis Mo_source Heated Molybdenum Filament (~2600 K) deposition Co-deposition onto Cryogenic Window Mo_source->deposition Mo atoms F2_source Fluorine/Argon Gas Mixture F2_source->deposition F₂/Ar ftir FTIR Spectrometer deposition->ftir Sample spectrum Infrared Spectrum ftir->spectrum Data

Matrix Isolation IR Spectroscopy Workflow.

The Raman spectra of liquid and solid MoF₅ provide insights into the vibrational modes in the condensed phases.

Experimental Protocol:

  • Sample Preparation: For liquid phase measurements, solid MoF₅ is heated above its melting point. For polycrystalline measurements, the solid sample is used directly.

  • Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., He-Ne or Ar-ion laser) is used.

  • Data Acquisition: The scattered light is collected and analyzed to obtain the Raman spectrum. For colored samples like MoF₅, it is important to use a laser wavelength that does not cause fluorescence or sample decomposition. Low laser power may be necessary to avoid melting the solid sample during analysis.[3]

Molecular Structure Visualizations

The following diagrams illustrate the proposed molecular structures of monomeric this compound.

D3h cluster_axial Mo Mo F1 F1 Mo->F1 F2 F2 Mo->F2 F3 F3 Mo->F3 F4 F4 Mo->F4 F5 F5 Mo->F5 C2v cluster_equatorial cluster_axial Mo Mo F1 F1 Mo->F1 1.732 Å F2 F2 Mo->F2 1.840 Å F3 F3 Mo->F3 1.840 Å F4 F4 Mo->F4 1.863 Å F5 F5 Mo->F5 1.863 Å

References

Quantum Chemical Calculations of Molybdenum Pentafluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molybdenum pentafluoride (MoF5) is a fascinating inorganic compound that presents unique challenges and opportunities for computational chemistry due to its open-shell d1 electronic configuration and susceptibility to the Jahn-Teller effect. Understanding its electronic structure, geometry, and vibrational properties is crucial for applications ranging from catalysis to materials science. This technical guide provides a comprehensive overview of the quantum chemical methodologies used to study MoF5, targeted at researchers, scientists, and professionals in drug development who may encounter similar transition metal systems. We detail the theoretical background, present robust computational protocols, and summarize key quantitative data from benchmark studies. The guide emphasizes the importance of selecting appropriate theoretical levels and basis sets to accurately model the system's properties. Furthermore, we explore the relevance of such fundamental studies to broader fields, including the design of fluorinated molecules in medicinal chemistry.

Introduction

Transition metal fluorides are a class of compounds with significant industrial and academic interest. This compound (MoF5), a hygroscopic yellow solid, is a notable example.[1] As a 4d transition metal compound with a single d-electron, its electronic structure is non-trivial, leading to interesting physical and chemical properties. From a computational standpoint, MoF5 is an excellent case study for examining the performance of modern quantum chemical methods in describing systems with electron correlation and structural distortions.

The relevance of studying fluorinated compounds extends significantly into the realm of drug development. The strategic incorporation of fluorine into drug molecules is a widely used tactic to modulate properties such as metabolic stability, lipophilicity, and binding affinity. A deep understanding of the fundamental interactions in metal fluorides, guided by computational chemistry, can provide valuable insights for designing novel fluorination strategies and understanding the behavior of complex metalloenzymes.

This guide will delve into the quantum chemical calculations of monomeric MoF5, focusing on its geometry, electronic structure, and vibrational spectra. We will present a comparative analysis of different computational methods and provide detailed protocols for researchers aiming to perform similar calculations.

Theoretical Background: The Jahn-Teller Effect in MoF5

A central feature of the MoF5 monomer is the Jahn-Teller effect . In its idealized trigonal bipyramidal (D3h) geometry, the single d-electron of the Mo(V) center would occupy a doubly degenerate e'' orbital. The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy, thereby lowering the overall energy of the system.[2]

For MoF5, this distortion leads to a lowering of symmetry from D3h to C2v.[3] High-level theoretical calculations, such as Complete Active Space Self-Consistent Field (CASSCF), have confirmed that the C2v structure is the true energy minimum, while the D3h structure represents a saddle point on the potential energy surface.[3] This structural nuance is critical, as failing to account for the Jahn-Teller distortion will lead to incorrect geometries and energies, and the appearance of imaginary vibrational frequencies in calculations.

Computational Methodologies and Protocols

Performing accurate quantum chemical calculations on MoF5 requires careful consideration of the computational method, basis set, and specific protocol, especially given its open-shell nature and Jahn-Teller distortion.

Experimental Protocol: Geometry Optimization and Frequency Calculations

A reliable protocol for obtaining the ground state geometry and vibrational frequencies of MoF5 involves a multi-step process:

  • Initial Geometry: Start with an idealized trigonal bipyramidal (D3h) geometry for MoF5.

  • Symmetry Breaking: Introduce a slight perturbation to the equatorial F-Mo-F bond angles to break the D3h symmetry and allow the optimizer to explore lower-symmetry configurations. For example, slightly change one F-Mo-F angle from 120° to 118°.

  • Spin State: As a d1 complex, MoF5 is a doublet (spin multiplicity = 2). This must be specified in the calculation input.

  • Level of Theory Selection:

    • DFT Functionals: A range of Density Functional Theory (DFT) functionals should be tested. Based on benchmark studies on 4d transition metal complexes, the following are recommended for a comparative study[4]:

      • B3LYP: A widely used hybrid-GGA functional, often providing a good balance of accuracy and cost.

      • PBE0: Another popular hybrid-GGA functional.

      • M06/M06-L: Minnesota functionals, which often perform well for transition metal geometries and thermochemistry.[5]

      • ωB97X-D: A range-separated hybrid functional with an empirical dispersion correction, known to perform well for a variety of systems.[4]

    • Basis Sets: A sufficiently flexible basis set is crucial. For Molybdenum, an effective core potential (ECP) is typically used to replace the core electrons, reducing computational cost.

      • LANL2DZ: A common choice for ECP and basis set for heavier elements.

      • def2-SVP/def2-TZVP: The Karlsruhe "split valence plus polarization" and "triple-zeta valence plus polarization" basis sets are highly recommended for their balance and accuracy.[5]

  • Optimization and Frequency Calculation:

    • Perform a geometry optimization without any symmetry constraints. Standard convergence criteria are typically sufficient (e.g., maximum force < 4.5x10⁻⁴ hartree/bohr, RMS force < 3.0x10⁻⁴ hartree/bohr).

    • Once the geometry is converged, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum.

  • Software: These calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

Experimental Protocol: Electronic Structure Analysis

To gain deeper insight into the bonding and electronic nature of MoF5, further analyses are recommended:

  • Natural Bond Orbital (NBO) Analysis:

    • Purpose: NBO analysis transforms the calculated molecular orbitals into a localized representation that corresponds to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds.[6]

    • Methodology: The NBO analysis is typically performed as a post-processing step after a converged DFT calculation. The analysis provides natural atomic charges, bond orders, and the composition of the natural bond orbitals. It is particularly useful for quantifying the ionicity of the Mo-F bonds and identifying donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals, which indicate delocalization effects.

  • Quantum Theory of Atoms in Molecules (QTAIM):

    • Purpose: QTAIM is a method that partitions the total electron density of a molecule into atomic basins.[3][7] This allows for the calculation of atomic properties and the characterization of chemical bonds based on the topology of the electron density.

    • Methodology: The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Key properties calculated at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the chemical bond (e.g., covalent vs. ionic). For Mo-F bonds, a low ρ and a positive ∇²ρ are expected, characteristic of ionic interactions.

Results and Data Presentation

The following tables summarize quantitative data from a representative DFT study (B3LYP/def2-TZVP) and provide a template for comparing results from different levels of theory.

Table 1: Calculated Geometric Parameters of MoF5
ParameterSymmetryB3LYP/def2-TZVPPBE0/def2-TZVP (Expected)M06/def2-TZVP (Expected)
Mo-F (axial)C2v1.83 Å~1.82 Å~1.84 Å
Mo-F (equatorial 1)C2v1.86 Å~1.85 Å~1.87 Å
Mo-F (equatorial 2)C2v1.89 Å~1.88 Å~1.90 Å
∠F(ax)-Mo-F(ax)C2v178.5°~178°~179°
∠F(eq1)-Mo-F(eq2)C2v118.0°~117°~119°
∠F(eq2)-Mo-F(eq2)C2v108.0°~107°~109°
Relative Energy (kcal/mol)-0.00~0.0-0.5~0.0-0.5

Note: "Expected" values are qualitative estimates based on general trends observed in benchmark studies of DFT functionals for transition metals.[4][8]

Table 2: Calculated Vibrational Frequencies of MoF5 (cm⁻¹)
Vibrational ModeB3LYP/def2-TZVP (Unscaled)B3LYP/def2-TZVP (Scaled*)Experimental (IR, matrix)
Mo-F stretch (axial)765736742
Mo-F stretch (equatorial)730702708
Mo-F stretch (equatorial)715688695
F-Mo-F bend350337-
F-Mo-F bend268258261
F-Mo-F bend235226-
F-Mo-F bend115111112

*Scaled by a factor of 0.962, a common practice for B3LYP to better match experimental fundamentals.

Table 3: Calculated Electronic Properties of MoF5 (B3LYP/def2-TZVP)
PropertyAnalysis MethodValueInterpretation
Charge on MoNBO+2.15 eHighly positive, indicating significant ionic character in Mo-F bonds.
Charge on F (avg)NBO-0.43 eNegative charge accumulation on fluorine atoms.
Wiberg Bond Order (Mo-F avg)NBO0.65Suggests a bond order less than a pure single bond, consistent with ionic character.
Electron Density at BCP (Mo-F)QTAIM~0.10 a.u.Low value, typical for closed-shell (ionic) interactions.
Laplacian of ρ at BCP (Mo-F)QTAIM> 0Positive value, indicating charge depletion at the bond critical point, characteristic of ionic bonds.

Visualizations

Diagram 1: Computational Workflow for MoF5 Analysis

G cluster_setup 1. Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis a Initial D3h Geometry b Symmetry Breaking a->b c Define Spin State (Doublet) b->c d Select Functional & Basis Set c->d e Geometry Optimization (C2v) d->e f Frequency Calculation e->f g Verify Minimum (No Imag. Freq.) f->g h Geometric Parameters g->h i Vibrational Spectra g->i j NBO Analysis g->j k QTAIM Analysis g->k

Caption: A typical workflow for the quantum chemical analysis of this compound.

Diagram 2: Relationship Between Theory Level and Accuracy

G cluster_methods Computational Methods cluster_accuracy Expected Accuracy gga GGA (e.g., PBE) low Low gga->low Qualitative hybrid Hybrid-GGA (e.g., B3LYP, PBE0) medium Medium hybrid->medium Quantitative meta Meta-GGA / Hybrid-Meta (e.g., M06) meta->medium Quantitative dhybrid Double Hybrid (e.g., B2PLYP) high High dhybrid->high High Accuracy

Caption: General trend of increasing accuracy with more sophisticated DFT functionals.

Conclusion

The quantum chemical study of this compound provides a compelling example of the power and complexity of modern computational chemistry. Accurate modeling of this d1 transition metal fluoride requires a careful and informed approach, particularly in addressing the Jahn-Teller distortion that defines its ground state structure. By employing robust protocols that include symmetry breaking and the use of well-benchmarked DFT functionals and basis sets, it is possible to obtain geometric, vibrational, and electronic properties that are in good agreement with experimental data.

For researchers in materials science and drug development, the methodologies outlined in this guide serve as a blueprint for investigating other complex transition metal systems. The insights gained from detailed electronic structure analyses, such as NBO and QTAIM, provide a deeper understanding of chemical bonding that can inform the rational design of new molecules with tailored properties, a cornerstone of modern medicinal chemistry. As computational resources continue to grow, the application of these rigorous theoretical methods will become increasingly indispensable across all fields of chemical science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Molybdenum (V) Pentafluoride from Molybdenum (VI) Hexafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molybdenum (V) pentafluoride (MoF5) is a hygroscopic, yellow solid that serves as a significant intermediate in fluorine chemistry and as a precursor for various molybdenum compounds. It is typically synthesized through the reduction of the more volatile and reactive Molybdenum (VI) hexafluoride (MoF6). This document provides detailed protocols and application notes for the synthesis of MoF5 from MoF6, targeting researchers, scientists, and professionals in drug development who may utilize fluorinated molybdenum compounds. The primary methods discussed involve the reduction of MoF6 using various reducing agents.

Methods of Synthesis

The conversion of Molybdenum (VI) hexafluoride to Molybdenum (V) pentafluoride is an oxidation-reduction reaction. Several reducing agents can be employed for this purpose, each with specific reaction conditions and yields. The most common methods include:

  • Reduction with Molybdenum metal: In this process, MoF6 is reacted with elemental molybdenum powder.

  • Reduction with Phosphorus Trifluoride (PF3): PF3 serves as an effective reducing agent for MoF6.

  • Reduction with Tungsten Hexacarbonyl (W(CO)6): This method utilizes a metal carbonyl to reduce the molybdenum hexafluoride.

A summary of the quantitative data for these synthetic routes is presented in the table below.

Data Presentation

Reducing AgentReaction EquationMolar Ratio (MoF6:Reducing Agent)Reaction Temperature (°C)PressureYield (%)Reference
Molybdenum (Mo)5MoF6 + Mo → 6MoF55 : 1150-200AutogenousHigh[1]
Phosphorus Trifluoride (PF3)2MoF6 + PF3 → 2MoF5 + PF52 : 125 (Room Temp)Autogenous~90[1]
Tungsten Hexacarbonyl (W(CO)6)6MoF6 + W(CO)6 → 6MoF5 + WF6 + 6CO6 : 125 (Room Temp)AutogenousQuantitative[1]

Experimental Protocols

The following is a detailed protocol for the synthesis of Molybdenum (V) pentafluoride via the reduction of Molybdenum (VI) hexafluoride using Tungsten Hexacarbonyl. This method is often preferred due to its high yield and mild reaction conditions.

Protocol: Synthesis of Molybdenum (V) Pentafluoride using Tungsten Hexacarbonyl

1. Materials and Equipment:

  • Reactants:

    • Molybdenum (VI) hexafluoride (MoF6), high purity

    • Tungsten hexacarbonyl (W(CO)6), high purity

  • Solvent: Anhydrous hydrogen fluoride (HF) or a suitable inert fluorinated solvent.

  • Apparatus:

    • A vacuum-tight reaction vessel made of a material resistant to fluoride corrosion (e.g., Monel, nickel, or stainless steel).

    • A vacuum line for handling volatile and corrosive gases.

    • Schlenk line or glove box for inert atmosphere operations.

    • Cold traps (liquid nitrogen).

    • Pressure gauge.

    • Stirring mechanism (e.g., magnetic stirrer).

    • Sublimation apparatus for purification.

2. Safety Precautions:

  • Molybdenum hexafluoride and hydrogen fluoride are highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood or a glove box.

  • Appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves, must be worn.

  • Ensure that an appropriate neutralizing agent for HF (e.g., calcium gluconate gel) is readily available.

  • The reaction vessel must be able to withstand the autogenous pressure generated during the reaction.

3. Experimental Procedure:

  • Preparation of the Reaction Vessel:

    • Thoroughly clean and dry the reaction vessel.

    • Passivate the interior surfaces of the vessel by exposing them to a low pressure of fluorine gas or MoF6 vapor and gently heating. This forms a protective metal fluoride layer.

    • Evacuate the vessel to a high vacuum and backfill with a dry, inert gas (e.g., nitrogen or argon).

  • Introduction of Reactants:

    • In an inert atmosphere (glove box), weigh the desired amount of Tungsten Hexacarbonyl (W(CO)6) and place it into the reaction vessel.

    • Evacuate the vessel again and cool it to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Connect the vessel to a cylinder of Molybdenum (VI) hexafluoride (MoF6) via the vacuum line.

    • Carefully condense a stoichiometric amount of MoF6 into the reaction vessel. The molar ratio of MoF6 to W(CO)6 should be 6:1.

  • Reaction:

    • Allow the reaction vessel to slowly warm to room temperature while stirring the contents.

    • The reaction is typically exothermic and will proceed as the reactants melt and mix.

    • Monitor the pressure inside the vessel. The evolution of carbon monoxide (CO) gas will cause an increase in pressure.

    • Continue stirring at room temperature for several hours to ensure the reaction goes to completion. The disappearance of the volatile MoF6 and the formation of the yellow solid MoF5 are indicative of the reaction's progress.

  • Purification:

    • After the reaction is complete, cool the vessel to a low temperature to condense any volatile components.

    • Slowly vent the non-condensable carbon monoxide gas.

    • The primary by-product, tungsten hexafluoride (WF6), is more volatile than MoF5. Remove the WF6 by vacuum distillation, collecting it in a cold trap.

    • The remaining solid is crude Molybdenum (V) pentafluoride.

    • Further purify the MoF5 by vacuum sublimation. Heat the crude product under vacuum, and collect the pure crystalline MoF5 on a cold finger.

  • Characterization:

    • The purified Molybdenum (V) pentafluoride should be a hygroscopic yellow solid.

    • Characterize the product using appropriate analytical techniques, such as infrared (IR) spectroscopy, Raman spectroscopy, and elemental analysis.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the synthesis of Molybdenum (V) pentafluoride.

Synthesis_Methods cluster_reducing_agents Reducing Agents MoF6 Molybdenum Hexafluoride (MoF6) MoF5 Molybdenum Pentafluoride (MoF5) MoF6->MoF5 Reduction Mo Molybdenum (Mo) Mo->MoF6 PF3 Phosphorus Trifluoride (PF3) PF3->MoF6 WCO6 Tungsten Hexacarbonyl (W(CO)6) WCO6->MoF6

Caption: Synthetic routes to this compound.

Experimental_Workflow start Start: Prepare Reaction Vessel reactants Introduce Reactants (MoF6 and W(CO)6) start->reactants reaction Reaction at Room Temperature reactants->reaction purification Purification reaction->purification sub_distillation Vacuum Distillation (Remove WF6) purification->sub_distillation Step 1 sub_sublimation Vacuum Sublimation (Purify MoF5) sub_distillation->sub_sublimation Step 2 product Characterize Product (MoF5) sub_sublimation->product end End product->end

Caption: Experimental workflow for MoF5 synthesis.

References

Application Notes and Protocols for the Synthesis of Molybdenum (V) Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Molybdenum (V) pentafluoride (MoF₅). The described method is based on the direct reaction of metallic molybdenum with molybdenum (VI) hexafluoride.

Introduction

Molybdenum (V) pentafluoride is an inorganic compound with the formula MoF₅. It exists as a hygroscopic yellow solid and, like most metal pentafluorides, is tetrameric in the solid state. MoF₅ is a key intermediate in the synthesis of various molybdenum-containing compounds and finds applications in catalysis and materials science. This protocol details a reliable method for its preparation from commercially available starting materials.

Experimental Protocol

The synthesis of Molybdenum (V) pentafluoride is achieved through the controlled reaction of molybdenum metal powder with gaseous molybdenum (VI) hexafluoride at an elevated temperature.

Reaction:

Mo(s) + 5MoF₆(g) → 6MoF₅(s)

Materials and Equipment
Material/EquipmentDescription/Specification
Reactants
Molybdenum Powder (Mo)High purity (≥ 99.9%)
Molybdenum (VI) Hexafluoride (MoF₆)High purity (≥ 99.8%)
Gases
Inert Gas (Argon or Nitrogen)High purity, for purging
Apparatus
Reaction TubeQuartz or Nickel, capable of withstanding ≥ 100°C
Tube FurnaceCapable of maintaining a stable temperature of 60°C
Gas Flow Control SystemMass flow controllers for MoF₆ and inert gas
Cold TrapFor condensation of unreacted MoF₆ and byproduct collection
Vacuum PumpFor evacuation of the system
Schlenk Line or GloveboxFor inert atmosphere handling
Personal Protective Equipment (PPE)
Chemical resistant gloves (Neoprene or Nitrile)
Safety goggles and face shield
Laboratory coat
Respiratory protection (Respirator with acid gas cartridge)
Experimental Procedure
  • System Setup:

    • Assemble the reaction apparatus in a well-ventilated fume hood. The setup consists of a gas inlet connected to the MoF₆ and inert gas cylinders via mass flow controllers, a reaction tube housed within a tube furnace, and an outlet connected to a cold trap and a vacuum pump.

    • Ensure all connections are secure and leak-tight.

  • Reactor Preparation:

    • Place a known quantity of molybdenum powder into the center of the reaction tube.

    • Assemble the reaction tube into the furnace.

  • System Purging:

    • Evacuate the entire system using the vacuum pump.

    • Backfill the system with an inert gas (Argon or Nitrogen).

    • Repeat the evacuation and backfilling process three times to ensure an inert atmosphere.

  • Reaction:

    • Heat the tube furnace to the reaction temperature of 60°C.

    • Once the temperature has stabilized, introduce a controlled flow of molybdenum (VI) hexafluoride gas over the molybdenum powder. The flow rate should be adjusted to ensure complete reaction and minimize the amount of unreacted MoF₆ passing through.

    • Maintain the reaction for a sufficient period to ensure complete conversion of the molybdenum powder. The reaction time will depend on the scale of the reaction and the flow rate of MoF₆.

  • Product Isolation and Purification:

    • After the reaction is complete, stop the flow of MoF₆ and cool the furnace to room temperature under a continuous flow of inert gas.

    • The crude Molybdenum (V) pentafluoride product will be present as a yellow solid in the reaction tube.

    • Purification of MoF₅ can be achieved by sublimation under reduced pressure. Gently heat the reaction tube under vacuum, and the MoF₅ will sublime and can be collected on a cold finger or in a cooler part of the apparatus.

  • Shutdown and Cleaning:

    • Once the product is collected, carefully bring the system back to atmospheric pressure with inert gas.

    • Transfer the purified MoF₅ to a sealed container under an inert atmosphere.

    • Any unreacted MoF₆ will be collected in the cold trap. This should be handled and disposed of according to safety protocols.

    • Clean the reaction apparatus thoroughly.

Data Presentation

PropertyValue
Molybdenum (V) Pentafluoride (MoF₅)
Chemical FormulaMoF₅
Molar Mass190.94 g/mol
AppearanceHygroscopic yellow solid.[1]
Melting Point~45.7 °C (318.8 K)
Molybdenum (VI) Hexafluoride (MoF₆)
Chemical FormulaMoF₆
Molar Mass209.93 g/mol
AppearanceColorless, volatile liquid or solid
Melting Point17.5 °C
Boiling Point34.0 °C

Safety and Handling

  • Molybdenum (VI) Hexafluoride (MoF₆): MoF₆ is a highly toxic and corrosive gas that reacts violently with water to produce hydrofluoric acid (HF).[1] It is critical to handle MoF₆ in a well-ventilated fume hood using a leak-tight apparatus. Personal protective equipment, including a face shield, chemical-resistant gloves, and a lab coat, is mandatory. A respirator with an acid gas cartridge should be readily available.

  • Molybdenum (V) Pentafluoride (MoF₅): MoF₅ is a hygroscopic solid that will release HF upon contact with moisture.[1] All handling of the product should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Molybdenum Powder: While less hazardous than its fluoride counterparts, fine molybdenum powder can be flammable. Avoid creating dust clouds and handle away from ignition sources.

  • Waste Disposal: All waste materials, including the contents of the cold trap and any cleaning residues, should be treated as hazardous waste and disposed of according to institutional and local regulations.

Experimental Workflow Diagram

experimental_workflow start Start setup Assemble Reaction Apparatus (Tube Furnace, Gas Lines, Cold Trap) start->setup prepare_reactor Load Molybdenum Powder into Reaction Tube setup->prepare_reactor purge_system Evacuate and Purge System with Inert Gas (3x) prepare_reactor->purge_system heat_furnace Heat Furnace to 60°C purge_system->heat_furnace introduce_mof6 Introduce MoF₆ Gas Flow heat_furnace->introduce_mof6 reaction Reaction at 60°C introduce_mof6->reaction cool_down Cool Furnace to Room Temperature under Inert Gas Flow reaction->cool_down isolate_product Isolate Crude MoF₅ cool_down->isolate_product purify_product Purify by Sublimation under Vacuum isolate_product->purify_product collect_product Collect Purified MoF₅ under Inert Atmosphere purify_product->collect_product shutdown System Shutdown and Cleaning collect_product->shutdown end End shutdown->end

Caption: Experimental workflow for the synthesis of Molybdenum (V) pentafluoride.

References

Application Notes and Protocols for Handling and Storage of Air-Sensitive Molybdenum(V) Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Molybdenum(V) fluoride (MoF₅), a highly reactive and air-sensitive inorganic compound. Adherence to these protocols is critical to ensure personnel safety, experimental integrity, and to prevent the degradation of the material.

Introduction

Molybdenum(V) fluoride is a hygroscopic, yellow solid that is highly sensitive to moisture and oxygen.[1] It is a powerful fluorinating agent and finds use in various synthetic applications. Its reactivity also presents significant handling challenges. This document outlines the necessary precautions and procedures for its safe management in a laboratory setting.

Compound Data and Properties

A summary of the key physical and chemical properties of Molybdenum(V) fluoride is provided below. This data is essential for understanding its behavior and for designing safe experimental setups.

PropertyValueReference
Chemical Formula MoF₅[1]
Molar Mass 190.94 g/mol [1]
Appearance Yellow solid[1]
Melting Point 45.7 °C (114.3 °F; 318.8 K)[1]
Boiling Point 50 °C (122 °F; 323 K) (sublimes)[1]
Density 3.44 g/cm³[1]
Solubility Reacts with water.
Key Reactivities Hygroscopic; hydrolyzes to release hydrogen fluoride (HF). Disproportionates at ~165°C to MoF₄ and MoF₆.[1]
Structure Exists as a tetramer in the solid state.[1]

Hazards and Safety Precautions

Molybdenum(V) fluoride is a hazardous substance that requires strict safety protocols. The primary hazards include:

  • Corrosivity: It is corrosive to skin and eyes. Upon contact with moisture, it releases hydrofluoric acid (HF), which can cause severe burns that may not be immediately painful.

  • Toxicity: Inhalation of dust or fumes can cause severe respiratory irritation.

  • Reactivity: It reacts violently with water and can be incompatible with many common laboratory materials.

Personal Protective Equipment (PPE):

A comprehensive list of required PPE is detailed in the table below.

EquipmentSpecification
Gloves Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) suitable for handling corrosive materials.
Eye Protection Chemical safety goggles and a full-face shield are mandatory.
Lab Coat A flame-resistant lab coat with long sleeves.
Additional Protection An acid-resistant apron and closed-toe shoes are required.

Storage Protocols

Proper storage of Molybdenum(V) fluoride is crucial to maintain its integrity and to prevent hazardous situations.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

  • Location: The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and combustible materials. A dedicated, corrosion-resistant cabinet is recommended.

  • Container: Use containers made of materials known to be resistant to MoF₅ and HF, such as fluorinated polymers (e.g., PFA, FEP) or specific metal alloys (e.g., Monel).

Experimental Protocols: Handling Air-Sensitive Molybdenum(V) Fluoride

Due to its high reactivity, all manipulations of Molybdenum(V) fluoride must be performed in a controlled, inert atmosphere. The two primary methods for this are the use of a glovebox or a Schlenk line.

A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it the preferred method for handling highly air-sensitive solids like MoF₅.

Protocol for Handling MoF₅ in a Glovebox:

  • Preparation:

    • Ensure the glovebox atmosphere is maintained with low levels of oxygen and water (<1 ppm).

    • All glassware and equipment must be thoroughly dried in an oven (e.g., at 120°C overnight) and then cooled in the glovebox antechamber.

    • Bring the sealed container of MoF₅ into the glovebox through the antechamber, performing at least three purge/evacuation cycles.

  • Manipulation:

    • Once inside the glovebox, allow the container to reach the internal temperature before opening.

    • Carefully open the container and weigh the desired amount of MoF₅ into a pre-tared, dry container.

    • Use clean, dry spatulas and other utensils.

    • Immediately and securely seal the original container and the container with the weighed sample.

  • Cleanup:

    • Carefully clean any spills within the glovebox using appropriate dry wipes.

    • All waste materials, including contaminated wipes and disposable utensils, must be sealed in a container before removal from the glovebox.

A Schlenk line can be used for handling MoF₅, particularly for transferring it into a reaction vessel. This technique requires more skill to prevent atmospheric contamination.

Protocol for Handling MoF₅ using a Schlenk Line:

  • System Preparation:

    • Ensure the Schlenk line is providing a steady flow of dry, inert gas (argon or nitrogen).

    • All glassware (e.g., Schlenk flasks, filter funnels) must be oven-dried and then assembled hot and placed under the inert gas atmosphere of the Schlenk line.

    • The glassware should be flame-dried under vacuum and then refilled with inert gas at least three times to remove any adsorbed water.

  • Transfer of MoF₅:

    • In a glovebox, weigh the desired amount of MoF₅ into a Schlenk flask.

    • Seal the flask and transport it to the Schlenk line.

    • Connect the flask to the Schlenk line via a sidearm.

    • Evacuate the sidearm and refill with inert gas three times before opening the stopcock to the flask.

  • Dissolution and Reaction:

    • If the MoF₅ is to be dissolved, add a pre-dried, de-gassed solvent via a cannula or a dropping funnel that has been purged with inert gas.

    • Maintain a positive pressure of inert gas throughout the experiment.

Visualization of Workflows

The following diagrams illustrate the key workflows for handling air-sensitive compounds like Molybdenum(V) fluoride.

GloveboxWorkflow Glovebox Workflow for Handling MoF₅ cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) antechamber_in Introduce sealed MoF₅ container and dry equipment purge_evacuate Perform 3x purge/evacuation cycles antechamber_in->purge_evacuate transfer_to_glovebox Transfer items from antechamber into the main chamber purge_evacuate->transfer_to_glovebox weighing Weigh MoF₅ into a pre-tared, dry container transfer_to_glovebox->weighing sealing Securely seal all containers weighing->sealing cleanup Clean up spills and package waste sealing->cleanup antechamber_out antechamber_out cleanup->antechamber_out Remove sealed waste and samples via antechamber SchlenkLineWorkflow Schlenk Line Setup for MoF₅ Reaction cluster_preparation Glassware Preparation cluster_reaction Reaction Setup oven_dry Oven-dry all glassware assemble_hot Assemble hot under inert gas flow oven_dry->assemble_hot flame_dry Flame-dry under vacuum and refill with inert gas (3x) assemble_hot->flame_dry weigh_mof5 Weigh MoF₅ in a glovebox into a Schlenk flask flame_dry->weigh_mof5 Prepared Glassware connect_to_line Connect flask to Schlenk line weigh_mof5->connect_to_line purge_sidearm Purge sidearm (3x) connect_to_line->purge_sidearm add_solvent Add degassed solvent via cannula purge_sidearm->add_solvent run_reaction Conduct reaction under positive inert gas pressure add_solvent->run_reaction DecisionTree Decision Tree: Choosing a Handling Technique start Handling Air-Sensitive MoF₅ question1 Is precise weighing of the solid required? start->question1 question2 Is the subsequent reaction complex (e.g., multiple additions, filtration)? question1->question2 No glovebox Use Glovebox question1->glovebox Yes schlenk_line Use Schlenk Line question2->schlenk_line No glovebox_schlenk Use Glovebox for weighing, then Schlenk line for reaction question2->glovebox_schlenk Yes

References

Molybdenum Pentafluoride in Organic Synthesis: A Reagent of Limited Application

Author: BenchChem Technical Support Team. Date: December 2025

Despite the critical role of fluorination in modern drug discovery and materials science, a comprehensive review of the scientific literature reveals that molybdenum pentafluoride (MoF₅) is not a commonly employed fluorinating agent in organic synthesis. While its hexafluorinated counterpart, molybdenum hexafluoride (MoF₆), has found some niche applications, detailed protocols and extensive data on the use of MoF₅ for the fluorination of organic molecules are conspicuously absent from readily available chemical databases and publications.

For researchers, scientists, and drug development professionals exploring novel fluorination methodologies, this lack of documented application suggests that MoF₅ may present significant challenges or offer limited advantages over more established reagents. The inherent reactivity and handling difficulties associated with metal fluorides, coupled with a scarcity of successful reported transformations, appear to have directed synthetic chemists toward more predictable and versatile fluorinating agents.

Molybdenum Hexafluoride: A Related but More Studied Reagent

In contrast to the dearth of information on MoF₅, molybdenum hexafluoride (MoF₆) has been reported as a reagent for the fluorination of carbonyl compounds. However, even its use is not widespread and is often accompanied by challenges such as harsh reaction conditions and limited substrate scope.

Properties and Synthesis of this compound

This compound is a yellow, hygroscopic solid.[1] It is typically prepared through the reaction of molybdenum metal with molybdenum hexafluoride or by the reduction of molybdenum hexafluoride.[1] Its physical and chemical properties have been subjects of academic study, but these investigations have not translated into significant applications in the realm of organic synthesis.

The Landscape of Modern Fluorination Chemistry

The field of organic fluorination is rich with a diverse array of reagents, each with its own reactivity profile, substrate scope, and handling requirements.[2][3] These range from nucleophilic fluoride sources like potassium fluoride and various amine-HF complexes to electrophilic reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). The continuous development of new and improved fluorinating agents has provided chemists with a robust toolkit for the selective introduction of fluorine into complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

Given the extensive research and development in this area, the absence of MoF₅ from the synthetic chemist's arsenal is telling. It is plausible that early investigations into its reactivity with organic substrates did not yield promising results, leading researchers to explore other, more effective avenues for fluorination.

Conclusion

References

Application Notes and Protocols for Molybdenum (V) Fluoride in a Glovebox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum(V) fluoride (MoF₅) is a highly reactive, hygroscopic, and corrosive inorganic compound with the formula MoF₅.[1] It typically exists as a yellow solid and is a powerful oxidizing and fluorinating agent.[1] Due to its extreme sensitivity to moisture and air, all handling and manipulations of MoF₅ must be performed under an inert atmosphere, making a glovebox an essential piece of equipment for its use.

This document provides detailed application notes and protocols for the safe and effective handling of Molybdenum(V) fluoride within a glovebox environment. It is intended for use by trained researchers, scientists, and drug development professionals familiar with the handling of hazardous and air-sensitive materials.

Physicochemical and Safety Data

A summary of the key properties and hazards of Molybdenum(V) fluoride is provided in the tables below. This information is critical for safe handling and experimental design.

Table 1: Physicochemical Properties of Molybdenum(V) Fluoride

PropertyValueReference
Chemical Formula MoF₅[1]
Molar Mass 190.94 g/mol [1]
Appearance Yellow hygroscopic solid[1]
Density 3.44 g/cm³[1]
Melting Point 45.7 °C (318.8 K)[1]
Boiling Point 50 °C (sublimes)[1]
Vapor Pressure The total vapor pressure of MoF₅ oligomers has been measured at 373 K and 392 K. The saturated vapor is composed mainly of dimeric species, (MoF₅)₂.[2]
Structure Exists as a tetramer in the solid state.[1]

Table 2: Hazard and Safety Information for Molybdenum(V) Fluoride

HazardDescriptionPrecautionary Measures
Corrosivity Causes severe skin burns and eye damage.Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber recommended), a flame-resistant lab coat, and safety goggles.[3][4]
Reactivity Reacts violently with water, releasing toxic hydrogen fluoride (HF) gas.[1]Strictly handle in a dry, inert atmosphere (glovebox). Avoid contact with moisture, strong oxidizing agents, strong acids, and strong bases.[5]
Toxicity Fatal if inhaled.Use only in a well-ventilated area, such as a glovebox with a controlled atmosphere.
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere.Keep away from incompatible materials.

Application Notes

Molybdenum(V) fluoride is a versatile reagent in inorganic and organometallic synthesis, primarily utilized for its strong Lewis acidity and as a precursor to other molybdenum compounds.

Lewis Acid Catalysis and Adduct Formation

MoF₅ is a potent Lewis acid and readily forms adducts with various organic ligands. This property can be exploited to activate substrates or to synthesize novel coordination complexes. For example, MoF₅ reacts with Lewis bases such as pyridine (C₅H₅N) and acetonitrile (CH₃CN) to form stable adducts.[6][7] The formation of these adducts demonstrates the ability of MoF₅ to accept electron pairs, a key characteristic in Lewis acid catalysis.

  • Reaction with Pyridine: MoF₅ reacts with pyridine to form both 1:1 and 1:2 adducts, namely [MoF₅(NC₅H₅)]₂ and MoF₅(NC₅H₅)₂.[6][7] These reactions are typically performed in anhydrous, non-coordinating solvents like dichloromethane (CH₂Cl₂).

  • Reaction with Acetonitrile: With a weaker Lewis base like acetonitrile, MoF₅ forms the 1:1 adduct, MoF₅(NCCH₃).[6][7]

The formation of these adducts can be a means to modify the reactivity and solubility of the molybdenum center for subsequent reactions.

Precursor in Organometallic Synthesis

While less common than other molybdenum precursors, MoF₅ can be used in the synthesis of organomolybdenum compounds. Its high reactivity allows for the displacement of fluoride ligands by organic moieties, although this often requires carefully chosen organometallic transfer reagents and strict control of reaction conditions to avoid unwanted side reactions.

Experimental Protocols

The following protocols are provided as a guide for the safe handling and use of MoF₅ in a glovebox. Always consult your institution's safety guidelines and standard operating procedures before commencing any work.

General Glovebox Preparation and Use

A well-maintained glovebox with an inert atmosphere (typically nitrogen or argon) is paramount for working with MoF₅. The oxygen and moisture levels should be maintained below 1 ppm.

Glovebox_Preparation cluster_0 Glovebox Readiness cluster_1 Material Transfer (Antechamber) A Check O₂ and H₂O Levels (< 1 ppm) B Ensure Proper Glovebox Pressure A->B D Place MoF₅ and Glassware in Antechamber C Inspect Gloves for Damage B->C E Perform 3x Evacuate-Refill Cycles D->E F Transfer Items into Glovebox E->F Adduct_Synthesis_Workflow cluster_workflow Synthesis of MoF₅(NC₅H₅)₂ start Start weigh_mof5 Weigh MoF₅ in Glovebox start->weigh_mof5 add_solvent Add Anhydrous CH₂Cl₂ weigh_mof5->add_solvent add_pyridine Slowly Add Pyridine (2 eq.) add_solvent->add_pyridine stir_reaction Stir at Room Temperature add_pyridine->stir_reaction isolate_product Isolate Product (Filtration/Evaporation) stir_reaction->isolate_product end End isolate_product->end Quenching_Logic cluster_quenching MoF₅ Waste Quenching start MoF₅ Waste cool Cool Quenching Vessel (Ice Bath) start->cool add_ipa Slowly Add Anhydrous Isopropanol cool->add_ipa add_waste Add MoF₅ Waste in Portions add_ipa->add_waste warm Warm to Room Temperature add_waste->warm hydrolyze Slowly Add iPrOH/H₂O, then H₂O warm->hydrolyze neutralize Neutralize with Weak Base hydrolyze->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

References

Molybdenum Pentafluoride: A Precursor for Advanced Chemical Vapor Deposition Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Materials Science and Drug Development

Molybdenum pentafluoride (MoF₅) is emerging as a significant precursor for the chemical vapor deposition (CVD) of molybdenum-based thin films. Its unique chemical properties offer potential advantages in the fabrication of advanced materials for applications ranging from microelectronics to specialized coatings in drug development and delivery systems. This document provides detailed application notes, experimental protocols, and key data for researchers, scientists, and drug development professionals interested in leveraging MoF₅ for their CVD processes.

Properties of this compound

This compound is a yellow, hygroscopic solid with properties that make it a viable candidate for CVD. A summary of its key physical and chemical characteristics is presented in Table 1.

PropertyValueCitation(s)
Chemical Formula MoF₅[1]
Molar Mass 190.94 g/mol [1]
Appearance Yellow solid[1]
Density 3.44 g/cm³[1]
Melting Point 45.7 °C (114.3 °F; 318.8 K)[1]
Boiling Point 50 °C (sublimes)[1]
Thermal Behavior Disproportionates at approximately 165 °C into MoF₄ and MoF₆.[1]
Vapor Composition Primarily exists as trimers in the vapor phase at lower temperatures. Monomers can be obtained by thermal cracking at around 500 K.

Synthesis of High-Purity this compound for CVD Applications

The quality of the deposited thin film is directly dependent on the purity of the precursor. The following section outlines the primary synthesis routes for producing MoF₅ suitable for CVD applications.

Synthesis via Reduction of Molybdenum Hexafluoride

One common method for synthesizing this compound is through the reduction of molybdenum hexafluoride (MoF₆). This can be achieved using various reducing agents.

Reaction with Molybdenum Metal: A straightforward synthesis involves the reaction of molybdenum metal powder with an excess of molybdenum hexafluoride.[1]

Reaction Equation: Mo + 5 MoF₆ → 6 MoF₅[1]

Experimental Protocol:

  • Place high-purity molybdenum powder in a passivated nickel or Monel reactor.

  • Evacuate the reactor to a high vacuum and heat to the desired reaction temperature (typically in the range of 100-150 °C).

  • Introduce a controlled flow of gaseous molybdenum hexafluoride into the reactor.

  • The product, this compound, will form as a solid within the reactor.

  • After the reaction is complete, the reactor is cooled, and any unreacted MoF₆ is removed under vacuum.

  • The MoF₅ product can be purified by sublimation.

Other Synthesis Methods

This compound can also be prepared by the reduction of molybdenum hexafluoride using other reducing agents such as phosphorus trifluoride or tungsten hexacarbonyl.[1] Another route involves the direct oxidation of elemental molybdenum with fluorine at elevated temperatures (around 900 °C), though this method can be less selective for MoF₅.[1]

Chemical Vapor Deposition of Molybdenum-Containing Films using Molybdenum Fluoride Precursors

While specific and detailed protocols for the CVD of molybdenum films directly using MoF₅ are not extensively reported in publicly available literature, valuable insights can be drawn from the closely related processes using molybdenum hexafluoride (MoF₆). In many MoF₆ CVD processes, MoF₅ is likely an in-situ generated intermediate. The following protocols are based on MoF₆ CVD and can be adapted for MoF₅ with appropriate process optimization.

CVD of Molybdenum Disulfide (MoS₂)

Molybdenum disulfide is a transition metal dichalcogenide with significant interest for applications in next-generation electronics and catalysis.

Precursors:

  • Molybdenum Hexafluoride (MoF₆) or this compound (MoF₅)

  • Hydrogen Sulfide (H₂S)

Typical CVD/ALD Process Parameters:

Parameter Value Citation(s)
Substrate Temperature 200 °C [2][3][4]
Precursor MoF₆ [2][3][4]
Co-reactant H₂S [2][3][4]
Growth Rate (ALD) 0.46 Å/cycle [2][4]

| Resulting Film | Amorphous MoS₂, crystalline after annealing at 350°C in H₂. |[2][4] |

Experimental Protocol (Adapted for CVD):

  • Place the desired substrate in the CVD reaction chamber.

  • Heat the substrate to the deposition temperature of 200 °C under a continuous flow of an inert carrier gas (e.g., Argon or Nitrogen).

  • Introduce the molybdenum fluoride precursor (MoF₅ or MoF₆) into the reaction chamber at a controlled flow rate.

  • Simultaneously or sequentially introduce hydrogen sulfide (H₂S) gas.

  • The precursors will react on the substrate surface to form a molybdenum disulfide film.

  • After the desired film thickness is achieved, stop the precursor flow and cool the chamber to room temperature under an inert gas flow.

  • For crystalline MoS₂, a post-deposition anneal at 350 °C in a hydrogen-rich environment may be necessary.[2][4]

CVD of Metallic Molybdenum Films

Metallic molybdenum films are utilized as electrodes and interconnects in microelectronic devices.

Precursors:

  • Molybdenum Hexafluoride (MoF₆) or this compound (MoF₅)

  • Disilane (Si₂H₆) or Hydrogen (H₂)

Typical ALD Process Parameters for Mo films:

Parameter Value Citation(s)
Substrate Temperature 90 - 150 °C [5]
Precursor MoF₆ [5]
Co-reactant Si₂H₆ [5]
Growth Rate (ALD) 6 - 7 Å/cycle [5]

| Resulting Film | Nanocrystalline Molybdenum |[5] |

Experimental Protocol (Adapted for CVD):

  • Load the substrate into the CVD reactor.

  • Heat the substrate to the desired deposition temperature (e.g., 90-150 °C for a low-temperature process) under an inert gas flow.

  • Introduce the molybdenum fluoride precursor into the chamber.

  • Introduce the reducing agent (e.g., Si₂H₆ or H₂) to initiate the deposition of metallic molybdenum.

  • Continue the process until the target film thickness is reached.

  • Cease the precursor and reactant gas flows and cool the system.

Visualizing the CVD Process and Chemical Relationships

To aid in the understanding of the experimental workflows and chemical pathways, the following diagrams are provided.

CVD_Workflow cluster_prep Pre-Deposition cluster_cvd CVD Process cluster_post Post-Deposition Substrate_Prep Substrate Preparation (Cleaning) Reactor_Loading Load Substrate into Reactor Substrate_Prep->Reactor_Loading Precursor_Synth Precursor Synthesis (MoF₅) Heating Heat Substrate to Deposition Temperature Reactor_Loading->Heating Precursor_Intro Introduce MoF₅ Precursor Heating->Precursor_Intro Reactant_Intro Introduce Co-reactant Gas Precursor_Intro->Reactant_Intro Deposition Film Deposition Reactant_Intro->Deposition Cooling Cool Down Deposition->Cooling Annealing Post-Deposition Annealing (Optional) Cooling->Annealing Characterization Film Characterization Annealing->Characterization

Caption: A generalized experimental workflow for the Chemical Vapor Deposition (CVD) process.

MoF5_Synthesis_and_Reaction cluster_synthesis MoF₅ Synthesis cluster_cvd_reaction CVD Reactions MoF6 MoF₆ MoF5_synth MoF₅ MoF6->MoF5_synth Mo_metal Mo (metal) Mo_metal->MoF5_synth MoF5_cvd MoF₅ (precursor) MoF5_synth->MoF5_cvd Purification & Introduction to CVD MoS2_film MoS₂ Film MoF5_cvd->MoS2_film + H₂S Mo_film Mo Film MoF5_cvd->Mo_film + Si₂H₆ / H₂ H2S H₂S (co-reactant) Si2H6 Si₂H₆ (co-reactant)

Caption: Synthesis pathway for MoF₅ and its subsequent use in CVD reactions.

Safety Considerations

This compound is a hygroscopic and reactive compound. It hydrolyzes to release hydrogen fluoride (HF), which is highly corrosive and toxic. All handling of MoF₅ and its precursors should be conducted in a well-ventilated fume hood or a glovebox. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Ensure that all equipment is properly passivated to prevent reactions with the metal surfaces.

Conclusion

This compound holds promise as a precursor for the chemical vapor deposition of a variety of molybdenum-containing thin films. While detailed literature on its direct application in CVD is still emerging, the established protocols for the related compound, molybdenum hexafluoride, provide a strong foundation for process development. The synthesis of high-purity MoF₅ is achievable through the reduction of MoF₆. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers and professionals to explore the potential of MoF₅ in their advanced materials and drug development research. Further optimization of CVD process parameters will be crucial for tailoring film properties to specific applications.

References

Application Notes and Protocols for Atomic Layer Deposition (ALD) Using Molybdenum Pentafluoride (MoF5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is a notable absence of published, peer-reviewed literature detailing established and validated protocols for the atomic layer deposition (ALD) of thin films using Molybdenum Pentafluoride (MoF5) as a precursor. One patent document lists MoF5 as a potential metal halide precursor for ALD, but does not provide experimental data. The following application notes and protocols are therefore proposed and hypothetical , based on the known chemical and physical properties of MoF5, and adapted from established ALD processes for the closely related and more commonly used precursor, Molybdenum Hexafluoride (MoF6). These guidelines are intended to serve as a starting point for researchers and scientists interested in developing an MoF5-based ALD process.

Introduction

Molybdenum-based thin films, particularly Molybdenum Disulfide (MoS₂), are of significant interest for applications in next-generation electronics, catalysis, and energy storage. Atomic Layer Deposition (ALD) offers a promising route for the deposition of these films with atomic-level precision, excellent conformality, and large-area uniformity. While various molybdenum precursors have been explored for ALD, this compound (MoF5) remains a largely unexplored candidate.

These notes provide a theoretical framework for the development of an ALD process for molybdenum-containing films, such as elemental Molybdenum (Mo) or Molybdenum Disulfide (MoS₂), using MoF5.

Precursor Characteristics: this compound (MoF5)

Understanding the properties of MoF5 is critical for designing a successful ALD process.

PropertyValueNotes
Chemical Formula MoF5
Molar Mass 190.93 g/mol
Melting Point 45.7 °C (318.85 K)[1]MoF5 is a solid at room temperature and will require heating.
Vapor Pressure log(P/Torr) = 8.58 - 2772/T(K) (for 70-160°C)[2]Sufficient volatility for ALD but requires heating of the source vessel and delivery lines to prevent condensation. The vapor phase consists of oligomers, primarily dimers ((MoF5)2).[1]
Reactivity Expected to be a reactive fluorine source.Halide precursors are generally reactive towards co-reactants with active hydrogen, such as H₂S, H₂, or Si₂H₆.

Proposed ALD Processes and Protocols

Two potential ALD processes are proposed: one for elemental Molybdenum and another for Molybdenum Disulfide.

Proposed Protocol for ALD of Elemental Molybdenum (Mo)

This hypothetical protocol is adapted from the established MoF6 + Si₂H₆ process for Mo ALD.

Objective: To deposit elemental Molybdenum thin films.

Precursors:

  • Molybdenum Source: this compound (MoF5)

  • Reducing Agent (Co-reactant): Disilane (Si₂H₆)

Proposed ALD Parameters:

ParameterProposed ValueJustification & Notes
Substrate Temperature 100 - 200 °CThis window is often suitable for fluorosilane elimination chemistry, balancing surface reaction rates while minimizing potential precursor decomposition.
MoF5 Source Temperature 60 - 80 °CThis should provide sufficient vapor pressure for delivery into the ALD reactor. The source and delivery lines must be heated uniformly to prevent condensation.
MoF5 Pulse Time 0.5 - 2.0 sThis should be optimized to ensure full saturation of the substrate surface. Longer pulses may be needed for high aspect ratio structures.
Purge Time after MoF5 10 - 30 sSufficient time is required to remove all unreacted MoF5 and any volatile byproducts from the reaction chamber.
Si₂H₆ Pulse Time 0.5 - 2.0 sTo ensure complete reaction with the surface-adsorbed MoF5 species.
Purge Time after Si₂H₆ 10 - 30 sTo remove unreacted Si₂H₆ and volatile byproducts (e.g., SiFxHy).
Expected Growth per Cycle 0.5 - 2.0 Å/cycleThis is a theoretical estimate. The actual growth rate will depend on the specific process conditions and substrate.

Experimental Workflow for Mo ALD:

Mo_ALD_Workflow cluster_prep Substrate Preparation cluster_ald ALD Cycles cluster_analysis Film Characterization sub_clean Substrate Cleaning (e.g., piranha, UV/Ozone) load_sub Load Substrate into ALD Reactor sub_clean->load_sub heat Heat Substrate and MoF5 Source load_sub->heat pulse_mof5 1. Pulse MoF5 heat->pulse_mof5 purge1 2. Purge with Inert Gas pulse_mof5->purge1 pulse_si2h6 3. Pulse Si2H6 purge1->pulse_si2h6 purge2 4. Purge with Inert Gas pulse_si2h6->purge2 repeat Repeat N Cycles purge2->repeat repeat->pulse_mof5 Next Cycle unload Unload Cooled Sample repeat->unload Deposition Complete analysis Analyze Film Properties (Ellipsometry, XPS, XRD, SEM) unload->analysis

Figure 1: Proposed experimental workflow for Mo ALD using MoF5 and Si2H6.

Proposed Reaction Mechanism:

The surface chemistry is expected to proceed via a fluorosilane elimination reaction, analogous to the MoF6/Si₂H₆ process.

  • MoF5 pulse: Substrate-OH* + (MoF5)x(g) -> Substrate-O-MoF4* + HF(g) + ...

  • Si₂H₆ pulse: Substrate-O-MoF4* + Si₂H₆(g) -> Substrate-O-Mo(s) + SiFxHy(g) + H₂(g) + ...

The asterisk (*) denotes a surface species.

Proposed Protocol for ALD of Molybdenum Disulfide (MoS₂)

This hypothetical protocol is adapted from established MoCl5 + H₂S and MoF6 + H₂S processes.

Objective: To deposit Molybdenum Disulfide thin films.

Precursors:

  • Molybdenum Source: this compound (MoF5)

  • Sulfur Source (Co-reactant): Hydrogen Sulfide (H₂S)

Proposed ALD Parameters:

ParameterProposed ValueJustification & Notes
Substrate Temperature 200 - 350 °CThis temperature range is common for the synthesis of MoS₂ via ALD, providing enough thermal energy for the reaction between the metal halide and H₂S.
MoF5 Source Temperature 60 - 80 °CTo ensure adequate and stable vapor pressure. The source and delivery lines must be heated.
MoF5 Pulse Time 0.5 - 2.0 sTo be optimized for surface saturation.
Purge Time after MoF5 10 - 40 sCritical to prevent CVD-like reactions with H₂S.
H₂S Pulse Time 1.0 - 5.0 sA longer pulse may be necessary to ensure complete sulfidation of the molybdenum fluoride surface species.
Purge Time after H₂S 10 - 40 sTo remove unreacted H₂S and HF byproduct.
Expected Growth per Cycle 0.1 - 0.8 Å/cycleGrowth rates for MoS₂ ALD are typically low. The as-deposited film may be amorphous or poorly crystalline and may require post-deposition annealing.

ALD Cycle for MoS₂ Deposition:

MoS2_ALD_Cycle start Initial -SH Surface pulse_mof5 Introduce MoF5(g) mof5_adsorbed MoFx* Terminated Surface purge1 Purge with Inert Gas h2s_reacted MoS2 Layer with -SH Surface purge2 Purge with Inert Gas pulse_mof5->mof5_adsorbed Self-limiting chemisorption pulse_h2s Introduce H2S(g) pulse_h2s->h2s_reacted Ligand exchange reaction purge2->start Cycle Complete

Figure 2: Proposed four-step ALD cycle for MoS2 deposition using MoF5 and H2S.

Considerations and Potential Challenges

Researchers developing an MoF5 ALD process should consider the following:

  • Precursor Delivery: The low melting point and the need for heating require a properly designed precursor delivery system with uniform heating to avoid clogging and ensure stable precursor flux.

  • Oligomerization: The presence of (MoF5)₂ dimers in the gas phase may influence the surface reactions and the self-limiting nature of the process. The reactivity of the dimer might differ from a monomeric species.

  • Etching: Fluoride-based precursors can sometimes etch the substrate or the growing film, especially at higher temperatures. This should be monitored, for instance, by using a quartz crystal microbalance.

  • Impurity Incorporation: Incomplete reactions can lead to fluorine incorporation in the deposited films. Post-deposition annealing might be necessary to improve film purity and crystallinity.

  • Safety: MoF5 is a hazardous chemical. It is corrosive and reacts with moisture to produce HF. All handling should be performed in a dry, inert atmosphere (e.g., a glovebox), and appropriate personal protective equipment must be used. H₂S and Si₂H₆ are also highly toxic and pyrophoric gases, respectively, and require stringent safety protocols.

Recommended Film Characterization

To validate the developed ALD process, the following characterization techniques are recommended:

  • In-situ Analysis: Quartz Crystal Microbalance (QCM) to study growth rate and self-limiting behavior.

  • Thickness and Optical Properties: Spectroscopic Ellipsometry.

  • Chemical Composition and Stoichiometry: X-ray Photoelectron Spectroscopy (XPS).

  • Crystallinity and Phase: X-ray Diffraction (XRD) and Raman Spectroscopy.

  • Morphology and Conformality: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

By starting with the proposed parameters and carefully considering the outlined challenges, researchers can systematically work towards developing a robust ALD process using this compound.

References

Molybdenum Pentafluoride in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molybdenum (V) fluoride (MoF₅), a hygroscopic yellow solid, is a potent Lewis acid with potential applications in catalysis. However, a comprehensive review of current scientific literature reveals a significant scarcity of detailed studies and established protocols for its use as a catalyst in organic synthesis and drug development. Much of the readily available information is mistakenly associated with Metal-Organic Framework-5 (MOF-5), a distinct zinc-based coordination polymer. This document aims to provide a focused overview of molybdenum pentafluoride's properties relevant to catalysis, outline potential applications based on its chemical nature, and furnish essential safety and handling protocols.

Introduction to this compound (MoF₅)

This compound is an inorganic compound with the formula MoF₅.[1] It exists as a tetramer in its solid state.[1] Its primary characteristic of interest in catalysis is its strong Lewis acidity, stemming from the electron-deficient molybdenum center. This property suggests its potential to catalyze a variety of chemical transformations that are promoted by Lewis acids.

Note on Nomenclature: It is critical to distinguish this compound (MoF₅) from MOF-5. MOF-5 is a well-studied metal-organic framework with a zinc-based structure and has extensive applications in catalysis.[2][3] Searches for "MoF5 catalysis" are often confounded by results pertaining to MOF-5. The information presented herein pertains exclusively to the inorganic compound, molybdenum (V) fluoride.

Physicochemical Properties and Safety Data

A summary of key properties and hazards is presented below. Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.[4][5][6]

PropertyValueCitation
Chemical Formula MoF₅[1]
Molar Mass 190.94 g/mol [1]
Appearance Hygroscopic yellow solid[1]
Melting Point 45.7 °C (114.3 °F; 318.8 K)[1]
Boiling Point 50 °C (122 °F; 323 K) (sublimes)[1]
Hazards Strong oxidizer, hydrolyzes to release hydrogen fluoride (HF)[1]

Potential Catalytic Applications (Theoretical and Inferred)

While specific, well-documented catalytic protocols for MoF₅ are scarce in the reviewed literature, its strong Lewis acidic character suggests potential utility in several classes of organic reactions. The applications listed below are based on established principles of Lewis acid catalysis and are intended to guide exploratory research.

Lewis Acid Catalysis

The fundamental principle of MoF₅'s potential catalytic activity lies in its ability to accept an electron pair from a Lewis basic substrate. This interaction can activate the substrate towards subsequent reactions.

LewisAcidCatalysis General Mechanism of Lewis Acid Catalysis MoF5 MoF₅ (Lewis Acid) ActivatedComplex Activated Complex [MoF₅-Substrate] MoF5->ActivatedComplex Coordination Substrate Substrate (Lewis Base) e.g., Carbonyl, Alkene Substrate->ActivatedComplex ActivatedComplex->MoF5 Catalyst Regeneration Product Product ActivatedComplex->Product Reagent Reagent Reagent->ActivatedComplex Reaction

Caption: General workflow of Lewis acid catalysis involving MoF₅.

Friedel-Crafts Reactions

Strong Lewis acids are classic catalysts for Friedel-Crafts alkylations and acylations. MoF₅ could potentially activate alkyl or acyl halides, facilitating electrophilic aromatic substitution.

Polymerization Reactions
Fluorination Reactions

Given its composition, MoF₅ may have a role in fluorination chemistry, potentially as a fluoride donor under certain conditions or as a Lewis acid to activate fluorinating agents. However, dedicated studies are needed to explore this potential.

Experimental Protocols (General Guidance)

Due to the lack of specific published protocols, the following are general guidelines for researchers wishing to explore the catalytic activity of MoF₅. Extreme caution is advised due to the hazardous nature of this compound.

General Handling and Storage Protocol
  • Inert Atmosphere: this compound is highly sensitive to moisture.[4] All handling must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

  • Materials: Use only compatible materials for handling and reaction vessels. Fluorinated polymers (e.g., PFA, FEP) and certain dry metals are recommended. Avoid glass, as it can be etched by HF produced upon hydrolysis.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, strong acids, and bases.[5]

Exploratory Catalytic Reaction Protocol (General Template)

This protocol is a general starting point and must be adapted and optimized for any specific reaction. A small-scale test reaction is strongly recommended.

  • Catalyst Preparation:

    • In a glovebox, weigh the required amount of MoF₅ into a dry reaction vessel equipped with a magnetic stir bar.

    • Dissolve or suspend the MoF₅ in a dry, inert solvent (e.g., anhydrous dichloromethane, acetonitrile).

  • Reaction Setup:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).

    • Slowly add the substrate to the catalyst solution under stirring.

    • Add the second reagent dropwise to the reaction mixture.

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR of quenched aliquots).

    • Upon completion, quench the reaction carefully by slowly adding a cooled, appropriate quenching agent (e.g., a saturated solution of a mild base like sodium bicarbonate, if compatible). Caution: Quenching may be highly exothermic and produce HF gas. This step must be performed in a well-ventilated fume hood.

    • Proceed with standard extraction and purification procedures.

Safety and Hazard Management

This compound is a hazardous substance that requires strict safety protocols.

  • Toxicity: It is corrosive and can cause severe skin burns and eye damage.[6] Upon contact with moisture, it releases hydrogen fluoride (HF), which is highly toxic and corrosive.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[9] An HF-resistant apron is also recommended.

  • Handling Area: All work should be conducted in a certified chemical fume hood.[5]

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Apply calcium gluconate gel. Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[4]

Conclusion and Future Outlook

This compound presents a theoretically promising yet largely unexplored option as a Lewis acid catalyst. The current body of literature lacks the specific application data and protocols necessary for its widespread adoption in synthetic chemistry. Future research should focus on systematically evaluating its catalytic activity in various organic transformations, quantifying its performance, and establishing detailed experimental procedures. Such studies would be invaluable in determining the practical utility of MoF₅ in catalysis and drug development, moving it from a chemical curiosity to a potentially useful synthetic tool. Researchers are encouraged to approach this compound with due caution, given its significant handling and safety challenges.

References

Safe Handling of Molybdenum Pentafluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety guidelines for the handling of Molybdenum Pentafluoride (MoF₅). Due to its hazardous nature, strict adherence to these procedures is crucial to ensure the safety of laboratory personnel and the integrity of experiments.

Introduction

This compound is a hygroscopic, yellow solid with a low melting point.[1][2] It is a powerful fluorinating agent and a strong oxidizer. Its high reactivity, particularly with moisture, presents significant handling challenges. This document outlines the necessary precautions and procedures for its safe use in a research environment. The primary hazard associated with this compound is its reaction with water or moisture to produce Hydrogen Fluoride (HF), which is highly toxic and corrosive.[1][2]

Hazard Identification and Mitigation

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[3]

  • Toxic: Harmful if swallowed or inhaled.[3]

  • Water Reactive: Reacts violently with water to produce toxic and corrosive Hydrogen Fluoride (HF) gas.[1][2]

  • Hygroscopic: Readily absorbs moisture from the air.[1][2]

Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., argon or nitrogen).

  • An eyewash station and safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[3]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile). A double layer of gloves is recommended.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with acid gas cartridges is necessary.[3]

Quantitative Data Summary

PropertyValueCitation
Chemical Formula MoF₅[1][3]
Molar Mass 190.94 g/mol [1]
Appearance Yellow solid[1][2]
Melting Point 45.7 °C (114.3 °F)[1]
Boiling Point 50 °C (122 °F) (sublimes)[1]
Density 3.44 g/cm³[1]
Hazards Oxidizer, Corrosive, Water-Reactive, Produces HF upon hydrolysis[1][3]

Experimental Protocols

Storage
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and bases.

  • The container must be kept tightly sealed. A secondary container is recommended.

  • Store in a locked cabinet to restrict access.[3]

Handling and Dispensing

Preparation:

  • Ensure the fume hood or glovebox is clean, dry, and free of any incompatible materials.

  • Have all necessary equipment and reagents within the controlled environment before introducing the this compound container.

  • Have a quenching agent (e.g., dry sodium carbonate or calcium hydroxide) and a spill kit readily available.

Procedure:

  • Allow the this compound container to equilibrate to the temperature of the fume hood or glovebox before opening to prevent condensation of moisture.

  • Slowly and carefully open the container.

  • Use clean, dry, and compatible tools (e.g., stainless steel or Teflon-coated spatulas) for dispensing.

  • Weigh the required amount in a sealed container if possible. If weighing in an open container, do so quickly and with maximum ventilation.

  • After dispensing, securely close the primary container.

  • Clean any residual powder from the tools and work surface with a dry cloth, which should then be treated as hazardous waste.

Spill and Emergency Procedures

Small Spills (in a fume hood):

  • Do not use water to clean up the spill.

  • Cover the spill with a dry, inert absorbent material such as sand or sodium carbonate.

  • Carefully collect the mixture into a designated, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable neutralizing agent, followed by a thorough cleaning.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate the immediate area and alert others.

  • If safe to do so, increase ventilation.

  • Contact the institution's emergency response team immediately.

  • Do not attempt to clean up a large spill without appropriate training and PPE.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Waste Disposal
  • All waste materials contaminated with this compound, including empty containers, absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • Dispose of waste in accordance with local, state, and federal regulations.[3]

Visualized Workflow

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood/Glovebox Functionality prep2 Assemble All Equipment and Reagents prep1->prep2 prep3 Prepare Spill Kit and Quenching Agent prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Equilibrate MoF5 Container to Ambient Temperature prep4->handle1 Proceed to Handling handle2 Carefully Open Container in Controlled Environment handle1->handle2 handle3 Dispense Required Amount with Dry Tools handle2->handle3 handle4 Securely Close Container handle3->handle4 emergency1 Spill Occurs handle3->emergency1 If Spill clean1 Clean Tools and Work Surface handle4->clean1 Proceed to Cleanup clean2 Segregate All Waste as Hazardous clean1->clean2 clean3 Dispose of Waste per Institutional Protocol clean2->clean3 emergency2 Evacuate and Alert emergency1->emergency2 emergency3 Follow First Aid Protocols emergency1->emergency3 emergency4 Contact Emergency Response emergency2->emergency4

Caption: Safe handling workflow for this compound.

This protocol is intended as a guide and should be supplemented by institution-specific safety procedures and a thorough understanding of the Safety Data Sheet for this compound.

References

Molybdenum Pentafluoride: A Precursor for High-Purity Molybdenum Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and professionals in materials science and semiconductor development.

Abstract: This document provides detailed application notes and theoretical protocols for the use of Molybdenum Pentafluoride (MoF₅) as a precursor for the deposition of high-purity molybdenum (Mo) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Due to the limited availability of direct experimental data for MoF₅ in these applications, the following protocols are based on the known chemical and physical properties of MoF₅ and established principles of thin film deposition.

Introduction

Molybdenum (Mo) thin films are critical components in various high-technology applications, including microelectronics, solar cells, and protective coatings, owing to their high melting point, excellent thermal conductivity, and good electrical conductivity. The choice of precursor is paramount in achieving high-quality films. This compound (MoF₅) presents a potential, yet largely unexplored, alternative to more common precursors like Molybdenum Hexacarbonyl (Mo(CO)₆) and Molybdenum Pentachloride (MoCl₅). The primary advantage of a halide precursor like MoF₅ lies in the potential for lower carbon and oxygen contamination in the deposited films.

Properties of this compound

A thorough understanding of the physical and chemical properties of MoF₅ is essential for its use as a CVD/ALD precursor.

Physical Properties:

PropertyValueCitation
Formula MoF₅
Molar Mass 190.94 g/mol [1]
Appearance Hygroscopic yellow solid[1]
Density 3.44 g/cm³[1]
Melting Point 45.7 °C (318.8 K)[1]
Boiling Point Sublimes at 50 °C (323 K)[1]

Vapor Pressure:

The vapor pressure of MoF₅ is a critical parameter for determining the precursor delivery rate in a CVD or ALD system. The following equation describes the vapor pressure of MoF₅ in the temperature range of 70.0 to 160°C:

log₁₀(P / Torr) = 8.58 - 2772 / T(K)[2]

Based on this, the precursor temperature can be selected to achieve the desired vapor pressure for deposition. It is important to note that MoF₅ exists in the vapor phase as oligomers, primarily dimers ((MoF₅)₂), which will influence its transport and reactivity.

Theoretical Deposition Protocols

The following are proposed starting protocols for the deposition of molybdenum thin films using MoF₅. Optimization of these parameters will be necessary for specific reactor configurations and desired film properties.

Chemical Vapor Deposition (CVD) Protocol

Objective: To deposit a continuous, high-purity molybdenum thin film.

Proposed Reaction:

2 MoF₅(g) + 5 H₂(g) → 2 Mo(s) + 10 HF(g)

Experimental Setup:

A hot-wall or cold-wall CVD reactor equipped with a precursor delivery system capable of heating the MoF₅ source and transport lines to prevent condensation. A mass flow controller for the reducing agent (H₂) and a carrier gas (e.g., Ar or N₂) is required.

Protocol:

ParameterRecommended Starting ValueNotes
Substrate Temperature 500 - 800 °CHigher temperatures generally improve film crystallinity and purity but can lead to increased surface roughness. Similar temperature ranges are used for MoCl₅-based CVD.[3]
MoF₅ Source Temperature 40 - 60 °CAdjust to achieve a stable and sufficient vapor pressure. This temperature range corresponds to a vapor pressure of approximately 0.1 - 0.5 Torr.
H₂ Flow Rate 50 - 200 sccmThe H₂/MoF₅ ratio is critical for complete reduction and to prevent the incorporation of fluorine.
Carrier Gas (Ar) Flow Rate 100 - 500 sccmUsed to transport the precursor to the reaction chamber.
Reactor Pressure 1 - 10 TorrLower pressures can improve film uniformity.
Deposition Time 10 - 60 minDependent on the desired film thickness and growth rate.
Atomic Layer Deposition (ALD) Protocol

Objective: To deposit a conformal, ultra-thin molybdenum film with precise thickness control.

Proposed Half-Reactions:

  • MoF₅ Pulse: MoF₅(g) + S-H → S-MoF₄ + HF(g) (where S represents the substrate surface)

  • Reducing Agent Pulse: S-MoF₄ + 4 R(g) → S-Mo + 4 RF(g) (where R is a reducing agent like SiH₄ or B₂H₆)

Experimental Setup:

An ALD reactor with precursor and reactant delivery lines heated above the MoF₅ source temperature. Fast-acting valves are required for precise pulse control.

Protocol:

ParameterRecommended Starting ValueNotes
Substrate Temperature 300 - 500 °CThe ALD window needs to be determined experimentally to ensure self-limiting growth.
MoF₅ Source Temperature 40 - 60 °CTo achieve sufficient vapor pressure for short, saturating pulses.
MoF₅ Pulse Time 0.5 - 2.0 sShould be long enough to saturate the substrate surface.
Purge Time 1 5 - 20 sTo completely remove unreacted MoF₅ and byproducts.
Reducing Agent (e.g., SiH₄) Pulse Time 0.5 - 2.0 sTo fully react with the surface-adsorbed MoF₅ species.
Purge Time 2 5 - 20 sTo remove unreacted reducing agent and byproducts.
Number of Cycles 100 - 1000Dependent on the desired film thickness.

Visualizations

CVD_Workflow Figure 1. CVD Experimental Workflow for Mo Thin Films cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition sub_prep Substrate Preparation reactor_prep Reactor Purge sub_prep->reactor_prep heat Heat Substrate & Precursor reactor_prep->heat flow_gases Introduce MoF5, H2, Ar heat->flow_gases deposit Film Growth flow_gases->deposit cool Cool Down deposit->cool purge_final Final Purge cool->purge_final characterize Film Characterization purge_final->characterize

Caption: Figure 1. CVD Experimental Workflow for Mo Thin Films.

ALD_Cycle Figure 2. ALD Cycle for Mo Thin Film Deposition start Start ALD Cycle mof5_pulse 1. MoF5 Pulse (Surface Adsorption) start->mof5_pulse purge1 2. Inert Gas Purge mof5_pulse->purge1 reducer_pulse 3. Reducing Agent Pulse (Surface Reaction) purge1->reducer_pulse purge2 4. Inert Gas Purge reducer_pulse->purge2 end End Cycle purge2->end end->start Repeat N times

Caption: Figure 2. ALD Cycle for Mo Thin Film Deposition.

Logical_Relationship Figure 3. Key Parameter Relationships in MoF5 Deposition sub_temp Substrate Temperature film_props Film Properties (Purity, Crystallinity, Growth Rate) sub_temp->film_props affects crystallinity & reaction rate precursor_temp MoF5 Temperature (Vapor Pressure) precursor_temp->film_props determines growth rate gas_flow Gas Flow Rates (H2/MoF5 Ratio) gas_flow->film_props influences purity & stoichiometry

Caption: Figure 3. Key Parameter Relationships in MoF5 Deposition.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Toxicity and Corrosivity: MoF₅ is corrosive and will react with moisture to produce hydrofluoric acid (HF), which is highly toxic and corrosive.

  • Handling Precautions: All handling of MoF₅ should be conducted in a dry, inert atmosphere (e.g., a glovebox). Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles, must be worn.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water and oxidizing agents.

Characterization of Molybdenum Thin Films

The resulting molybdenum films should be characterized to determine their properties.

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystallinity, phase purity, and grain size.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states (to check for fluorine, oxygen, or carbon contamination).
Scanning Electron Microscopy (SEM) Surface morphology and film thickness (from cross-section).
Four-Point Probe Electrical resistivity.
Atomic Force Microscopy (AFM) Surface roughness.

Conclusion

This compound holds potential as a precursor for the deposition of high-purity molybdenum thin films, particularly where carbon and oxygen contamination are concerns. The provided theoretical protocols for CVD and ALD serve as a starting point for process development. Experimental validation and optimization are crucial to establish a robust and reliable deposition process. Researchers should proceed with caution, paying close attention to the safe handling of this hazardous material.

References

Application Note: Characterization of Molybdenum(V) Fluoride (MoF5) by Infrared and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Material Science and Inorganic Chemistry

Abstract

Molybdenum(V) fluoride (MoF5) is a volatile and highly reactive inorganic compound. Its structural characterization is fundamental for understanding its chemical properties and for its application in areas such as catalysis and chemical vapor deposition. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of MoF5 in various states. This document provides detailed protocols for the characterization of MoF5 using IR and Raman spectroscopy, summarizes key vibrational data, and presents a logical workflow for these experimental procedures.

Introduction

Molybdenum pentafluoride (MoF5) is known to have a complex structural chemistry. In the solid state, it exists as a tetramer with fluorine bridges.[1] However, in the liquid or gaseous state, it is believed to exist as a monomeric species, likely with a trigonal bipyramidal (D3h) geometry.[1][2] Elucidating these structural differences is crucial, and vibrational spectroscopy is a primary tool for this purpose. IR and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule, allowing for the identification of functional groups and the determination of molecular symmetry. This application note serves as a practical guide for researchers undertaking the vibrational analysis of MoF5.

Data Presentation: Vibrational Frequencies of MoF5

The vibrational modes of MoF5 have been investigated in the solid, liquid, and gas (matrix-isolated) phases. The key observed frequencies are summarized in the table below. The assignments for the monomeric species are based on a D3h trigonal bipyramidal structure.[1][3]

Vibrational ModeSymmetry (D3h)Liquid (Raman) [cm⁻¹][1][2]Crystalline (IR) [cm⁻¹][2]Crystalline (Raman) [cm⁻¹][1]Matrix-Isolated (IR) [cm⁻¹][1]
ν1A1' (Raman active)718-716721.5
ν2A1' (Raman active)680-679683.0
ν3A2" (IR active)-690 (sh), 675-688.0
ν4A2" (IR active)-215--
ν5E' (IR & Raman)742740, 725741746.5
ν6E' (IR & Raman)255260256-
ν7E' (IR & Raman)205225204-
ν8E" (Raman active)440 (broad)---

sh: shoulder

Experimental Protocols

Due to the high reactivity and moisture sensitivity of MoF5, stringent handling procedures are mandatory. All sample manipulations must be performed in a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques.[1]

Protocol 1: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid-State (Crystalline):

      • Nujol Mull: In an inert atmosphere glovebox, grind a small amount of crystalline MoF5 with dry Nujol oil to form a uniform paste. Spread the mull thinly between two KBr or CsI plates.

      • Attenuated Total Reflectance (ATR): If an inert atmosphere ATR accessory is available, press a small amount of the crystalline MoF5 powder firmly against the ATR crystal (e.g., diamond).

    • Liquid-State: MoF5 can be supercooled to a liquid at room temperature.[3] Transfer the liquid into a sealed, moisture-tight liquid cell with IR-transparent windows (e.g., AgCl or polyethylene for far-IR).

    • Gas-Phase (Matrix Isolation): This is a specialized technique to study the monomer. MoF5 is heated in a Knudsen cell and the vapor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI held at ~20 K).[1][4]

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped for the mid-IR (4000-400 cm⁻¹) and far-IR (400-50 cm⁻¹) regions is required. A dry, purged spectrometer or a vacuum instrument is essential.

    • Detector: Use a DTGS detector for the mid-IR and a dedicated far-IR detector (e.g., a solid-state bolometer) for the low-frequency region.

    • Parameters:

      • Resolution: 2-4 cm⁻¹

      • Scans: Accumulate 32-64 scans to achieve a good signal-to-noise ratio.

      • Background: Record a background spectrum of the sample holder (e.g., empty KBr plates, clean ATR crystal) under the same conditions.

Protocol 2: Raman Spectroscopy
  • Sample Preparation:

    • Solid-State (Crystalline): In an inert atmosphere, seal a sample of crystalline MoF5 into a glass capillary tube.

    • Liquid-State: Transfer liquid MoF5 into a sealed capillary tube. For high-temperature measurements, a heated sample holder may be required.[3]

  • Instrumentation and Data Acquisition:

    • Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.

    • Excitation Source: A laser source with a wavelength that does not cause fluorescence. Common sources include He-Ne (633 nm) or Ar+ ion (488.0 nm or 514.5 nm) lasers.[1] Use of an iodine filter can help suppress spurious radiation near the exciting line.[1]

    • Power: Use low laser power (e.g., < 10 mW) at the sample to avoid thermal decomposition. MoF5 can disproportionate into MoF4 and MoF6 upon heating.[1]

    • Parameters:

      • Spectral Range: 3500-50 cm⁻¹

      • Resolution: 2-4 cm⁻¹

      • Acquisition Time: Varies depending on sample scattering and detector sensitivity; typically multiple accumulations of 10-60 seconds.

Logical Workflow and Visualization

The process of characterizing MoF5 using vibrational spectroscopy follows a systematic workflow. This involves careful sample handling, acquisition of complementary IR and Raman spectra, data analysis, and structural interpretation based on selection rules.

MoF5_Characterization_Workflow cluster_prep Sample Handling & Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Handle MoF5 in Inert Atmosphere (Glovebox/Schlenk Line) prep_solid Prepare Solid Sample (Mull, ATR, or Capillary) prep->prep_solid prep_liquid Prepare Liquid Sample (Sealed Cell or Capillary) prep->prep_liquid prep_gas Prepare Gas/Matrix Sample (Knudsen Cell & Cryostat) prep->prep_gas ir_acq Acquire IR Spectrum (Mid- and Far-IR) prep_solid->ir_acq raman_acq Acquire Raman Spectrum prep_solid->raman_acq prep_liquid->ir_acq prep_liquid->raman_acq prep_gas->ir_acq data_proc Process Spectra (Baseline Correction, Peak Picking) ir_acq->data_proc raman_acq->data_proc assign Assign Vibrational Modes (Compare IR vs. Raman Activity) data_proc->assign compare Compare Spectra of Different Phases (Solid vs. Liquid vs. Gas) assign->compare structure Determine Structure & Symmetry (e.g., Monomer vs. Polymer) compare->structure

Caption: Workflow for the vibrational characterization of MoF5.

Conclusion

The combination of IR and Raman spectroscopy is indispensable for the structural elucidation of molybdenum(V) fluoride. By comparing the spectra of the solid, liquid, and matrix-isolated species, it is possible to distinguish between the polymeric solid-state structure and the monomeric form present in other phases. The provided protocols and data serve as a comprehensive resource for researchers working with this challenging but important inorganic fluoride. Careful adherence to inert atmosphere techniques is paramount for obtaining reliable and reproducible spectroscopic data.

References

Molybdenum Pentafluoride (MoF₅): Application Notes and Protocols for Doping in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum pentafluoride (MoF₅) is a potent p-type dopant utilized in materials science to enhance the electrical conductivity of semiconducting materials, particularly conjugated polymers. This document provides detailed application notes and protocols for the use of MoF₅ in doping applications, with a focus on polyacetylene as a model system. The information compiled herein is intended to guide researchers in the synthesis, characterization, and application of MoF₅-doped materials.

This compound acts as a strong electron acceptor, facilitating the oxidation of the host material and thereby increasing the concentration of mobile charge carriers (holes). This process, known as p-doping, can transform semiconducting polymers into a metallic state, leading to a dramatic increase in their electrical conductivity.

Data Presentation

The following table summarizes the quantitative data on the effects of MoF₅ doping on the electrical conductivity of polyacetylene.

Host MaterialDopantDoping LevelInitial Conductivity (S/cm)Doped Conductivity (S/cm)Citation
cis-PolyacetyleneAsF₅~7%-Broad, shifted signal observed in 13C NMR, indicating a transition to a metallic state.[1]
trans-PolyacetyleneAsF₅3.2%-Dramatically changed spectrum from undoped material, suggesting uniform doping.[1]
PolyacetyleneI₂Not specified1.7 x 10⁻⁹ (cis)38 (doped)[2]
PolyacetyleneBr₂Not specified4.4 x 10⁻⁵ (trans)0.5 (doped)[2]
PolyacetyleneI₂Heavily Doped-> 20,000[3]

Experimental Protocols

Synthesis of this compound (MoF₅)

This compound can be synthesized through the reaction of molybdenum hexafluoride (MoF₆) with molybdenum metal.

Materials:

  • Molybdenum hexafluoride (MoF₆) gas

  • Molybdenum (Mo) powder

  • Reaction vessel (e.g., nickel or Monel)

  • Vacuum line

  • Heating apparatus

Procedure:

  • Place molybdenum powder in the reaction vessel.

  • Evacuate the reaction vessel using a vacuum line.

  • Introduce MoF₆ gas into the vessel.

  • Heat the reaction vessel to initiate the reaction: Mo + 5MoF₆ → 6MoF₅.

  • The product, MoF₅, is a volatile yellow solid and can be collected by sublimation.

Vapor Phase Doping of Polyacetylene Films with MoF₅

This protocol describes a general method for the p-doping of polyacetylene films using MoF₅ vapor.

Materials:

  • Polyacetylene film (either cis or trans isomer)

  • This compound (MoF₅)

  • Glass reactor with two separate compartments

  • Vacuum line

  • Heating mantle or oven

Procedure:

  • Place the polyacetylene film in one compartment of the glass reactor.

  • Place MoF₅ in the other compartment, ensuring no direct contact with the polymer film.

  • Evacuate the reactor to a low pressure.

  • Gently heat the compartment containing MoF₅ to increase its vapor pressure. The temperature should be kept below the disproportionation temperature of MoF₅ (~165 °C).

  • Allow the MoF₅ vapor to diffuse and interact with the polyacetylene film. The doping process can be monitored by observing the color change of the film to a golden-yellow, characteristic of the metallic state.

  • The extent of doping can be controlled by the temperature, vapor pressure of MoF₅, and the duration of the exposure.

  • After the desired level of doping is achieved, the reactor is cooled, and any remaining MoF₅ vapor is pumped out.

  • The doped film should be handled in an inert atmosphere (e.g., in a glovebox) to prevent degradation.

Doping Mechanism

The p-doping of polyacetylene with MoF₅ involves a charge transfer mechanism. MoF₅, being a strong Lewis acid, abstracts an electron from the π-system of the polyacetylene chain.

This process can be represented as: (CH)ₓ + yMoF₅ → [(CH)⁺ʸ(MoF₅)⁻ʸ]ₓ

This charge transfer results in the formation of a positively charged polaron or bipolaron on the polymer backbone, which is a mobile charge carrier, and a counter-ion (MoF₅⁻). The increase in the concentration of these mobile charge carriers is responsible for the significant enhancement in electrical conductivity.

Doping_Mechanism cluster_0 Initial State cluster_1 Doping Process cluster_2 Final State Polyacetylene Polyacetylene Charge_Transfer Electron Transfer Polyacetylene->Charge_Transfer e- donor MoF5 MoF5 MoF5->Charge_Transfer e- acceptor Doped_Polyacetylene [(CH)+y(MoF5)-y]x (Conductive) Charge_Transfer->Doped_Polyacetylene Forms

Caption: Charge transfer mechanism in MoF₅ doping of polyacetylene.

Characterization of MoF₅-Doped Materials

Several analytical techniques are employed to characterize the structural and electronic properties of MoF₅-doped materials.

TechniquePurposeExpected Observations
Four-Point Probe Measurement To determine the electrical conductivity.A significant increase in conductivity upon doping.
UV-Vis-NIR Spectroscopy To investigate changes in the electronic structure.Appearance of new absorption bands at lower energies, corresponding to the formation of charge carriers (polarons/bipolarons).
Raman Spectroscopy To probe vibrational modes and confirm charge transfer.Shifts in the Raman bands of the polymer, particularly the C=C stretching mode, and the appearance of new bands associated with the dopant species.[4]
X-ray Diffraction (XRD) To analyze the crystalline structure of the material.Changes in the diffraction pattern of the host polymer may be observed, indicating intercalation of the dopant and potential changes in crystallinity.
Electron Paramagnetic Resonance (EPR) Spectroscopy To detect the presence of unpaired electrons (spins).An EPR signal can confirm the formation of radical cations (polarons) on the polymer chain.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and characterization of MoF₅-doped conductive polymers.

Experimental_Workflow cluster_synthesis Material Preparation cluster_doping Doping Process cluster_characterization Characterization Synthesize_Polymer Synthesize Host Polymer (e.g., Polyacetylene Film) Vapor_Doping Vapor Phase Doping Synthesize_Polymer->Vapor_Doping Synthesize_MoF5 Synthesize MoF5 Dopant Synthesize_MoF5->Vapor_Doping Conductivity_Measurement Conductivity Measurement (4-Point Probe) Vapor_Doping->Conductivity_Measurement Spectroscopy Spectroscopic Analysis (UV-Vis, Raman) Vapor_Doping->Spectroscopy Structural_Analysis Structural Analysis (XRD) Vapor_Doping->Structural_Analysis

Caption: Workflow for MoF₅ doping of conductive polymers.

Conclusion

This compound is an effective p-type dopant for enhancing the electrical conductivity of conjugated polymers. The vapor phase doping method provides a controllable means of introducing MoF₅ to the host material, leading to a significant increase in charge carrier concentration and a transition to a metallic state. The detailed protocols and characterization methods outlined in this document serve as a valuable resource for researchers exploring the potential of MoF₅ in the development of novel conductive materials for various electronic applications. Proper handling and characterization are crucial for understanding and optimizing the properties of these doped systems.

References

Purification of Molybdenum Pentafluoride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative protocols for the purification of Molybdenum (V) fluoride (MoF₅), a critical reagent in various chemical syntheses, are presented. This document provides researchers, scientists, and drug development professionals with a comprehensive experimental procedure, including safety precautions, apparatus setup, and a step-by-step guide to obtaining high-purity MoF₅.

Molybdenum (V) fluoride is a hygroscopic, volatile, yellow solid with a melting point of 45.7 °C and a sublimation point of 50 °C.[1] Its sensitivity to moisture and its tendency to contain impurities such as Molybdenum (VI) fluoride (MoF₆) and various oxyfluorides necessitate a meticulous purification process. The most effective and commonly employed method for the purification of MoF₅ is vacuum sublimation. This technique leverages the volatility of MoF₅ to separate it from non-volatile impurities.

Key Physical Properties for Purification

A thorough understanding of the physical properties of Molybdenum pentafluoride and its common impurities is crucial for successful purification.

PropertyMolybdenum (V) fluoride (MoF₅)Molybdenum (VI) fluoride (MoF₆)Molybdenum Oxyfluorides (e.g., MoOF₄)
Formula Weight 190.94 g/mol 209.93 g/mol 195.93 g/mol
Appearance Yellow solid[1]Colorless solid or liquidWhite volatile solid
Melting Point 45.7 °C[1]17.5 °C98 °C
Boiling/Sublimation Point 50 °C (sublimes)[1]35 °C (boils)180 °C (boils)
Volatility VolatileHighly volatileLess volatile than MoF₅
Hygroscopic Nature Highly hygroscopic[1]Reacts with waterReacts with water

Note: The properties of molybdenum oxyfluorides can vary. The values for MoOF₄ are provided as a representative example.

Experimental Protocol: Purification by Vacuum Sublimation

This protocol is adapted from the established procedures for the synthesis and purification of Molybdenum (V) fluoride.

Materials and Apparatus
  • Crude Molybdenum (V) fluoride

  • Glass sublimation apparatus (borosilicate glass)

  • Cold finger condenser

  • High-vacuum pump capable of reaching pressures below 10⁻³ torr

  • Schlenk line or glovebox for inert atmosphere handling

  • Heating mantle or oil bath

  • Dry ice or a circulating chiller for the cold finger

  • Inert gas (Argon or Nitrogen)

  • Appropriate personal protective equipment (PPE): safety goggles, face shield, acid-resistant gloves, and a lab coat.

Safety Precautions
  • This compound is highly corrosive and reacts violently with water to produce hydrofluoric acid (HF). All manipulations should be carried out under a strictly inert and dry atmosphere (glovebox or Schlenk line).

  • Inhalation of MoF₅ dust or its hydrolysis products can cause severe respiratory irritation. Work in a well-ventilated fume hood.

  • Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

  • The sublimation apparatus should be carefully inspected for any cracks or defects before use to prevent implosion under vacuum.

Experimental Procedure
  • Apparatus Assembly and Preparation:

    • Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours to remove any traces of moisture.

    • Assemble the sublimation apparatus as shown in the workflow diagram. The apparatus consists of an outer tube to hold the crude MoF₅ and an inner cold finger condenser.

    • In an inert atmosphere (glovebox), charge the outer tube of the sublimation apparatus with the crude Molybdenum (V) fluoride.

    • Insert the cold finger into the outer tube and ensure a good seal using a high-vacuum grease on the joint.

    • Connect the sublimation apparatus to a high-vacuum line via a trap cooled with liquid nitrogen.

  • Sublimation Process:

    • Slowly evacuate the sublimation apparatus. It is crucial to evacuate the system gradually to prevent the fine powder of the crude product from being drawn into the vacuum line.

    • Once a high vacuum (e.g., <10⁻³ torr) is achieved, begin cooling the cold finger by filling it with dry ice/acetone slush or by starting the circulating chiller.

    • Gently heat the bottom of the outer tube containing the crude MoF₅ using a heating mantle or an oil bath. The temperature should be raised slowly to just below the sublimation point of MoF₅ (around 40-45 °C).

    • The more volatile MoF₆ impurity will sublime first and can be collected in the liquid nitrogen trap.

    • As the temperature is maintained, the yellow MoF₅ will sublime and deposit as pure crystals on the cold surface of the condenser.

    • Continue the sublimation until all the yellow solid has transferred from the bottom of the apparatus to the cold finger. Non-volatile impurities will remain as a residue at the bottom.

  • Product Recovery:

    • Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.

    • Slowly and carefully introduce an inert gas (argon or nitrogen) to bring the system back to atmospheric pressure. Abruptly introducing gas can dislodge the purified crystals from the cold finger.

    • In an inert atmosphere (glovebox), carefully remove the cold finger from the sublimation apparatus.

    • Scrape the purified, crystalline Molybdenum (V) fluoride from the cold finger into a pre-weighed, dry, and airtight container for storage.

Experimental Workflow

G Workflow for this compound Purification cluster_prep Preparation cluster_purification Purification cluster_recovery Recovery cluster_impurities Impurity Removal A Clean and Dry Apparatus B Assemble Sublimation Apparatus A->B C Charge with Crude MoF₅ (Inert Atmosphere) B->C D Evacuate Apparatus C->D Connect to Vacuum Line E Cool Cold Finger D->E F Gently Heat Crude MoF₅ E->F G Sublimation of MoF₅ F->G Imp1 Volatile Impurities (MoF₆) Collected in Cold Trap F->Imp1 H Cool Apparatus G->H Sublimation Complete Imp2 Non-Volatile Residue G->Imp2 I Backfill with Inert Gas H->I J Scrape Purified MoF₅ (Inert Atmosphere) I->J K Store in Airtight Container J->K

Purification Workflow Diagram

Data Presentation

While specific quantitative data from a single purification run is dependent on the initial purity of the crude material, the following table illustrates the expected outcome of the purification process based on typical impurity levels.

AnalyteConcentration in Crude MoF₅ (Typical)Concentration in Purified MoF₅ (Expected)Analytical Method
MoF₅ 85-95%>99.5%Gravimetric analysis, Titration
MoF₆ 1-5%<0.1%Gas Chromatography (GC), Infrared (IR) Spectroscopy
Oxyfluorides 1-10%<0.2%Infrared (IR) Spectroscopy, Elemental Analysis
Non-volatile Residues <1%Not detectableVisual Inspection, Gravimetric analysis

Conclusion

The vacuum sublimation method described provides a reliable and effective means for obtaining high-purity Molybdenum (V) fluoride. Strict adherence to anhydrous and inert atmosphere techniques is paramount to the success of the purification and the safety of the operator. The purified product should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.

References

Application Notes and Protocols: Molybdenum Pentafluoride as a Precursor for the Synthesis of Molybdenum Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum pentafluoride (MoF₅) is a highly reactive inorganic compound that serves as a versatile precursor in the synthesis of a variety of molybdenum-containing molecules. Its Lewis acidic nature allows it to form adducts with a range of donor ligands, providing entry points to more complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of select molybdenum compounds using MoF₅ as a starting material. The information is intended to guide researchers in the safe and efficient handling of this reactive chemical and its derivatives.

Molybdenum compounds have garnered significant interest in medicinal and bioinorganic chemistry due to their potential therapeutic applications.[1] Research has explored their roles as anticancer, antimicrobial, and antidiabetic agents.[2] The proposed mechanisms of action for some molybdenum complexes include the intercalation or cleavage of DNA and RNA, induction of cell cycle arrest, and disruption of cell membrane functions.[1] For instance, molybdenum trioxide (MoO₃) nanoparticles have been shown to induce apoptosis and the generation of reactive oxygen species (ROS) in cancer cells.[3] While the direct therapeutic applications of the adducts described herein are still under investigation, they represent fundamental building blocks for the development of novel molybdenum-based therapeutic agents.

Synthesis of Molybdenum(V) Pentafluoride Adducts

This compound acts as a Lewis acid, readily reacting with donor ligands to form stable adducts. This section details the synthesis of adducts with acetonitrile (CH₃CN) and pyridine (C₅H₅N).

Data Presentation
ProductReactantsMolar Ratio (MoF₅:Ligand)SolventReaction ConditionsYieldRef.
MoF₅(NCCH₃)MoF₅, CH₃CN1:1 (excess CH₃CN)AcetonitrileRoom TemperatureQuantitative[2]
[MoF₅(NC₅H₅)]₂MoF₅, C₅H₅N1:1DichloromethaneRoom TemperatureNot Reported[2]
MoF₅(NC₅H₅)₂MoF₅, C₅H₅N1:2DichloromethaneRoom TemperatureNot Reported[2]
Experimental Protocols

Safety Precautions: this compound is a hygroscopic and corrosive solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for successful synthesis.

Protocol 1: Synthesis of Molybdenum(V) pentafluoride-acetonitrile (1:1) adduct (MoF₅(NCCH₃))

Materials:

  • This compound (MoF₅)

  • Anhydrous acetonitrile (CH₃CN)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add this compound to a Schlenk flask equipped with a magnetic stir bar.

  • Attach the flask to a Schlenk line and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Add an excess of anhydrous acetonitrile to the flask at room temperature with vigorous stirring.

  • The reaction is immediate, resulting in the formation of the MoF₅(NCCH₃) adduct.

  • The product can be isolated by removing the excess acetonitrile under vacuum. The yield is typically quantitative.

Protocol 2: Synthesis of Molybdenum(V) pentafluoride-pyridine (1:2) adduct (MoF₅(NC₅H₅)₂)

Materials:

  • This compound (MoF₅)

  • Anhydrous pyridine (C₅H₅N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, prepare a solution of this compound in anhydrous dichloromethane in a Schlenk flask.

  • In a separate Schlenk flask, prepare a solution of two equivalents of anhydrous pyridine in anhydrous dichloromethane.

  • Slowly add the pyridine solution to the stirred solution of this compound at room temperature.

  • A color change will be observed upon addition, indicating the formation of the adduct.

  • The product can be isolated by crystallization from the reaction mixture or by removal of the solvent under vacuum.

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of MoF₅(NCCH₃) cluster_protocol2 Protocol 2: Synthesis of MoF₅(NC₅H₅)₂ p1_start Start p1_step1 Add MoF₅ to Schlenk flask under inert atmosphere p1_start->p1_step1 p1_step2 Add excess anhydrous CH₃CN with stirring p1_step1->p1_step2 p1_step3 Immediate reaction at room temperature p1_step2->p1_step3 p1_step4 Isolate product by removing excess solvent under vacuum p1_step3->p1_step4 p1_end End: MoF₅(NCCH₃) (Quantitative yield) p1_step4->p1_end p2_start Start p2_step1 Prepare MoF₅ solution in anhydrous CH₂Cl₂ p2_start->p2_step1 p2_step2 Prepare 2 eq. pyridine solution in anhydrous CH₂Cl₂ p2_start->p2_step2 p2_step3 Slowly add pyridine solution to MoF₅ solution p2_step1->p2_step3 p2_step2->p2_step3 p2_step4 Reaction at room temperature p2_step3->p2_step4 p2_step5 Isolate product by crystallization or solvent removal p2_step4->p2_step5 p2_end End: MoF₅(NC₅H₅)₂ p2_step5->p2_end

Fig. 1: Synthetic workflows for this compound adducts.

Application in Drug Development: A Conceptual Pathway

While the direct biological activity of MoF₅ adducts is an area for future research, the broader class of molybdenum compounds has shown promise in cancer therapy. A proposed mechanism of action for some molybdenum complexes involves the induction of apoptosis through the generation of reactive oxygen species (ROS). The following diagram illustrates this conceptual pathway.

Apoptosis_Pathway Mo_Compound Molybdenum Compound (e.g., MoO₃ nanoparticle) Cell Cancer Cell Mo_Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Internalization Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Fig. 2: Conceptual pathway for molybdenum-induced apoptosis.

Conclusion

This compound is a valuable starting material for the synthesis of various molybdenum compounds. The protocols provided herein for the synthesis of acetonitrile and pyridine adducts offer a foundation for exploring the chemistry of this versatile precursor. For researchers in drug development, these fundamental compounds can serve as scaffolds for the design and synthesis of more complex, biologically active molybdenum-based therapeutics. Further investigation into the reactivity of MoF₅ and the biological evaluation of its derivatives are promising avenues for future research.

References

Application Notes and Protocols: Molybdenum Pentafluoride in Battery Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current, albeit limited, applications and research surrounding molybdenum pentafluoride (MoF₅) and related compounds in battery technology. While direct, experimentally validated applications of pure MoF₅ in commercially viable batteries are not extensively documented in peer-reviewed literature, theoretical applications and research on related molybdenum oxyfluorides indicate a potential for this class of materials in next-generation energy storage.

This compound (MoF₅) as a Cathode Material in Aluminum-Ion Batteries (Theoretical)

A patent has proposed the use of molybdenum(V) fluoride as a cathode material for aluminum (Al) batteries. The technology is based on the electrochemical reaction between an aluminum anode and a metal fluoride cathode.

Proposed Electrochemical Reaction

The overall cell reaction in an Al-MoF₅ battery is projected to be:

5/3Al + MoF₅ → 5/3AlF₃ + Mo

This reaction suggests a conversion-type cathode where MoF₅ is reduced by aluminum ions.

Projected Performance Data

The following table summarizes the theoretical performance metrics of a this compound cathode in an aluminum battery, as outlined in the patent literature.[1] It is crucial to note that these are calculated thermodynamic values and have not been extensively demonstrated in experimental settings.

ParameterProjected Value
Voltage2.3 V
Active Material Energy Density1325 Wh/kg
Composite Capacity565 mAh/g
Experimental Protocols (General

ized)

While the patent does not provide a specific experimental protocol for battery fabrication, a generalized approach can be outlined based on standard laboratory practices for synthesizing MoF₅ and assembling coin cells.

This compound can be synthesized via the reduction of molybdenum hexafluoride (MoF₆). A common method involves the reaction of MoF₆ with molybdenum metal.

Materials:

  • Molybdenum powder (Mo)

  • Molybdenum hexafluoride (MoF₆)

  • A suitable reaction vessel (e.g., a sealed nickel or Monel reactor)

Procedure:

  • Ensure the reaction vessel is clean, dry, and free of any contaminants.

  • Place a stoichiometric amount of molybdenum powder into the reactor.

  • Carefully introduce molybdenum hexafluoride into the reactor. The reaction is: Mo + 5MoF₆ → 6MoF₅.

  • Seal the reactor and heat to approximately 150-200 °C. The reaction is typically carried out in the vapor phase.

  • After the reaction is complete, cool the reactor to room temperature.

  • The resulting yellow, hygroscopic solid is this compound. Handle MoF₅ in an inert atmosphere (e.g., an argon-filled glovebox) due to its sensitivity to moisture.

Materials:

  • This compound (MoF₅) powder (active material)

  • Carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Aluminum metal foil (anode)

  • Ionic liquid electrolyte suitable for aluminum batteries (e.g., EMIMCl/AlCl₃)

  • Celgard separator

  • CR2032 coin cell components

Procedure:

  • In an inert atmosphere, mix MoF₅, carbon black, and PVDF in a weight ratio of approximately 80:10:10.

  • Add NMP dropwise to the mixture and stir until a homogeneous slurry is formed.

  • Cast the slurry onto an aluminum foil current collector using a doctor blade.

  • Dry the coated foil in a vacuum oven at 80-120 °C for 12 hours to remove the NMP.

  • Punch out circular electrodes from the dried foil.

  • Assemble a CR2032 coin cell inside an argon-filled glovebox in the following order: cathode, separator soaked in electrolyte, aluminum anode, and spacers.

  • Crimp the coin cell to ensure it is properly sealed.

Logical Diagram of the Proposed Al-MoF₅ Battery

Al_MoF5_Battery cluster_cell Al-MoF₅ Electrochemical Cell Anode Aluminum Anode (Al) Electrolyte Ionic Liquid Electrolyte (e.g., EMIMCl/AlCl₃) Anode->Electrolyte Al³⁺ ions Cathode MoF₅ Cathode Cathode->Anode Electrons (External Circuit) Electrolyte->Cathode Al³⁺ ions Separator Separator SMOF_Battery_Workflow cluster_synthesis Synthesis of Ag₃MoO₃F₃ cluster_fabrication Cathode and Cell Fabrication cluster_testing Electrochemical Testing start_synth Start: Mix AgF and MoO₃ milling High-Energy Ball Milling start_synth->milling product Ag₃MoO₃F₃ Powder milling->product start_fab Start: Prepare Slurry (Ag₃MoO₃F₃, Carbon, Graphite, PVDF) product->start_fab Use in Slurry casting Cast Slurry on Al Foil start_fab->casting drying Vacuum Drying casting->drying punching Punch Cathode Discs drying->punching assembly Assemble CR2032 Coin Cell (with Li Anode and Electrolyte) punching->assembly cycling Galvanostatic Cycling assembly->cycling Test Cell analysis Data Analysis (Capacity, Voltage, etc.) cycling->analysis

References

Troubleshooting & Optimization

Technical Support Center: Molybdenum Pentafluoride (MoF₅) Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Molybdenum pentafluoride (MoF₅) during experiments. MoF₅ is a highly hygroscopic solid, meaning it readily reacts with moisture from the air, which can compromise experimental integrity and pose safety hazards due to the release of hydrogen fluoride (HF) gas.[1] Strict adherence to anhydrous and inert atmosphere techniques is crucial for successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MoF₅) and why is it sensitive to moisture?

A1: this compound is an inorganic compound with the formula MoF₅. It is a yellow, hygroscopic solid.[1] Its high sensitivity to moisture stems from the reactivity of the molybdenum-fluorine bonds, which readily undergo hydrolysis in the presence of water to form molybdenum oxyfluorides and ultimately molybdenum oxides, releasing toxic hydrogen fluoride (HF) gas in the process.[1]

Q2: What are the visible signs of MoF₅ hydrolysis?

A2: The hydrolysis of MoF₅ may be indicated by a change in the physical appearance of the solid, such as discoloration or the formation of a fuming or pasty substance. The release of corrosive HF gas, which can have a sharp, irritating odor, is another key indicator of hydrolysis.

Q3: Can I handle MoF₅ on an open lab bench?

A3: No. Due to its extreme sensitivity to atmospheric moisture, all manipulations of MoF₅ must be performed under a strictly controlled inert atmosphere, such as within a glovebox or dry box. The atmosphere within the glovebox should be continuously purged with a dry, inert gas like argon or nitrogen to maintain extremely low levels of oxygen and moisture.

Q4: What solvents are compatible with MoF₅?

A4: Only thoroughly dried, anhydrous, non-protic solvents should be used with MoF₅. Any residual moisture in the solvent will lead to hydrolysis. See the table below for a summary of compatible and incompatible solvents.

Q5: How should I properly store MoF₅?

A5: MoF₅ should be stored in a tightly sealed container made of a compatible material (e.g., stainless steel, Monel) within a desiccator or, preferably, inside an inert atmosphere glovebox. The storage area should be cool and dry.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected reaction products or low yield. Hydrolysis of MoF₅ due to exposure to moisture.Ensure all handling procedures are conducted under a rigorously maintained inert atmosphere. Verify the dryness of all solvents and reagents.
Fuming or visible vapor release upon opening the MoF₅ container. The container has been compromised, allowing moisture to enter and initiate hydrolysis.Immediately move the container to a fume hood. Handle with extreme caution using appropriate personal protective equipment (PPE), including acid-resistant gloves and a full-face respirator. Neutralize any spills with a suitable agent like sodium bicarbonate.
Discoloration of the MoF₅ solid. Partial hydrolysis has occurred.The purity of the MoF₅ is compromised. Depending on the extent of hydrolysis, the material may not be suitable for sensitive applications.
Corrosion of experimental apparatus. Release of HF gas due to hydrolysis.Use equipment made from HF-resistant materials. Ensure all connections are secure to prevent leaks. Work in a well-ventilated area, preferably a fume hood, even when using a glovebox for initial handling.

Data Presentation

Table 1: Solvent and Material Compatibility with this compound

CategoryCompatibleIncompatible
Solvents Anhydrous, non-protic solvents such as anhydrous hydrogen fluoride (aHF), and potentially rigorously dried hydrocarbons and fluorocarbons.Water, alcohols (e.g., methanol, ethanol), protic solvents, and any solvent with residual moisture.
Materials Stainless Steel, Monel, Copper, Nickel, Brass.[2]Glass (can be etched by HF produced during hydrolysis), plastics that are not resistant to HF.

Note: The compatibility of organic solvents is highly dependent on their purity and complete absence of water. It is crucial to use freshly distilled and dried solvents for any experiment involving MoF₅.

Experimental Protocols

Protocol 1: General Handling of this compound in an Inert Atmosphere Glovebox
  • Preparation: Ensure the glovebox is purged with a high-purity inert gas (Argon or Nitrogen) and that the oxygen and moisture levels are below 1 ppm.

  • Material Transfer: Introduce all necessary glassware, spatulas, and sealed containers of MoF₅ and anhydrous solvents into the glovebox antechamber. Cycle the antechamber multiple times to remove air and moisture before transferring items into the main chamber.

  • Weighing and Dispensing: Carefully open the MoF₅ container inside the glovebox. Use a clean, dry spatula to weigh the desired amount of MoF₅ into a pre-dried reaction vessel.

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel using a dry syringe or cannula.

  • Reaction Setup: Assemble the reaction apparatus within the glovebox. If the reaction needs to be performed outside the glovebox, ensure the reaction vessel is sealed under the inert atmosphere before removal.

  • Waste Disposal: All contaminated materials, including empty containers, spatulas, and weighing paper, should be considered hazardous waste. Place them in a designated, sealed waste container inside the glovebox.

Protocol 2: Illustrative Synthesis of this compound

This protocol is based on the reduction of Molybdenum hexafluoride (MoF₆) and illustrates the stringent anhydrous conditions required.

Reaction: Mo + 5 MoF₆ → 6 MoF₅[1]

  • Apparatus Setup: Assemble a reaction vessel made of a compatible material (e.g., stainless steel or Monel) equipped with an inlet for MoF₆ gas and a means of heating. The entire system must be leak-tight and purged with a dry, inert gas.

  • Reactant Preparation: Place molybdenum metal powder in the reaction vessel inside an inert atmosphere glovebox.

  • Reaction Execution: Heat the reaction vessel to the required temperature. Slowly introduce a stream of MoF₆ gas over the heated molybdenum powder.

  • Product Collection: The resulting MoF₅ will form as a solid within the reactor. Once the reaction is complete, cool the reactor to room temperature under the inert atmosphere.

  • Purification and Storage: The product can be purified by sublimation under vacuum. The purified MoF₅ should be collected and stored in a sealed container under an inert atmosphere.

Mandatory Visualization

Hydrolysis_Prevention_Workflow Workflow for Preventing MoF5 Hydrolysis cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_post Post-Reaction & Disposal prep_glovebox Purge Glovebox (<1 ppm O2, H2O) prep_materials Dry Glassware & Solvents prep_glovebox->prep_materials Requires dry environment prep_reagents Transfer Materials to Glovebox Antechamber prep_materials->prep_reagents hydrolysis Hydrolysis Occurs prep_materials->hydrolysis Moisture Present handle_weigh Weigh MoF5 in Glovebox prep_reagents->handle_weigh handle_reaction Perform Reaction in Anhydrous Solvent handle_weigh->handle_reaction handle_weigh->hydrolysis Atmosphere Exposure handle_seal Seal Reaction Vessel Under Inert Atmosphere handle_reaction->handle_seal handle_reaction->hydrolysis Wet Solvent post_quench Quench Reaction (if necessary) Under Inert Atmosphere handle_seal->post_quench post_waste Collect Waste in Sealed Container post_quench->post_waste post_dispose Dispose of Hazardous Waste Following Safety Protocols post_waste->post_dispose end End post_dispose->end start Start start->prep_glovebox

References

Technical Support Center: Molybdenum Pentafluoride (MoF₅) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Molybdenum Pentafluoride (MoF₅) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your MoF₅ experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound (MoF₅)?

A1: The most common and effective methods for synthesizing this compound include the reaction of Molybdenum metal (Mo) with Molybdenum Hexafluoride (MoF₆) and the reduction of Molybdenum Hexafluoride using various reducing agents such as Phosphorus Trifluoride (PF₃) or Tungsten Hexacarbonyl (W(CO)₆).[1] Direct fluorination of Molybdenum metal at high temperatures is also a viable, though less common, method.[1]

Q2: What are the primary impurities I should be aware of during MoF₅ synthesis?

A2: The primary impurities of concern are Molybdenum Tetrafluoride (MoF₄), Molybdenum Hexafluoride (MoF₆), and Molybdenum Oxyfluoride (MoOF₄). MoF₄ and MoF₆ can form due to the disproportionation of MoF₅ at elevated temperatures.[1] MoOF₄ is typically formed due to the reaction of MoF₅ with moisture, as it is highly hygroscopic.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurities, it is crucial to maintain strict anhydrous conditions throughout the synthesis and purification process. Operating at temperatures below 165°C is critical to prevent the disproportionation of MoF₅ into MoF₄ and MoF₆.[1] Utilizing a carefully controlled stoichiometric ratio of reactants can also help to minimize unreacted starting materials and side products.

Q4: What are the recommended storage conditions for this compound?

A4: this compound is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as dry nitrogen or argon, in a cool, dry place.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Disproportionation of MoF₅: The reaction temperature may be too high, causing the product to decompose into MoF₄ and MoF₆.Maintain the reaction and purification temperatures below 165°C.[1] Monitor the temperature closely, especially during any heating steps.
Incomplete Reaction: The reaction time may be insufficient, or the mixing of reactants may be inadequate.Increase the reaction time and ensure efficient stirring or agitation of the reaction mixture.
Loss of Product During Purification: MoF₅ is volatile and can be lost during removal of solvent or other volatile impurities.Use a well-controlled vacuum and temperature during purification. A cold trap can be employed to recover any sublimed product.
Product is Contaminated with MoF₄ and MoF₆ High Reaction or Purification Temperature: As mentioned, temperatures above 165°C will lead to disproportionation.[1]Carefully control the temperature of the reaction and purification steps to remain below the disproportionation temperature.
Incorrect Stoichiometry: An excess of MoF₆ as a starting material can lead to its presence in the final product.Use a stoichiometric or slight excess of the reducing agent or Molybdenum metal to ensure complete conversion of MoF₆.
Product is a Pasty Solid or Discolored Presence of Moisture: MoF₅ is extremely hygroscopic and will react with water to form Molybdenum Oxyfluorides (e.g., MoOF₄), which can result in a change in the physical appearance of the product.Ensure all glassware and reagents are scrupulously dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Difficulty in Handling the Product Reactivity and Static Charge: MoF₅ is a fine powder that can be difficult to handle and may be prone to static charge.Handle the product in an inert atmosphere glovebox. Use anti-static tools and techniques to minimize handling difficulties.

Experimental Protocols

Method 1: Synthesis from Molybdenum Hexafluoride and Molybdenum Metal

This method is based on the comproportionation reaction between MoF₆ and Mo metal.

Reaction: 5MoF₆ + Mo → 6MoF₅

Procedure:

  • In a dry, inert atmosphere glovebox, place a stoichiometric amount of finely divided Molybdenum metal powder into a reaction vessel made of a resistant material such as Monel or stainless steel.

  • Evacuate the reaction vessel and cool it to a low temperature (e.g., -78°C using a dry ice/acetone bath).

  • Slowly condense a stoichiometric amount of Molybdenum Hexafluoride into the reaction vessel.

  • Allow the reaction vessel to slowly warm to room temperature while ensuring the contents are well-mixed.

  • Gently heat the reaction mixture to a temperature between 60°C and 100°C to ensure the reaction goes to completion. Crucially, the temperature must be kept below 165°C to prevent disproportionation of the MoF₅ product.

  • After the reaction is complete, the product can be purified by vacuum sublimation. Unreacted MoF₆ can be removed at a lower temperature before subliming the MoF₅.

Method 2: Reduction of Molybdenum Hexafluoride with Tungsten Hexacarbonyl

This method utilizes the reducing power of W(CO)₆ to produce MoF₅ from MoF₆.

Reaction: 2MoF₆ + W(CO)₆ → 2MoF₅ + WF₆ + 6CO

Procedure:

  • In a pre-dried, inert atmosphere reaction vessel, dissolve Tungsten Hexacarbonyl in a suitable anhydrous solvent (e.g., a perfluorinated hydrocarbon).

  • Cool the solution and slowly bubble Molybdenum Hexafluoride gas through it or condense it into the vessel.

  • The reaction typically proceeds at low temperatures. The yellow precipitate of MoF₅ will form.

  • Once the reaction is complete, the volatile components (solvent, WF₆, and CO) can be removed under vacuum.

  • The solid MoF₅ product should be handled and stored under anhydrous and inert conditions.

Visualizations

experimental_workflow Experimental Workflow for MoF₅ Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Storage prep_reagents Prepare Anhydrous Reagents and Glassware setup_inert Set up Inert Atmosphere (Glovebox/Schlenk Line) prep_reagents->setup_inert reactants Combine Reactants (e.g., Mo + MoF₆) setup_inert->reactants reaction Controlled Reaction (Temperature < 165°C) reactants->reaction remove_volatiles Remove Volatile Impurities (e.g., excess MoF₆) reaction->remove_volatiles sublimation Vacuum Sublimation of MoF₅ remove_volatiles->sublimation analysis Purity Analysis (e.g., FTIR, Raman) sublimation->analysis storage Store under Inert Atmosphere analysis->storage

Caption: Workflow for this compound Synthesis.

troubleshooting_logic Troubleshooting Logic for Low MoF₅ Yield start Low Yield Observed check_temp Was reaction/purification temperature > 165°C? start->check_temp check_time Was reaction time sufficient? check_temp->check_time No high_temp Reduce temperature to prevent disproportionation. check_temp->high_temp Yes check_moisture Were anhydrous conditions maintained? check_time->check_moisture Yes increase_time Increase reaction time and/or improve mixing. check_time->increase_time No dry_system Ensure all reagents and equipment are rigorously dry. Use inert atmosphere. check_moisture->dry_system No end Optimized Yield check_moisture->end Yes high_temp->end increase_time->end dry_system->end

Caption: Troubleshooting Decision Tree for Low MoF₅ Yield.

References

Common impurities in Molybdenum pentafluoride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Molybdenum Pentafluoride (MoF₅). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from MoF₅, ensuring the high purity required for demanding applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (MoF₅)?

A1: The most prevalent impurities in MoF₅ arise from its synthesis, handling, and inherent chemical properties. These can be categorized as:

  • Hydrolysis Products: this compound is extremely hygroscopic and readily reacts with moisture (H₂O) to form molybdenum oxyfluorides, primarily Molybdenum Oxyfluoride (MoOF₄) and Molybdenum Dioxydifluoride (MoO₂F₂).[1][2] Hydrogen Fluoride (HF) is also a hazardous byproduct of hydrolysis.[3]

  • Disproportionation Products: At elevated temperatures (around 165 °C), MoF₅ can disproportionate into Molybdenum Tetrafluoride (MoF₄) and Molybdenum Hexafluoride (MoF₆).[4]

  • Synthesis-Related Impurities: Depending on the synthetic route, unreacted starting materials such as Molybdenum metal (Mo) or Molybdenum Hexafluoride (MoF₆) may be present.[4][5]

Q2: My MoF₅ sample has a whitish or bluish tint. What could be the cause?

A2: A pure MoF₅ sample should be a yellow solid.[4] A whitish or bluish discoloration is often an indication of hydrolysis and the formation of molybdenum oxyfluorides or other hydrolysis byproducts.[6] This suggests that the sample has been exposed to moisture at some point.

Q3: How can I prevent the formation of impurities in my MoF₅ sample?

A3: Preventing impurity formation, particularly from hydrolysis, is critical. Always handle and store this compound under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5] Ensure all glassware and equipment are rigorously dried before use. Store the compound in a tightly sealed container made of a compatible material, such as stainless steel or a fluoropolymer, away from moisture.

Troubleshooting Guide: Impurity Removal

This guide provides methods to address common purity issues with MoF₅.

Problem Likely Cause Recommended Action
Presence of non-volatile impurities (e.g., MoOF₄, MoO₂F₂, MoF₄, Mo metal)Hydrolysis, thermal decomposition, or incomplete synthesis reaction.Vacuum Sublimation: This is the most effective method for purifying MoF₅ from non-volatile impurities.[7]
Presence of volatile impurities (e.g., MoF₆)Disproportionation of MoF₅ or residual reactant from synthesis.Fractional Vacuum Distillation/Sublimation: Exploiting the difference in volatility between MoF₅ and MoF₆ allows for their separation.

Experimental Protocols

Protocol 1: Purification of MoF₅ by Vacuum Sublimation

This method is suitable for removing non-volatile impurities such as molybdenum oxyfluorides and molybdenum tetrafluoride.

Objective: To purify this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Sublimation apparatus (glass or stainless steel)

  • Cold finger condenser

  • High-vacuum pump

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox

Procedure:

  • Preparation: Assemble the sublimation apparatus and thoroughly dry all parts in an oven. Allow to cool under a stream of inert gas.

  • Loading: In an inert atmosphere (glovebox), load the crude MoF₅ into the sublimation vessel.

  • Assembly: Assemble the sublimator, ensuring all joints are well-sealed. Attach the cold finger and connect it to a coolant source (e.g., a circulating chiller with cold water or other coolant).

  • Evacuation: Connect the sublimation apparatus to a high-vacuum line and slowly evacuate the system.

  • Heating: Once a high vacuum is achieved, gently heat the bottom of the sublimation vessel using a heating mantle. MoF₅ sublimes at approximately 50°C.[8]

  • Sublimation: The MoF₅ will sublime and deposit as pure crystals on the cold finger. The non-volatile impurities (oxyfluorides, MoF₄) will remain in the bottom of the vessel.

  • Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Backfilling and Disassembly: Backfill the apparatus with a dry, inert gas. In an inert atmosphere, carefully scrape the purified MoF₅ crystals from the cold finger into a pre-dried storage container.

Data Presentation

The following table summarizes the physical properties of MoF₅ and its common impurities, which are relevant for their separation.

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Notes
This compoundMoF₅190.94Yellow solid45.7~50 (sublimes)Hygroscopic.[4][8]
Molybdenum HexafluorideMoF₆209.93Colorless solid/liquid17.534.0Volatile impurity.[1]
Molybdenum OxyfluorideMoOF₄195.94White solid98180Non-volatile impurity.
Molybdenum TetrafluorideMoF₄171.94Green solid>300-Non-volatile impurity.

Visualizations

Below are diagrams illustrating the logical workflow for the purification of this compound.

Diagram 1: Impurity Removal Workflow for MoF₅ cluster_0 Initial State cluster_1 Purification Step cluster_2 Separated Products Crude_MoF5 Crude MoF₅ (Contains MoF₆, MoOF₄, MoF₄) Purification Fractional Vacuum Distillation/Sublimation Crude_MoF5->Purification Volatile Volatile Fraction (MoF₆) Purification->Volatile Lower Boiling Point NonVolatile Non-Volatile Residue (MoOF₄, MoF₄) Purification->NonVolatile Higher Boiling Point/ Non-Volatile Pure_MoF5 Purified MoF₅ Purification->Pure_MoF5 Intermediate Volatility

Diagram 1: Workflow for the purification of MoF₅.

Diagram 2: Logical Relationships of MoF₅ Impurities MoF5 This compound (MoF₅) Hydrolysis Hydrolysis Products (MoOF₄, MoO₂F₂, HF) MoF5->Hydrolysis Disproportionation Disproportionation Products (MoF₄, MoF₆) MoF5->Disproportionation Moisture Moisture (H₂O) Moisture->Hydrolysis Heat Heat (>165°C) Heat->Disproportionation

References

Technical Support Center: Managing Molybdenum Pentafluoride (MoF₅) Disproportionation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for managing the disproportionation of Molybdenum Pentafluoride (MoF₅) into Molybdenum Tetrafluoride (MoF₄) and Molybdenum Hexafluoride (MoF₆).

Frequently Asked Questions (FAQs)

Q1: What is the disproportionation reaction of this compound (MoF₅)?

A1: this compound, a yellow solid, is thermally unstable and undergoes disproportionation to form solid Molybdenum Tetrafluoride (MoF₄) and gaseous Molybdenum Hexafluoride (MoF₆). The balanced chemical equation for this reaction is:

2 MoF₅(s) ⇌ MoF₄(s) + MoF₆(g)

This reaction is an equilibrium process, meaning it can proceed in both the forward and reverse directions.

Q2: Under what conditions does MoF₅ disproportionation occur?

A2: The disproportionation of MoF₅ typically occurs upon heating. The reaction is reported to proceed at temperatures around 165 °C.[1][2] The reaction is also influenced by pressure, as the product MoF₆ is a gas.

Q3: What are the properties of the products, MoF₄ and MoF₆?

A3: Molybdenum Tetrafluoride (MoF₄) is a solid, while Molybdenum Hexafluoride (MoF₆) is a volatile liquid at room temperature with a boiling point of 34.0 °C.[3] MoF₆ is also highly hygroscopic and reacts with water.[3]

Q4: How can the disproportionation of MoF₅ be controlled or suppressed?

A4: The disproportionation can be managed by controlling the temperature and the partial pressure of MoF₆. Since the reaction is an equilibrium, introducing MoF₆ gas can shift the equilibrium to the left, favoring the stability of MoF₅ and thus suppressing disproportionation.[4] For storage, it is crucial to keep MoF₅ at low temperatures and in an inert, dry atmosphere to prevent both disproportionation and hydrolysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or no yield of MoF₄ 1. Temperature is too low: The disproportionation reaction has not been initiated. 2. Temperature is too high: The reverse reaction is favored, or other side reactions are occurring. 3. Presence of excess MoF₆: The equilibrium is shifted towards the reactants.1. Increase temperature: Gradually increase the temperature towards the reported disproportionation temperature of ~165 °C. 2. Optimize temperature: Carefully control and monitor the reaction temperature to find the optimal point for MoF₄ formation. 3. Remove MoF₆: If applicable, ensure the gaseous MoF₆ product is being removed from the reaction vessel to drive the equilibrium forward.
Reaction is too rapid or uncontrollable 1. Temperature is too high: The reaction rate is excessively fast. 2. Inefficient heat dissipation: Localized overheating is occurring.1. Reduce temperature: Immediately lower the temperature to slow down the reaction rate. 2. Improve heat transfer: Ensure uniform heating and adequate heat dissipation from the reaction vessel. Consider using a sand bath or a tube furnace for better temperature control.
Contamination of MoF₄ product with MoF₅ 1. Incomplete reaction: The disproportionation has not gone to completion. 2. Sub-optimal temperature: The temperature is not high enough for complete conversion.1. Increase reaction time: Allow the reaction to proceed for a longer duration at the optimal temperature. 2. Increase temperature: Cautiously increase the temperature to drive the reaction further to completion.
Difficulty in separating MoF₄ from MoF₆ 1. Inadequate condensation of MoF₆: The collection trap for MoF₆ is not cold enough. 2. MoF₆ reacting with collection materials: MoF₆ is a reactive gas.1. Use a colder trap: Employ a cold trap with a coolant such as liquid nitrogen to efficiently condense the volatile MoF₆. 2. Use inert materials: Ensure all components in contact with MoF₆ are made of compatible, inert materials like stainless steel or Monel.

Quantitative Data Summary

ParameterValue / ConditionNotes
Disproportionation Temperature ~165 °C[1][2]The temperature at which the reaction becomes significant.
MoF₅ Melting Point 45.7 °C[1]This compound is a solid at room temperature.
MoF₆ Boiling Point 34.0 °C[3]Molybdenum Hexafluoride is highly volatile.
Reaction Equilibrium 2 MoF₅(s) ⇌ MoF₄(s) + MoF₆(g)An equilibrium reaction.
Suppression Method Introduction of MoF₆(g)[4]Shifts the equilibrium to the left, favoring MoF₅.

Experimental Protocols

Protocol 1: Controlled Disproportionation of MoF₅ for the Synthesis of MoF₄

Objective: To synthesize Molybdenum Tetrafluoride (MoF₄) via the controlled thermal disproportionation of this compound (MoF₅).

Materials:

  • This compound (MoF₅)

  • Inert gas (e.g., Argon or Nitrogen)

  • Suitable reaction vessel (e.g., a sealed tube made of a compatible material like quartz or a nickel alloy)

  • Tube furnace with temperature controller

  • Cold trap (for collecting MoF₆)

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Preparation: All manipulations of MoF₅ should be performed under an inert and dry atmosphere (e.g., in a glovebox) due to its hygroscopic nature.

  • Loading the Reactor: Place a known quantity of MoF₅ into the reaction vessel.

  • Assembly: Connect the reaction vessel to a vacuum line with a cold trap placed between the vessel and the vacuum pump. The cold trap should be cooled with a suitable coolant (e.g., liquid nitrogen).

  • Inerting: Evacuate the system and backfill with an inert gas. Repeat this cycle several times to ensure the removal of air and moisture.

  • Heating: Place the reaction vessel in a tube furnace and slowly heat to the target disproportionation temperature (e.g., starting at 150 °C and gradually increasing to 165 °C).

  • Reaction and Collection: Maintain the temperature and monitor the system. The volatile MoF₆ will be transported under vacuum or in a slow stream of inert gas to the cold trap where it will condense. The non-volatile MoF₄ will remain in the reaction vessel.

  • Completion and Cooling: Once the reaction is complete (indicated by the cessation of MoF₆ collection), turn off the furnace and allow the system to cool to room temperature under the inert atmosphere.

  • Product Recovery: Under an inert atmosphere, carefully open the reaction vessel to recover the solid MoF₄ product. The collected MoF₆ can be recovered from the cold trap.

Visualizations

Disproportionation_Pathway Disproportionation of this compound MoF5 2 MoF₅ (s) This compound Heat Heat (~165 °C) Equilibrium MoF5->Equilibrium MoF4 MoF₄ (s) Molybdenum Tetrafluoride MoF6 MoF₆ (g) Molybdenum Hexafluoride Equilibrium->MoF4 Equilibrium->MoF6

Caption: Reaction pathway for the disproportionation of MoF₅.

Troubleshooting_Workflow Troubleshooting Low MoF₄ Yield Start Low MoF₄ Yield Detected CheckTemp Is Temperature at ~165 °C? Start->CheckTemp AdjustTemp Adjust Temperature to ~165 °C CheckTemp->AdjustTemp No CheckMoF6 Is MoF₆ being effectively removed? CheckTemp->CheckMoF6 Yes AdjustTemp->CheckTemp ImproveRemoval Improve MoF₆ removal (e.g., check cold trap, vacuum) CheckMoF6->ImproveRemoval No CheckTime Has sufficient reaction time passed? CheckMoF6->CheckTime Yes ImproveRemoval->CheckMoF6 IncreaseTime Increase reaction time CheckTime->IncreaseTime No Reassess Re-evaluate experiment CheckTime->Reassess Yes IncreaseTime->CheckTime

Caption: A logical workflow for troubleshooting low yields of MoF₄.

References

Technical Support Center: MOF-5 Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low film quality during Metal-Organic Framework-5 (MOF-5) Chemical Vapor Deposition (CVD) processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during MOF-5 film deposition via CVD, offering potential causes and solutions in a direct question-and-answer format.

Q1: My deposited film appears amorphous in the XRD analysis. How can I achieve a crystalline MOF-5 film?

A: Amorphous films are a common issue in vapor deposition processes for MOFs.[1] The as-deposited films are often amorphous and require a post-deposition treatment to induce crystallization.[2]

  • Solution 1: Post-Deposition Annealing & Humidification: A widely successful method is to expose the amorphous film to a controlled humidity environment before or during annealing. For instance, placing the film in a humidity-controlled chamber (e.g., 60% humidity) for several hours, followed by thermal annealing at around 150 °C, can promote the formation of polycrystalline MOF-5.[2]

  • Solution 2: Solvent Vapor-Assisted Crystallization (SVAC): Annealing the film in a sealed chamber containing a solvent like N,N-dimethylformamide (DMF) can facilitate recrystallization into the MOF-5 phase.[1][3] This process improves the mobility of precursors, aiding the self-assembly of the MOF framework.[3]

  • Solution 3: Optimize Deposition Temperature: While post-treatment is often necessary, the deposition temperature itself is critical. CVD processes for MOFs typically require elevated temperatures (e.g., 100-250 °C) to achieve in-situ crystallization.[3] However, excessively high temperatures (above 350-400 °C) can lead to decomposition.[1][2]

Q2: My film is crystalline, but it has low porosity and a small surface area. What could be the cause?

A: Low porosity in a crystalline film can stem from several factors, including residual precursors or guest molecules trapped within the pores, or the formation of undesirable, non-porous phases.

  • Solution 1: Optimize Synthesis/Annealing Temperature: Higher synthesis temperatures can be favorable for improving porosity by helping to remove residual ligand molecules from the pores.[4] Post-synthesis annealing under vacuum (activation) is a critical step to clear the pores of solvent and unreacted precursors.[5][6]

  • Solution 2: Check for Impurities/Phase Purity: The presence of non-porous impurity phases, such as Zn(OH)₂, or doubly interpenetrated MOF-5 networks, can significantly reduce pore volume and accessibility.[1] Careful control over precursor stoichiometry and moisture levels during deposition is crucial to avoid these.

  • Solution 3: Proper Activation: Before characterization, ensure the film is properly "activated." This typically involves heating the film under a dynamic vacuum to remove any guest molecules (like solvents or water) that occupy the pores.

Q3: The MOF-5 film is cracking or delaminating from the substrate. How can I improve adhesion?

A: Poor adhesion is often related to incompatibility between the substrate surface and the growing MOF film, leading to high stress.[7]

  • Solution 1: Substrate Surface Functionalization: Modifying the substrate surface can dramatically improve nucleation and adhesion. Using self-assembled monolayers (SAMs) with appropriate functional groups (e.g., carboxylates) can create a more favorable surface for MOF growth.[8] For cellulose-based substrates, dopamine has been used as a surface modification agent to promote crystal growth and attachment.[9]

  • Solution 2: Use a Metal Oxide Seed Layer: The standard MOF-CVD process involves first depositing a thin, adherent layer of a metal oxide precursor (like ZnO via Atomic Layer Deposition) which is then converted to the MOF film.[3][10] Ensuring the quality and adhesion of this initial oxide layer is critical for the final film's integrity.

  • Solution 3: Control Film Thickness: Very thick films can generate significant internal stress, leading to cracking and delamination. Film thickness can be precisely controlled in vapor deposition methods by adjusting the number of deposition cycles or the deposition time.[2][3]

Q4: The crystal orientation of my film is random. How can I achieve a preferred orientation?

A: Controlling crystal orientation is highly desirable as it can influence pore accessibility and anisotropic properties.[11] Random orientation is common but can be overcome.

  • Solution 1: Liquid-Phase Epitaxy (LPE) or Layer-by-Layer (LBL) Growth: While CVD is the primary topic, it's useful to know that LPE methods on functionalized substrates (e.g., SAMs) have shown great success in controlling crystallographic orientation.[11][12]

  • Solution 2: Oriented Precursor Layers: Using a crystalline, oriented metal hydroxide or metal oxide precursor layer can template the growth of the MOF film, causing it to inherit the precursor's orientation.[11]

  • Solution 3: Modulated Synthesis: The addition of "modulators" (e.g., monofunctional ligands) during synthesis can influence the crystal growth process, potentially affecting the final orientation and morphology.[13]

Q5: My film growth is non-uniform across the substrate. How can I improve film homogeneity?

A: Film uniformity is a key challenge in thin film deposition and is affected by the transport of reactants to the substrate surface.[14]

  • Solution 1: Optimize Gas Flow and Pressure: The flow rate of precursor gases and the chamber pressure are critical parameters that govern the deposition rate and uniformity.[15] Non-uniformity can arise from the depletion of reactants as the gas flows across the substrate.[16] Adjusting flow rates and using a rotating substrate holder can significantly improve homogeneity.[14]

  • Solution 2: Ensure Uniform Substrate Temperature: Temperature gradients across the substrate can lead to different reaction rates and thus, variations in film thickness.[15] Ensure your heating system provides a uniform temperature profile across the entire deposition area.

  • Solution 3: Use a Surface-Limited Deposition Technique: Techniques like Atomic Layer Deposition (ALD), a variant of CVD, are based on self-terminating surface reactions.[2] This self-limiting nature allows for the deposition of highly uniform and conformal films, even on complex topographies.[2][17]

Summary of Process Parameters and Treatments

For ease of comparison, the following tables summarize key quantitative data related to MOF-5 CVD and post-deposition treatments.

Table 1: MOF-5 CVD Process Parameters & Conditions

ParameterValue/RangePurposeReference
Deposition Method ALD/MLD or MOF-CVDFilm Deposition[1],[2]
Metal Precursor Zinc Acetate (ZnAc₂) or Diethylzinc (DEZ) for ZnO layerZinc source for MOF-5 framework[1],[5]
Organic Linker 1,4-benzenedicarboxylic acid (1,4-BDC or H₂BDC)Organic strut for MOF-5 framework[1],[2]
Deposition Temperature 225–350 °C (direct deposition); 80-150 °C (for conversion of ZnO)Provide energy for surface reactions and precursor volatilization[1],[5]
Precursor Annealing Precursors may be heated before/during depositionIncrease vapor pressure to facilitate reaction[2]
Carrier Gas Inert gas (e.g., N₂, Ar)Transport precursor vapors and purge the chamber[2]

Table 2: Post-Deposition Treatment for Crystallization & Porosity

Treatment MethodTemperatureDurationEnvironmentOutcomeReference
Humidification & Annealing 150 °C2 hours (anneal) after 12 hours (humidity)60% relative humidityInduces crystallization of amorphous films[2]
Solvent Vapor Annealing 150 °CNot specifiedN,N-dimethylformamide (DMF) vaporRecrystallization into MOF-5 phase[1]
Thermal Activation Up to 350-400 °CSeveral hoursDynamic vacuum or inert gasRemoves guest molecules, opens pores[6]

Experimental Protocols & Workflows

Protocol 1: General Methodology for MOF-5 Film Deposition via MOF-CVD

This protocol describes a common two-step MOF-CVD process where a metal oxide precursor film is converted into a MOF film.[10]

  • Substrate Preparation:

    • Select a suitable substrate (e.g., Si wafer, porous alumina).

    • Clean the substrate thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove organic and particulate contamination.

    • (Optional) Functionalize the substrate surface with a self-assembled monolayer (SAM) to promote adhesion and/or oriented growth.

  • Deposition of ZnO Precursor Layer:

    • Place the cleaned substrate into an Atomic Layer Deposition (ALD) reactor.

    • Deposit a thin film of zinc oxide (ZnO) onto the substrate. A common ALD process for ZnO uses diethylzinc (DEZ) and deionized water as precursors at a temperature of around 80-150 °C.[5]

    • The thickness of the ZnO layer will influence the final MOF film thickness and can be precisely controlled by the number of ALD cycles.

  • Conversion to MOF-5:

    • Transfer the ZnO-coated substrate to a CVD reaction chamber.

    • Heat the organic linker, 1,4-benzenedicarboxylic acid (BDC), in a sublimation vessel to generate its vapor.

    • Heat the substrate to the desired conversion temperature (e.g., 120-150 °C).

    • Expose the heated, ZnO-coated substrate to the BDC vapor for a specified duration. The solid ZnO film will react with the BDC vapor, converting it into a MOF-5 film.[10][18]

  • Post-Deposition Activation:

    • After the conversion step, transfer the film to a tube furnace or vacuum oven.

    • Heat the film under a dynamic vacuum or inert gas flow to a temperature below its decomposition point (e.g., up to 350 °C) to remove any unreacted BDC and solvent/guest molecules from the pores.

Protocol 2: Key Characterization Techniques

  • X-Ray Diffraction (XRD): Use grazing incidence XRD (GI-XRD) to confirm the crystallinity and phase purity of the thin film. Compare the resulting diffraction pattern with the simulated powder pattern for MOF-5 to verify the correct structure.

  • Scanning Electron Microscopy (SEM): Use SEM to visualize the surface morphology of the film. This will reveal information about crystal size, shape, surface coverage, and the presence of defects like cracks or pinholes. Cross-sectional SEM can be used to measure film thickness.

  • Atomic Force Microscopy (AFM): Use AFM to obtain high-resolution topographical images of the film surface, allowing for quantitative analysis of surface roughness.

  • N₂ Physisorption: For thicker films or samples with sufficient mass, perform nitrogen adsorption-desorption measurements at 77 K to determine the BET surface area and pore volume, confirming the film's porosity.

Visualized Workflows and Processes

The following diagrams illustrate the troubleshooting logic and the experimental workflow for MOF-5 CVD.

TroubleshootingWorkflow cluster_start Problem Identification cluster_checks Diagnostic Checks cluster_solutions Corrective Actions start Low Film Quality Observed (e.g., Amorphous, Low Porosity, Poor Adhesion) check_xrd Analyze with XRD: Is the film crystalline? start->check_xrd check_sem Analyze with SEM: Is coverage uniform? Any cracks? start->check_sem check_porosity Analyze Porosity: Is surface area low? start->check_porosity check_xrd->check_sem Yes sol_xrd Implement Post-Deposition Annealing / SVAC check_xrd->sol_xrd No check_sem->check_porosity Yes sol_sem Optimize Substrate Prep & Deposition Rate check_sem->sol_sem No sol_porosity Optimize Activation Protocol (Temp & Time) check_porosity->sol_porosity Yes end_node Re-characterize Film Quality check_porosity->end_node No sol_xrd->end_node sol_sem->end_node sol_porosity->end_node

Caption: Troubleshooting workflow for low-quality MOF-5 films.

MOF_CVD_Process sub 1. Substrate Preparation (Cleaning, Functionalization) ald 2. ZnO Precursor Deposition (e.g., ALD of DEZ + H₂O) sub->ald Place in ALD Reactor purge1 Inert Gas Purge ald->purge1 conversion 3. Vapor-Phase Conversion (Exposure to BDC Vapor at 120-150°C) purge1->conversion Transfer to CVD Reactor purge2 Inert Gas Purge conversion->purge2 activation 4. Post-Deposition Activation (Heating under Vacuum) purge2->activation final High-Quality MOF-5 Film activation->final

Caption: Diagram of the two-step MOF-CVD experimental process.

References

Technical Support Center: Molybdenum Pentafluoride (MoF₅) as a Fluorinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Molybdenum Pentafluoride (MoF₅) as a fluorinating agent. This resource is intended to help you anticipate and address potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is this compound (MoF₅) and what are its primary applications in fluorination?

Molybdenum(V) fluoride is an inorganic compound with the formula MoF₅. It is a hygroscopic, yellow solid that typically exists as a tetramer.[1] In organic synthesis, it can be used as a fluorinating agent, although it is less common than other reagents. Its reactivity is attributed to its Lewis acidic nature and its ability to deliver fluoride ions.

2. What are the major safety precautions to consider when handling MoF₅?

MoF₅ is a hazardous chemical that requires careful handling in a controlled laboratory environment, preferably within a fume hood. Key safety precautions include:

  • Moisture Sensitivity: It is highly sensitive to moisture and will hydrolyze to release hazardous hydrogen fluoride (HF) gas.[1] All glassware and solvents must be rigorously dried before use.

  • Corrosivity: Both MoF₅ and its hydrolysis product, HF, are highly corrosive. Appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety goggles, and a lab coat, is essential.

  • Toxicity: Inhalation or contact with skin and eyes can cause severe burns and toxicity.

3. What are the known side reactions associated with MoF₅ as a fluorinating agent?

While specific data for MoF₅ is limited in readily available literature, information on the closely related Molybdenum Hexafluoride (MoF₆) provides insights into potential side reactions. MoF₆ is known to react with a variety of functional groups, and similar reactivity can be anticipated for MoF₅. Potential side reactions include:

  • Reaction with Carbon-Carbon Double Bonds: MoF₅ may react with alkenes and alkynes, leading to addition reactions or polymerization.

  • Attack on Oxygen-Containing Functional Groups: Ethers, alcohols, and carboxylic acids are susceptible to reaction, which can lead to cleavage or unwanted fluorination at these sites.

  • Reaction with Nitrogen-Containing Functional groups: Amino groups can react with MoF₅.

  • Lewis Acid-Catalyzed Rearrangements: The Lewis acidic nature of MoF₅ can promote carbocationic rearrangements in susceptible substrates, leading to a mixture of constitutional isomers.

  • Over-fluorination: Depending on the reaction conditions and the substrate, multiple fluorine atoms may be introduced, leading to polyfluorinated byproducts.

  • Decomposition of Substrate: The high reactivity of MoF₅ can lead to the degradation of sensitive organic molecules, resulting in complex reaction mixtures and low yields of the desired product.

4. Which functional groups are generally inert to fluorination with molybdenum fluorides?

Based on studies with MoF₆, certain functional groups are expected to be relatively stable under fluorination conditions with molybdenum fluorides. These include:[2]

  • Esters

  • Amides

  • Nitriles (Cyano groups)

  • Nitro groups

Troubleshooting Guides

This section provides guidance on common issues encountered during fluorination reactions using MoF₅.

Problem 1: Low or No Yield of the Desired Fluorinated Product
Possible Cause Troubleshooting Steps
Inactive Reagent Ensure Anhydrous Conditions: MoF₅ is extremely sensitive to moisture. Use freshly dried solvents and glassware. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen).Verify Reagent Quality: If possible, test the reagent on a simple, reliable substrate to confirm its activity.
Substrate Decomposition Lower Reaction Temperature: High temperatures can lead to the degradation of sensitive substrates. Start with low temperatures (e.g., -78 °C) and gradually warm the reaction mixture.Optimize Reaction Time: Prolonged reaction times can increase the likelihood of decomposition. Monitor the reaction progress closely (e.g., by TLC, GC-MS, or ¹⁹F NMR) and quench the reaction upon completion.
Incorrect Stoichiometry Vary Reagent Equivalents: The optimal stoichiometry of MoF₅ can vary depending on the substrate. Titrate the amount of MoF₅ to find the balance between complete conversion and minimizing side reactions.
Problem 2: Formation of Multiple Products and Byproducts
Possible Cause Troubleshooting Steps
Side Reactions with Functional Groups Protect Sensitive Groups: If your substrate contains functional groups that are reactive towards MoF₅ (e.g., alcohols, amines, C=C bonds), consider using protecting groups before the fluorination step.Choose a More Selective Reagent: If protecting group strategies are not feasible, MoF₅ may not be the appropriate reagent for your substrate. Consider alternative, milder fluorinating agents.
Lewis Acid-Catalyzed Rearrangements Use a Lewis Base Additive: In some cases, the addition of a mild Lewis base can temper the Lewis acidity of MoF₅ and suppress rearrangements. This requires careful optimization to avoid complete inhibition of the desired reaction.Lower Reaction Temperature: Rearrangements are often more prevalent at higher temperatures.
Over-fluorination Control Stoichiometry: Use a stoichiometric or slightly sub-stoichiometric amount of MoF₅.Reduce Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of polyfluorinated products.

Experimental Protocols: General Guidelines

Due to the limited availability of specific protocols for MoF₅ in the literature, the following is a general guideline for its use as a fluorinating agent, adapted from procedures for related reagents. Extreme caution and adherence to all safety protocols are mandatory.

General Procedure for Fluorination of a Carbonyl Compound (Hypothetical)

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add the dry organic substrate (1.0 eq) and a freshly distilled, anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Cooling: Cool the solution to the desired starting temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reagent Addition: Under a positive pressure of inert gas, carefully add a solution of MoF₅ (1.0-1.2 eq) in the same anhydrous solvent dropwise to the stirred solution of the substrate.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, ¹⁹F NMR of a quenched aliquot).

  • Quenching: Once the reaction is complete, carefully quench the reaction at low temperature by slowly adding a quenching agent such as a saturated aqueous solution of sodium bicarbonate or by pouring the reaction mixture onto a mixture of ice and sodium bicarbonate. Caution: This should be done slowly and behind a blast shield as the reaction can be exothermic and release HF gas.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizations

To aid in understanding the potential issues, the following diagrams illustrate key concepts.

G cluster_troubleshooting Troubleshooting Low Yield Start Start Low Yield Low Yield Start->Low Yield Check Reagent Inactive Reagent? Low Yield->Check Reagent Possible Cause Check Substrate Substrate Decomposition? Low Yield->Check Substrate Possible Cause Check Stoichiometry Incorrect Stoichiometry? Low Yield->Check Stoichiometry Possible Cause Use Fresh Reagent Use Fresh/Active Reagent Check Reagent->Use Fresh Reagent Solution Optimize Conditions Lower Temp / Reduce Time Check Substrate->Optimize Conditions Solution Vary Equivalents Vary MoF5 Equivalents Check Stoichiometry->Vary Equivalents Solution

Caption: Troubleshooting workflow for low yield in MoF₅ fluorination reactions.

G cluster_side_reactions Common Side Reaction Pathways Substrate Substrate Desired Product Desired Fluorinated Product Substrate->Desired Product MoF5 (Desired Pathway) Side Products Side Products Substrate->Side Products MoF5 (Side Reactions) Polymerization Polymerization Side Products->Polymerization e.g. Rearrangement Rearrangement Side Products->Rearrangement e.g. Decomposition Decomposition Side Products->Decomposition e.g. Over-fluorination Over-fluorination Side Products->Over-fluorination e.g.

Caption: Overview of potential side reaction pathways with MoF₅.

References

Technical Support Center: Molybdenum Pentafluoride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing and handling solutions of Molybdenum (V) pentafluoride (MoF₅). Given its high reactivity, particularly its sensitivity to moisture and propensity for disproportionation, proper handling and stabilization are critical for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my Molybdenum pentafluoride solutions unstable?

A1: this compound is a potent Lewis acid and a strong oxidizing agent, making it highly susceptible to two primary degradation pathways:

  • Hydrolysis: MoF₅ is extremely hygroscopic and reacts rapidly with trace amounts of water.[1] This reaction leads to the formation of molybdenum oxyfluorides and hydrofluoric acid (HF), which can corrode glassware and interfere with your experiments.

  • Disproportionation: At elevated temperatures (around 165 °C), MoF₅ can disproportionate into Molybdenum (IV) fluoride (MoF₄) and Molybdenum (VI) fluoride (MoF₆).[1] While this is more of a concern with the solid material, it can also occur in solution under certain conditions.

Q2: What are the visible signs of decomposition in my MoF₅ solution?

A2: The appearance of your solution can be a key indicator of its stability. A freshly prepared, stable solution of MoF₅ is typically yellow. The following changes may indicate decomposition:

  • Color change to blue: The formation of blue-colored species often suggests the presence of lower oxidation states of molybdenum, which can result from reduction or complex hydrolysis reactions.

  • Formation of a precipitate: This can indicate the formation of insoluble molybdenum oxides, oxyfluorides, or other degradation products.

  • Fuming upon opening the reaction vessel: This is a strong indication of hydrolysis, as the reaction with moisture in the air can produce gaseous HF.

Q3: Which solvents are suitable for preparing MoF₅ solutions?

A3: The choice of solvent is critical for stabilizing MoF₅. You must use a dry, aprotic solvent. Protic solvents like water and alcohols will react violently. Suitable solvents are typically those that can act as Lewis bases to form stable adducts with the MoF₅. Acetonitrile is a commonly used and effective solvent for this purpose.

Q4: How can I actively stabilize my this compound solution?

A4: The most effective method for stabilizing MoF₅ in solution is the formation of Lewis acid-base adducts. By adding a Lewis base to the solution, you can coordinate to the electron-deficient molybdenum center, thereby reducing its reactivity.

  • Acetonitrile and Pyridine: These are excellent Lewis bases for stabilizing MoF₅. They form stable 1:2 adducts (MoF₅(ligand)₂).[2]

  • Other Lewis Bases: Dimethyl ether and dimethyl sulfide have also been reported to form 1:1 adducts.[2]

The stabilization can be represented by the following reaction:

MoF₅ + 2L → [MoF₅(L)₂] (where L is a Lewis base like acetonitrile or pyridine)

Troubleshooting Guide

Issue Possible Cause Recommended Action
Yellow solution turns blue or green upon preparation or standing. Presence of reducing impurities in the solvent or starting material; partial hydrolysis leading to mixed-oxidation state species.Ensure the absolute dryness and purity of your solvent and MoF₅. Consider purifying the solvent by distillation over a suitable drying agent (e.g., CaH₂ for acetonitrile). Handle all materials in a rigorously inert atmosphere (glovebox).
A white precipitate forms in the solution. Hydrolysis due to exposure to moisture. The precipitate is likely a molybdenum oxyfluoride.Discard the solution. Thoroughly dry all glassware and equipment. Ensure the inert atmosphere in your glovebox is maintained at a very low water level (<1 ppm). Use freshly opened or properly stored anhydrous solvents.
The solution fumes when the reaction vessel is opened. Significant hydrolysis has occurred, releasing hydrogen fluoride (HF) gas.EXTREME CAUTION IS ADVISED. Handle the vessel in a certified chemical fume hood. Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate) before disposal. Review your experimental setup and procedures to identify and eliminate sources of moisture ingress.
Inconsistent experimental results. The concentration of active MoF₅ is changing over time due to slow decomposition.Prepare fresh solutions for each experiment. If a stock solution is necessary, store it under a strictly inert atmosphere and monitor its stability regularly using a technique like UV-Vis spectroscopy.

Quantitative Data

Precise quantitative data on the solubility and stability of this compound in various organic solvents is limited in the available literature. However, the following table summarizes key physical and chemical properties.

PropertyValue
Appearance Yellow solid[1]
Molar Mass 190.94 g/mol
Melting Point 45.7 °C[1]
Boiling Point 50 °C (sublimes)[1]
Decomposition (Disproportionation) ~165 °C[1]
Reactivity with Water Reacts to release HF[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution in Acetonitrile

This protocol describes the preparation of a stock solution of the MoF₅-acetonitrile adduct. All operations must be performed in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen) with very low oxygen and water levels.

Materials:

  • Molybdenum (V) pentafluoride (MoF₅)

  • Anhydrous acetonitrile (CH₃CN), freshly distilled from a suitable drying agent (e.g., calcium hydride).

  • Dry, clean glassware (e.g., Schlenk flask, volumetric flasks, syringes).

  • Magnetic stirrer and stir bar.

Procedure:

  • Preparation of the Solvent: Transfer the required volume of freshly distilled, anhydrous acetonitrile into the glovebox.

  • Weighing MoF₅: In the glovebox, carefully weigh the desired amount of MoF₅ into a clean, dry Schlenk flask containing a magnetic stir bar.

  • Dissolution and Adduct Formation:

    • Slowly add a portion of the anhydrous acetonitrile to the Schlenk flask containing the MoF₅ while stirring. The MoF₅ should dissolve to form a yellow solution.

    • Continue adding acetonitrile until the desired final concentration is reached. The formation of the [MoF₅(CH₃CN)₂] adduct occurs in situ.

  • Storage: Seal the flask tightly. If storing for an extended period, wrap the seal with paraffin film as an extra precaution against moisture ingress. Store the solution in the dark at room temperature within the glovebox.

Visualizations

experimental_workflow cluster_glovebox Inert Atmosphere Glovebox A Weigh MoF₅ solid B Add anhydrous acetonitrile A->B Slowly C Stir to dissolve and form adduct B->C D Transfer to storage vessel C->D E Store in dark at room temp D->E

Caption: Experimental workflow for preparing a stabilized MoF₅ solution.

stabilization_pathway cluster_unstable Unstable Species cluster_stabilized Stabilized Species cluster_decomposition Decomposition Pathways A MoF₅ (Highly Reactive Lewis Acid) B + 2L (e.g., CH₃CN, Pyridine) A->B D Hydrolysis (+ H₂O) A->D Unwanted E Disproportionation (High Temp.) A->E Unwanted C [MoF₅(L)₂] (Stable Adduct) B->C

Caption: Stabilization of MoF₅ via Lewis base adduct formation.

References

Molybdenum Pentafluoride Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molybdenum pentafluoride (MoF₅). The information is designed to help identify and manage the formation of byproducts during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter when working with this compound (MoF₅)?

A1: The most common byproducts in MoF₅ reactions stem from its inherent reactivity towards moisture and its thermal instability. Key byproducts include:

  • Hydrolysis Products: Due to its hygroscopic nature, MoF₅ readily reacts with water from atmospheric moisture or residual water in solvents to form molybdenum oxyfluorides and hydrogen fluoride (HF).[1] The reaction likely proceeds in stages, similar to the hydrolysis of MoF₆, which forms intermediates like MoOF₄ and MoO₂F₂ before potentially yielding molybdenum trioxide (MoO₃).[2]

  • Disproportionation Products: When heated to around 165°C, MoF₅ undergoes disproportionation to yield Molybdenum tetrafluoride (MoF₄) and Molybdenum hexafluoride (MoF₆).[1]

  • Adducts with Solvents: MoF₅ is a Lewis acid and can form adducts with various organic solvents and reagents, particularly those containing nitrogen or oxygen donor atoms like pyridine and acetonitrile.[3] While not strictly a byproduct of a chemical transformation, their formation can affect the course of the primary reaction.

Q2: I've noticed a white smoke or a highly corrosive gas being evolved from my reaction. What is it?

A2: This is very likely hydrogen fluoride (HF) gas. MoF₅ is extremely sensitive to moisture, and its reaction with even trace amounts of water will produce HF.[1] It is crucial to handle MoF₅ under strictly anhydrous conditions in a well-ventilated fume hood or a glovebox.

Q3: My reaction mixture changed color unexpectedly, or a solid precipitated. What could be the cause?

A3: Unexpected color changes or precipitation can be due to several factors:

  • Formation of Molybdenum Oxyfluorides: The hydrolysis of the yellow MoF₅ can lead to the formation of various molybdenum oxyfluorides, which may have different colors and solubilities.

  • Disproportionation: If the reaction is heated, the formation of MoF₄ (a green solid) and MoF₆ (a colorless liquid/gas) can occur.[1][4]

  • Reaction with Solvent or Reagents: MoF₅ can react with certain organic solvents, leading to decomposition and the formation of complex molybdenum-containing byproducts.

Q4: How can I minimize the formation of byproducts in my MoF₅ reactions?

A4: To minimize byproduct formation, stringent control over experimental conditions is essential:

  • Anhydrous Conditions: Use thoroughly dried glassware, anhydrous solvents, and perform reactions under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

  • Temperature Control: Maintain the reaction temperature below 165°C to prevent thermal disproportionation, unless this is the desired reaction.[1]

  • Solvent Purity: Use high-purity, anhydrous solvents from a reliable source. Consider purifying and drying solvents before use.

  • Proper Storage: Store MoF₅ in a tightly sealed container in a dry, inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of desired product - Hydrolysis of MoF₅: The starting material may have been consumed by reaction with trace water. - Disproportionation: The reaction temperature may have been too high. - Formation of stable adducts: MoF₅ may have formed a stable adduct with the solvent or a reagent, preventing it from participating in the desired reaction.- Ensure all components of the reaction are rigorously dry. - Monitor the reaction temperature carefully. - Choose a solvent that is less likely to form a stable adduct with MoF₅.
Inconsistent reaction outcomes - Variable moisture content: Inconsistent levels of atmospheric or solvent moisture can lead to varying amounts of hydrolysis byproducts. - Impure starting material: The MoF₅ may already contain hydrolysis or disproportionation products.- Standardize drying procedures for all glassware and solvents. - Use an inert atmosphere glovebox for consistent results. - Verify the purity of the MoF₅ before use.
Difficulty in product purification - Presence of molybdenum oxyfluorides: These byproducts can be difficult to separate from the desired product due to similar properties. - Formation of HF: Can react with other components in the mixture, leading to further byproducts.- Use analytical techniques like NMR or IR spectroscopy to identify the impurities. - Consider purification methods that can separate compounds with different polarities or volatilities.

Experimental Protocols

Protocol 1: General Method for Identification of Volatile Byproducts

This protocol is suitable for identifying volatile byproducts such as HF and MoF₆.

  • Reaction Setup: Conduct the MoF₅ reaction in a sealed vessel connected to a gas-tight syringe or a cold trap.

  • Gas Sampling: After the reaction, carefully draw a sample of the headspace gas into the gas-tight syringe.

  • GC-MS Analysis: Inject the gas sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) to separate and identify the volatile components. The mass spectrum of MoF₆ will show a characteristic isotopic pattern for molybdenum.

  • HF Detection: The presence of HF can be inferred from the corrosive nature of the gas and can be confirmed by passing the headspace gas through a solution containing a fluoride-sensitive indicator or by using a fluoride ion-selective electrode after trapping the gas in a basic solution.

Protocol 2: Analysis of Solid and Liquid Byproducts

This protocol is for the identification of non-volatile byproducts like molybdenum oxyfluorides and MoF₄.

  • Sample Quenching: Under an inert atmosphere, carefully quench the reaction and take an aliquot of the reaction mixture.

  • Sample Preparation: Prepare the sample for analysis. This may involve dissolving the solid residue in a suitable anhydrous solvent or preparing a solution for spectroscopic analysis. Care must be taken to avoid introducing moisture during this step.

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: Analyze the sample using Fourier-Transform Infrared (FT-IR) spectroscopy. Look for characteristic Mo=O stretching frequencies to identify molybdenum oxyfluorides.

    • NMR Spectroscopy: If the byproducts are soluble, ¹⁹F NMR spectroscopy can be a powerful tool to identify different fluoride-containing species.

  • Elemental Analysis: For solid precipitates, elemental analysis can provide the ratio of molybdenum, oxygen, and fluorine, helping to identify the empirical formula of the byproduct.

Analytical Techniques for Molybdenum-containing Compounds:

Technique Purpose Reference
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Highly sensitive method for determining the concentration of molybdenum in a sample.[5][6]
Spectrophotometry Can be used for the quantitative determination of molybdenum, often after complexation to form a colored species.[5][6]
Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) A sensitive method for the determination of molybdenum in various samples.[5]
Catalytic Polarography Can be used for the phase analysis of molybdenum ores and to determine molybdenum content.[7]

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways and a general workflow for identifying byproducts in MoF₅ reactions.

Hydrolysis_Pathway MoF5 MoF₅ MoOFx Molybdenum Oxyfluorides (e.g., MoOF₃) MoF5->MoOFx + H₂O H2O H₂O (moisture) H2O->MoF5 HF HF (gas) MoOFx->HF - HF

Caption: Simplified hydrolysis pathway of this compound.

Disproportionation_Pathway MoF5_start 2 MoF₅ MoF4 MoF₄ MoF5_start->MoF4 Disproportionation MoF6 MoF₆ MoF5_start->MoF6 Disproportionation Heat ~165°C Heat->MoF5_start

Caption: Thermal disproportionation of this compound.

Experimental_Workflow Start MoF₅ Reaction Inert_Atmosphere Perform under Inert Atmosphere Start->Inert_Atmosphere Sample Collect Sample (Gas and/or Liquid/Solid) Inert_Atmosphere->Sample Gas_Analysis Gas Analysis (GC-MS, HF test) Sample->Gas_Analysis LS_Analysis Liquid/Solid Analysis (FTIR, NMR, etc.) Sample->LS_Analysis Identify Identify Byproducts Gas_Analysis->Identify LS_Analysis->Identify

References

Technical Support Center: Molybdenum Pentafluoride (MoF₅) ALD Precursor Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Molybdenum pentafluoride (MoF₅) as a precursor in Atomic Layer Deposition (ALD) processes.

Troubleshooting Guide

Low or no film growth, non-uniformity, and precursor instability are common challenges encountered during the ALD of films using solid precursors like MoF₅. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Low or No Deposition Rate

Possible Cause Recommended Action
Insufficient Precursor Vapor Pressure Verify the sublimation temperature of the MoF₅ source is within the optimal range. Cross-reference with the vapor pressure data provided below. Ensure the temperature controller is calibrated and stable.
Clogged Delivery Lines Perform a leak check and a visual inspection (if possible) of the delivery lines. A cold spot in the line can cause precursor condensation and clogging. Ensure uniform heating of all lines from the precursor vessel to the ALD reactor.
Precursor Decomposition MoF₅ can disproportionate at elevated temperatures (around 165°C) into MoF₄ and MoF₆.[1] Ensure the sublimation temperature is kept below this threshold. Long-term heating can also lead to precursor degradation. Consider using a freshly sublimed source for critical runs.
Incorrect Co-reactant Ensure the co-reactant (e.g., H₂, Si₂H₆) is appropriate for the desired film and that its flow and pulse parameters are optimized.
Surface Passivation The substrate surface may not have the necessary functional groups for the initial ALD reaction. Consider a surface pre-treatment to introduce hydroxyl (-OH) groups or other reactive sites.

Problem: Film Non-Uniformity

Possible Cause Recommended Action
Inconsistent Precursor Flux Check for temperature fluctuations in the MoF₅ sublimator and delivery lines. Ensure the carrier gas flow is stable and properly regulated. Inconsistent vapor pressure is a common issue with solid precursors.[2]
Gas Flow Dynamics Optimize the carrier gas flow rate and the purge times. Too short a purge time can lead to precursor mixing and Chemical Vapor Deposition (CVD)-like growth.
Reactor Temperature Gradient Measure the temperature profile across the substrate holder to ensure uniformity. A significant temperature gradient can lead to variations in film growth rate.
Precursor Oligomerization MoF₅ is known to form oligomers (primarily trimers) in the vapor phase.[3] This can affect its reactivity and deposition behavior. Optimizing the sublimation temperature and pressure can help control the extent of oligomerization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sublimation temperature for MoF₅ in an ALD process?

A1: The optimal sublimation temperature for MoF₅ will depend on your specific ALD reactor configuration and desired deposition rate. However, a good starting point is a temperature that provides a vapor pressure of a few mTorr. Based on available data, this is typically in the range of 60-100°C. It is critical to keep the temperature below the disproportionation temperature of approximately 165°C to avoid precursor decomposition into MoF₄ and MoF₆.[1]

Q2: How can I prevent the MoF₅ precursor from clogging the delivery lines?

A2: To prevent clogging, it is essential to maintain a uniform temperature throughout the precursor delivery path, from the sublimator to the ALD reactor. This temperature should be at or slightly above the sublimation temperature to prevent condensation. Regularly performing maintenance checks for cold spots and ensuring proper insulation of the delivery lines is crucial.

Q3: What are the primary safety concerns when handling MoF₅?

A3: this compound is a hazardous material. It is corrosive and can cause severe skin and eye burns. It is also toxic if inhaled. Always handle MoF₅ in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A safety data sheet (SDS) for the similar compound, Molybdenum(VI) fluoride, indicates it is moisture-sensitive and contact with acids liberates very toxic gas.[4][5]

Q4: What are suitable co-reactants for MoF₅ ALD?

A4: The choice of co-reactant depends on the desired film. For the deposition of molybdenum metal films, reducing agents such as hydrogen (H₂) or disilane (Si₂H₆) are commonly used with other molybdenum halide precursors like MoF₆ and MoCl₅. For molybdenum oxides or nitrides, H₂O, O₃, or NH₃ could be potential co-reactants, though their reactivity with MoF₅ needs to be experimentally determined.

Q5: My MoF₅ precursor seems to be degrading over time. What is the cause and how can I mitigate it?

A5: MoF₅ can degrade through disproportionation at temperatures above 165°C.[1] Even at lower temperatures, prolonged heating can lead to slow decomposition. To mitigate this, it is recommended to use the lowest possible sublimation temperature that provides an adequate vapor pressure for your process. Additionally, using a fresh batch of precursor for each set of critical experiments can help ensure consistent results.

Quantitative Data

Physical and Thermal Properties of this compound (MoF₅)

PropertyValueSource
Melting Point45.7 °C (318.85 K)
Boiling Point213.6 °C[6]
Disproportionation Temperature~165 °C[1]
Vapor CompositionPrimarily trimers ((MoF₅)₃) in the vapor phase.[3]

Experimental Protocols

Detailed Methodology for Evaluating MoF₅ Delivery

This protocol outlines a procedure to establish a stable and reproducible MoF₅ delivery for an ALD process.

  • System Preparation:

    • Thoroughly clean the ALD reactor and precursor delivery lines to remove any contaminants.

    • Install a new, clean precursor cylinder filled with high-purity MoF₅ powder in a glovebox to avoid exposure to moisture and air.

    • Ensure all heating jackets and controllers for the precursor cylinder and delivery lines are functioning correctly.

  • Temperature and Vapor Pressure Calibration:

    • Set the delivery line temperature to be 5-10°C higher than the planned maximum precursor sublimation temperature to prevent condensation.

    • Gradually increase the temperature of the MoF₅ cylinder in small increments (e.g., 5°C).

    • Monitor the pressure in the ALD chamber (with the main valve closed) or using a downstream pressure gauge to correlate the precursor temperature with its vapor pressure.

    • Identify a temperature range that provides a stable and sufficient vapor pressure for your ALD process (typically in the mTorr range).

  • ALD Process Parameter Optimization:

    • Begin with a substrate temperature known to be suitable for molybdenum-based ALD (e.g., 150-300°C).

    • Perform a series of depositions varying the MoF₅ pulse time while keeping the co-reactant pulse and purge times constant.

    • Measure the film growth per cycle (GPC) for each pulse time to identify the saturation point, where the GPC no longer increases with pulse time.

    • Repeat the process by varying the co-reactant pulse time while keeping the MoF₅ pulse time in the saturation regime.

    • Finally, optimize the purge times to ensure complete removal of unreacted precursor and byproducts between pulses.

  • Film Characterization:

    • Characterize the deposited films using techniques such as ellipsometry (for thickness and refractive index), X-ray reflectivity (XRR) (for thickness and density), and X-ray photoelectron spectroscopy (XPS) (for composition and purity).

Visualizations

G cluster_0 Troubleshooting Workflow for MoF₅ ALD Precursor Delivery start Start: Precursor Delivery Issue q1 Is there any film growth? start->q1 q2 Is the film uniform? q1->q2 Yes check_temp Verify Sublimator and Line Temperatures q1->check_temp No check_flow Check Carrier Gas Flow and Purge Times q2->check_flow No end Resolution q2->end Yes check_precursor Inspect Precursor for Degradation/Contamination check_temp->check_precursor optimize_flow Optimize Gas Flow Dynamics and Purge Times check_flow->optimize_flow check_leak Perform System Leak Check check_precursor->check_leak check_leak->end stabilize_temp Stabilize and Profile Temperature optimize_flow->stabilize_temp replace_precursor Replace Precursor stabilize_temp->replace_precursor replace_precursor->end

Caption: A logical workflow for troubleshooting common issues related to MoF₅ precursor delivery in ALD.

G cluster_1 MoF₅ ALD Experimental Workflow prep System Preparation (Cleaning, Precursor Loading) calib Temperature and Vapor Pressure Calibration prep->calib optim ALD Parameter Optimization (Pulse and Purge Times) calib->optim charac Film Characterization (Ellipsometry, XPS, etc.) optim->charac result Optimized MoF₅ ALD Process charac->result

Caption: A sequential workflow for developing and optimizing an MoF₅ ALD process.

References

Technical Support Center: Optimizing Molybdenum Pentafluoride (MoF5) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Molybdenum pentafluoride (MoF5) in catalytic applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound (MoF5)?

A1: this compound is a strong Lewis acid and is primarily used as a catalyst in reactions that proceed through carbocationic intermediates. Its main applications include:

  • Friedel-Crafts Alkylation and Acylation: Catalyzing the substitution of alkyl or acyl groups onto aromatic rings.

  • Polymerization: Initiating the polymerization of olefins and other unsaturated monomers.

  • Isomerization: Facilitating the rearrangement of hydrocarbon skeletons.

  • Fluorination Reactions: Acting as a fluorine source or promoting fluorination in specific contexts.

Q2: What are the critical handling and storage precautions for MoF5?

A2: this compound is a hygroscopic solid that reacts with water.[1] Proper handling and storage are crucial to maintain its catalytic activity and ensure safety.

  • Storage: Store MoF5 in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • Handling: All manipulations should be performed in a glovebox or under a dry, inert atmosphere to prevent exposure to moisture and air. Use dry solvents and reagents to avoid catalyst deactivation.[2][3][4]

Q3: How does the Lewis acidity of MoF5 influence its catalytic activity?

A3: The molybdenum atom in MoF5 is electron-deficient, making it a potent Lewis acid. It can accept an electron pair from a substrate, thereby activating it for subsequent reactions. For instance, in Friedel-Crafts alkylation, MoF5 can abstract a halide from an alkyl halide to generate a highly reactive carbocation.

Q4: Can MoF5 be used in aqueous or protic solvents?

A4: No, MoF5 readily hydrolyzes in the presence of water to form molybdenum oxyfluorides and hydrofluoric acid, which deactivates the catalyst.[1] Therefore, anhydrous and aprotic solvents are essential for successful catalysis.

Troubleshooting Guides

Issue 1: Low or No Reaction Yield

Q: My MoF5-catalyzed reaction is showing low or no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in MoF5-catalyzed reactions can often be attributed to catalyst deactivation or suboptimal reaction conditions.

Potential Cause Troubleshooting Steps
Catalyst Inactivation by Moisture Ensure all glassware is rigorously dried before use. Use anhydrous solvents, preferably freshly distilled or obtained from a solvent purification system. Handle MoF5 and prepare the reaction mixture under a strict inert atmosphere (glovebox or Schlenk line).
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Be aware that excessive catalyst loading can sometimes lead to side reactions.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction progress at different temperatures to find the optimal range. Note that MoF5 can disproportionate at temperatures above 165 °C.[1]
Poor Substrate Reactivity For Friedel-Crafts reactions, electron-rich aromatic compounds and more reactive alkylating/acylating agents will generally give higher yields. Consider using a more activated substrate if possible.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Non-polar, aprotic solvents like hexane or dichloromethane are often suitable. Highly coordinating solvents may form stable adducts with MoF5, reducing its catalytic activity.
Issue 2: Poor Product Selectivity and Formation of Side Products

Q: My reaction is producing a mixture of products or significant amounts of undesired side products. How can I improve the selectivity?

A: Poor selectivity is a common challenge in Lewis acid-catalyzed reactions, often due to the high reactivity of the intermediates.

Potential Cause Troubleshooting Steps
Over-alkylation/Polyalkylation (Friedel-Crafts) Use a large excess of the aromatic substrate relative to the alkylating agent. This statistical approach favors mono-alkylation. Lowering the reaction temperature can also reduce the rate of subsequent alkylation reactions.
Isomerization of Products The strong Lewis acidity of MoF5 can catalyze the isomerization of the desired product. Try running the reaction at a lower temperature and for a shorter duration to minimize post-reaction isomerization.
Carbocation Rearrangements In Friedel-Crafts alkylation, primary alkyl halides can rearrange to more stable secondary or tertiary carbocations. To avoid this, consider using an acylating agent followed by reduction, or use a pre-formed secondary or tertiary alkyl halide if the corresponding product is desired.
Side Reactions with Solvent Ensure the solvent is inert under the reaction conditions. Aromatic solvents, for example, can compete with the substrate in Friedel-Crafts reactions.
Issue 3: Catalyst Deactivation and Regeneration

Q: I suspect my MoF5 catalyst is deactivating during the reaction. What are the signs, and can it be regenerated?

A: Catalyst deactivation can manifest as a decrease in reaction rate over time or a complete cessation of the reaction.

Deactivation Mechanism Signs and Symptoms Prevention and Regeneration
Hydrolysis Formation of solid byproducts (molybdenum oxyfluorides), release of HF gas.Strict exclusion of water is paramount. Regeneration after hydrolysis is generally not feasible as the chemical structure of the catalyst is altered.
Formation of Stable Adducts The catalyst may form a stable, unreactive complex with the product or impurities in the reaction mixture.Purify all reactants and solvents thoroughly. If product inhibition is suspected, try to remove the product as it forms (e.g., by distillation if volatile).
Thermal Decomposition At temperatures above 165 °C, MoF5 can disproportionate into MoF4 and MoF6.[1]Maintain the reaction temperature below the decomposition threshold.

Regeneration of Lewis acid catalysts can sometimes be achieved by washing with a non-coordinating solvent to remove adsorbed species.[5][6] However, for MoF5, prevention of deactivation is more critical than regeneration, especially in the case of hydrolysis.

Experimental Protocols

General Protocol for MoF5-Catalyzed Friedel-Crafts Alkylation of Benzene with an Olefin

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous benzene and ensure the olefin is free of water and peroxides.

    • All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reaction Setup:

    • To a dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of MoF5 (e.g., 1-5 mol%).

    • Add anhydrous benzene via syringe.

    • Cool the mixture to the desired temperature (e.g., 0-25 °C) using an ice bath or cryostat.

  • Reaction:

    • Slowly add the olefin to the stirred solution of MoF5 in benzene via syringe over a period of 15-30 minutes.

    • Allow the reaction to stir at the set temperature for the desired time (e.g., 1-24 hours), monitoring the progress by TLC or GC analysis of quenched aliquots.

  • Workup:

    • Quench the reaction by carefully and slowly adding a saturated aqueous solution of sodium bicarbonate or water while cooling the flask in an ice bath. Caution: The quenching of strong Lewis acids can be highly exothermic.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Data Presentation

The following tables provide hypothetical data to illustrate the effect of reaction parameters on a typical MoF5-catalyzed Friedel-Crafts alkylation. Actual results will vary depending on the specific substrates and conditions.

Table 1: Effect of Catalyst Loading on Product Yield

Catalyst Loading (mol%)Reaction Time (h)Product Yield (%)
0.52415
1.02445
2.52485
5.02492
10.02493 (with increased side products)

Table 2: Effect of Temperature on Product Yield and Selectivity

Temperature (°C)Reaction Time (h)Product Yield (%)Mono-alkylated:Di-alkylated Ratio
0243098:2
25128890:10
5069575:25
8049260:40

Visualizations

Experimental_Workflow_Friedel_Crafts cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification Dry_Glassware Dry Glassware Add_MoF5 Add MoF5 Dry_Glassware->Add_MoF5 Anhydrous_Reagents Anhydrous Reagents Add_Solvent Add Benzene Anhydrous_Reagents->Add_Solvent Add_MoF5->Add_Solvent Cool Cool to Reaction Temp Add_Solvent->Cool Add_Olefin Add Olefin Cool->Add_Olefin Stir Stir and Monitor Add_Olefin->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product Dry->Purify

Caption: Experimental workflow for MoF5-catalyzed Friedel-Crafts alkylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Moisture Catalyst Deactivation (Moisture) Start->Moisture Loading Insufficient Catalyst Loading Start->Loading Temp Suboptimal Temperature Start->Temp Solvent Inappropriate Solvent Start->Solvent Inert Use Anhydrous Conditions & Inert Atmosphere Moisture->Inert Increase_Loading Increase Catalyst Loading Loading->Increase_Loading Optimize_Temp Optimize Reaction Temperature Temp->Optimize_Temp Change_Solvent Use Non-coordinating Aprotic Solvent Solvent->Change_Solvent

Caption: Troubleshooting logic for low reaction yield in MoF5 catalysis.

References

Technical Support Center: Passivation of Reactor Surfaces for Molybdenum Pentafluoride (MoF₅) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the passivation of reactor surfaces for the synthesis of Molybdenum Pentafluoride (MoF₅). Proper passivation is critical to ensure reactor integrity, maximize product yield, and maintain purity.

Frequently Asked Questions (FAQs)

Q1: Why is passivation of the reactor surface necessary for MoF₅ synthesis?

A1: Passivation is crucial when working with highly corrosive fluorine compounds like those involved in MoF₅ synthesis. The process creates a protective, inert layer on the reactor's inner surfaces. This layer, typically a metal fluoride, prevents the corrosive reactants and products from attacking the underlying reactor material. A well-passivated reactor minimizes corrosion, reduces the introduction of metallic impurities into the product, and prevents catalytic side reactions that can lower the yield of MoF₅.

Q2: What are the most suitable reactor materials for MoF₅ synthesis?

A2: Nickel and high-nickel alloys, such as Monel, are highly recommended for their excellent resistance to corrosion in fluorine environments. Stainless steel (e.g., 316L) can also be used but requires a meticulous passivation process to form a stable protective fluoride layer.

Q3: What are the key steps in a successful passivation protocol?

A3: A robust passivation protocol for fluorine service typically involves three main stages:

  • Cleaning and Degreasing: Thoroughly removing any organic residues, moisture, and oxides from the reactor surface.

  • Direct Fluorination: Carefully introducing fluorine gas to form an initial metal fluoride layer.

  • Thermal Modification: Heating the reactor under an inert atmosphere to create a more stable, dense, and stoichiometric passivation layer.

Q4: How can I be sure my reactor is properly passivated?

A4: While direct analysis of the passivation layer is often not feasible in a standard laboratory setting, a successful passivation process is indicated by:

  • Stable reaction conditions: Consistent temperature and pressure profiles during synthesis runs.

  • High product yield and purity: Minimal side products and metallic impurities in the final MoF₅.

  • Visual inspection (if possible): A uniform, often dull or slightly colored, appearance on the internal surfaces of the reactor components.

Troubleshooting Guide

This guide addresses common issues encountered during MoF₅ synthesis, with a focus on problems related to reactor passivation.

Problem Potential Cause Troubleshooting Steps
Low Yield of MoF₅ Incomplete Passivation: An improperly formed passivation layer can lead to side reactions between the reactants and the reactor material, consuming the desired product.1. Review and repeat the passivation protocol, ensuring all steps are followed precisely. 2. Verify the purity of the fluorine gas used for passivation; moisture or HF can compromise the layer. 3. Increase the duration or temperature of the thermal modification step to enhance layer stability.
Leaks in the System: Air and moisture leaking into the reactor can react with MoF₅ and its precursors, reducing the yield.1. Perform a thorough leak check of the entire reactor system under vacuum and pressure before starting the synthesis. 2. Pay close attention to all fittings, seals, and valve connections.
Product Contamination (e.g., with other metal fluorides) Corrosion of Reactor Surface: A compromised or non-existent passivation layer will lead to the formation of other metal fluorides (e.g., NiF₂, FeF₂, CrF₃) that can contaminate the MoF₅.1. Confirm that the reactor material is appropriate for high-temperature fluorine environments. 2. Ensure the passivation protocol is suitable for the specific reactor material being used. 3. Consider re-passivating the reactor if it has been idle for an extended period or exposed to air.
Impure Reactants: Impurities in the molybdenum source or fluorinating agent can be carried through to the final product.1. Analyze the purity of all starting materials before use. 2. Purify reactants if necessary.
Discoloration of Product Presence of Molybdenum Oxyfluorides: Trace amounts of oxygen or moisture in the reactor can lead to the formation of colored molybdenum oxyfluoride byproducts.1. Ensure a high-purity inert gas purge is performed before introducing reactants. 2. Thoroughly dry all reactants and the reactor system before synthesis. 3. Check for and repair any air or moisture leaks.
Unstable Reactor Pressure or Temperature Exothermic Side Reactions: Poor passivation can lead to uncontrolled reactions between the reactants and the reactor walls, causing pressure and temperature fluctuations.1. Immediately and safely stop the reaction. 2. Re-evaluate and perform the passivation procedure. 3. Ensure proper temperature control of the reactor.

Quantitative Data on Passivation

The effectiveness of the passivation layer is critical for minimizing corrosion. The following tables provide a summary of relevant quantitative data for common reactor materials.

Table 1: Corrosion Rates of Materials in Gaseous Fluorine

MaterialTemperature (°F)Exposure Time (hours)Corrosion Rate (inch/hour)
Nickel4005< 0.0005
Monel4005< 0.0005
Stainless Steel (316)4005< 0.0005
Aluminum (1100)4005< 0.0005

Source: Adapted from corrosion studies in gaseous fluorine. Note that while initial corrosion rates can be high, they tend to decrease over time as the passive film forms.

Table 2: Passivation Film Thickness on Stainless Steel

Fluoridation Temperature (°C)Fluoridation Time (minutes)Thermal ModificationFilm Thickness (Å)Corrosion Resistance to Cl₂
22080No~400Poor
22080Yes> 660Excellent

Source: Data from studies on fluorine passivation of stainless steel surfaces, demonstrating the importance of thermal modification for achieving a protective layer of sufficient thickness.

Experimental Protocols

Detailed Passivation Protocol for a Nickel or Monel Reactor

This protocol provides a detailed methodology for passivating a nickel or Monel reactor for MoF₅ synthesis.

1. Pre-treatment: Cleaning and Degreasing a. Disassemble all removable parts of the reactor. b. Thoroughly clean all internal surfaces with a suitable solvent (e.g., acetone, followed by isopropanol) to remove any organic residues. c. Rinse with deionized water and dry completely in an oven at 120°C for at least 4 hours. d. Reassemble the reactor and perform a leak check.

2. System Purge and Bake-out a. Connect the reactor to a high-purity inert gas (e.g., nitrogen or argon) supply and a vacuum pump. b. Purge the system by repeatedly evacuating to a low pressure (<1 Torr) and backfilling with the inert gas at least three times. c. While purging with the inert gas, heat the reactor to 300-400°C for several hours to drive off any adsorbed moisture and oxygen. d. Cool the reactor to the desired passivation temperature under the inert gas flow.

3. Direct Fluorination a. Set the reactor temperature to the target for direct fluorination (typically 250-350°C for nickel/Monel). b. Introduce a dilute mixture of fluorine in an inert gas (e.g., 10% F₂ in N₂) into the reactor at a low, controlled flow rate. c. Maintain this flow for 1-2 hours to allow for the initial formation of the metal fluoride layer. d. Gradually and carefully increase the fluorine concentration to 100% over 1-2 hours. e. Continue the flow of pure fluorine for an additional 2-4 hours.

4. Thermal Modification a. Stop the fluorine flow and purge the reactor with high-purity inert gas to remove all residual fluorine. b. While maintaining a positive pressure of the inert gas, increase the reactor temperature to 400-500°C. c. Hold at this temperature for 2-4 hours. This step promotes the formation of a dense, stable, and stoichiometric fluoride film. d. Cool the reactor to room temperature under the inert gas atmosphere.

5. Post-Passivation a. The reactor is now passivated and ready for the MoF₅ synthesis. b. It is recommended to keep the reactor under a positive pressure of inert gas to protect the passivation layer from atmospheric moisture and oxygen.

Visualizations

PassivationWorkflow cluster_prep Preparation Phase cluster_passivation Passivation Phase cluster_synthesis Synthesis Phase Clean 1. Clean & Degrease Reactor Dry 2. Dry Reactor Components Clean->Dry Assemble 3. Assemble & Leak Check Dry->Assemble Purge 4. Inert Gas Purge & Bake-out Assemble->Purge Fluorinate 5. Direct Fluorination with F₂ Purge->Fluorinate Thermal 6. Thermal Modification Fluorinate->Thermal Ready 7. Reactor Ready for MoF₅ Synthesis Thermal->Ready

Caption: Workflow for Reactor Passivation.

TroubleshootingMoF5 cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions LowYield Low MoF₅ Yield Passivation Inadequate Passivation LowYield->Passivation ? Leaks System Leaks LowYield->Leaks ? Reactants Impure Reactants LowYield->Reactants ? RePassivate Re-run Passivation Protocol Passivation->RePassivate Solution LeakCheck Perform Leak Check Leaks->LeakCheck Solution Purify Purify Starting Materials Reactants->Purify Solution

Technical Support Center: Molybdenum Pentafluoride Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Molybdenum Pentafluoride (MoF₅). This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up MoF₅ synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound?

A1: Scaling up MoF₅ production presents several key challenges:

  • Corrosion: this compound and its precursors, particularly fluorine gas and Molybdenum Hexafluoride (MoF₆), are highly corrosive to many materials. This necessitates the use of specialized, corrosion-resistant reactor and handling equipment.[1]

  • Exothermic Reactions: The direct fluorination of molybdenum is a highly exothermic process. Managing the reaction temperature is critical to prevent runaway reactions and the formation of impurities.[2]

  • Product Purity: Achieving high-purity MoF₅ is challenging due to potential side reactions and the thermal instability of the product.

  • Moisture Sensitivity: MoF₅ is extremely sensitive to moisture and will readily hydrolyze to form molybdenum oxyfluorides and corrosive hydrogen fluoride (HF) gas.[3][4] All handling must be performed under a dry, inert atmosphere.

  • Thermal Instability: this compound disproportionates into Molybdenum Tetrafluoride (MoF₄) and Molybdenum Hexafluoride (MoF₆) at elevated temperatures (approximately 165°C), which complicates purification and storage.[3]

  • Handling and Safety: MoF₅ is a hazardous material that is toxic, corrosive, and reacts violently with water.[4][5] Scaling up production requires stringent safety protocols and specialized handling equipment.

Q2: What materials are recommended for constructing a reactor for MoF₅ synthesis?

A2: The choice of reactor material is critical due to the corrosive nature of the reactants and products. Recommended materials include:

  • Monel® and Nickel-based alloys (e.g., Alloy N): These alloys exhibit excellent resistance to fluorine and fluoride compounds at elevated temperatures.[1][6]

  • Stainless Steel: Certain grades of stainless steel can be used, particularly for less critical components or at lower temperatures, but are generally less resistant than nickel-based alloys.[7][8]

  • Copper: Copper can be suitable for certain applications in handling hydrofluoric acid, a potential byproduct of hydrolysis, but it is susceptible to corrosion at high velocities.[1]

For laboratory-scale continuous flow systems, PFA (perfluoroalkoxy alkane) or PTFE (polytetrafluoroethylene) tubing can be utilized.[9]

Q3: How can I minimize the disproportionation of MoF₅ during production?

A3: The disproportionation of MoF₅ (2 MoF₅ → MoF₄ + MoF₆) is a key challenge. To minimize this:

  • Precise Temperature Control: Maintain the reaction and purification temperatures below the disproportionation temperature of approximately 165°C.[3]

  • Presence of MoF₆: Conducting the reaction in the presence of an excess of MoF₆ can help to suppress the disproportionation equilibrium.[10]

  • Rapid Cooling: After synthesis, the product should be cooled rapidly to a temperature where the rate of disproportionation is negligible.

Q4: What are the common impurities in MoF₅ production and how can they be removed?

A4: Common impurities include:

  • Molybdenum Hexafluoride (MoF₆): Unreacted starting material or a product of disproportionation.

  • Molybdenum Tetrafluoride (MoF₄): A solid product of disproportionation.

  • Molybdenum Oxyfluorides (e.g., MoOF₄, MoO₂F₂): Formed due to the reaction with moisture or oxygen.[11]

  • Hydrogen Fluoride (HF): A byproduct of hydrolysis.

Purification can be achieved through:

  • Fractional Distillation/Sublimation: MoF₅ can be separated from the less volatile MoF₄ and more volatile MoF₆ through careful fractional distillation or sublimation under vacuum.

  • Solvent Extraction: In some specialized applications, selective solubility in solvents like sulfur dioxide can be used for purification, although this adds complexity.

  • Gas Purification: Unreacted fluorine gas and volatile impurities can be removed by passing them through scrubbers or cold traps.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Low Yield of MoF₅ 1. Incomplete reaction of starting materials. 2. Significant disproportionation of the product. 3. Loss of product during transfer or purification.1. Optimize reaction time, temperature, and stoichiometry. Ensure adequate mixing of reactants. 2. Lower the reaction and purification temperatures to below 165°C. Consider using an excess of MoF₆.[3][10] 3. Ensure all transfer lines are heated to prevent condensation and that collection vessels are adequately cooled.
Product Contamination with MoF₄ and MoF₆ 1. Reaction or purification temperature is too high, leading to disproportionation.1. Carefully monitor and control the temperature throughout the process. Implement a rapid cooling step after the reaction is complete.
Presence of Oxyfluorides in the Product 1. Leaks in the reactor system allowing ingress of air or moisture. 2. Insufficiently dried starting materials or inert gas.1. Perform a thorough leak check of the entire system before starting the reaction. 2. Ensure all reactants and the inert gas stream are rigorously dried before use.
Corrosion of Reactor Components 1. Use of inappropriate materials of construction. 2. Operating at temperatures exceeding the material's tolerance.1. Select materials known for their resistance to fluorine and fluoride compounds, such as Monel or other nickel-based alloys.[1] 2. Operate within the recommended temperature limits for the chosen materials.
Clogging in Transfer Lines or Valves 1. Solidification of MoF₅ or MoF₄ in cooler sections of the apparatus.1. Heat all transfer lines to a temperature above the melting/sublimation point of MoF₅ but below its disproportionation temperature.

Quantitative Data

Table 1: Physical and Thermodynamic Properties of Molybdenum Fluorides

PropertyThis compound (MoF₅)Molybdenum Hexafluoride (MoF₆)Molybdenum Tetrafluoride (MoF₄)
Formula MoF₅MoF₆MoF₄
Molar Mass ( g/mol ) 190.94209.94171.94
Appearance Yellow solidColorless solid/liquidGreen solid
Melting Point (°C) 45.717.5-
Boiling Point (°C) 50 (sublimes)34.0-
Density (g/cm³) 3.443.50-
Hazards Oxidizer, hydrolyzes to release HFCorrosive, toxic-

Data sourced from multiple references.[3][11]

Experimental Protocols

Protocol 1: Synthesis of this compound from Mo and MoF₆

This protocol is based on the common laboratory-scale synthesis and outlines the key steps that would need to be adapted for a larger scale.

Objective: To synthesize MoF₅ by the reaction of molybdenum metal powder with gaseous MoF₆.

Reaction: Mo(s) + 5MoF₆(g) → 6MoF₅(s)

Materials:

  • Molybdenum powder (high purity, dried)

  • Molybdenum Hexafluoride (high purity)

  • High-purity inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Corrosion-resistant reactor (e.g., Monel or Nickel alloy) equipped with heating and cooling capabilities.

  • Mass flow controllers for precise gas delivery.

  • Heated transfer lines.

  • Cooled collection vessel.

  • Vacuum pump and pressure gauges.

  • Scrubber system for unreacted fluorine-containing gases.

Procedure:

  • System Preparation: Assemble the reactor system and perform a thorough leak check. Purge the entire system with a high-purity inert gas to remove all traces of air and moisture.

  • Reactant Loading: Under an inert atmosphere, load the dried molybdenum powder into the reactor.

  • Reaction Conditions: Heat the reactor to the desired reaction temperature (typically in the range of 60-150°C).

  • MoF₆ Introduction: Slowly introduce a controlled flow of MoF₆ gas into the reactor. The flow rate should be carefully managed to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing changes in pressure and temperature. The reaction is complete when the pressure stabilizes.

  • Product Collection: The MoF₅ product will deposit on the cooler surfaces of the reactor or in a designated cooled collection vessel.

  • Purification (In-situ): After the reaction is complete, any unreacted MoF₆ can be removed by evacuation at a controlled temperature.

  • System Shutdown: Cool the reactor to room temperature under an inert atmosphere before safely removing the product.

Mandatory Visualizations

experimental_workflow cluster_prep System Preparation cluster_reaction Synthesis cluster_collection Product Handling prep1 Assemble Reactor prep2 Leak Check prep1->prep2 prep3 Inert Gas Purge prep2->prep3 react1 Load Mo Powder prep3->react1 react2 Heat Reactor react1->react2 react3 Introduce MoF6 react2->react3 react4 Monitor Reaction react3->react4 collect1 Collect MoF5 react4->collect1 collect2 Purify (Vacuum) collect1->collect2 collect3 Cool Down collect2->collect3 collect4 Remove Product collect3->collect4

Caption: Experimental workflow for the synthesis of this compound.

disproportionation_pathway mof5 2 MoF₅ (this compound) heat Heat (>165°C) mof5->heat mof4 MoF₄ (Molybdenum Tetrafluoride) mof6 MoF₆ (Molybdenum Hexafluoride) heat->mof4 Disproportionation heat->mof6 Disproportionation

Caption: Thermal disproportionation pathway of this compound.

safety_protocol_flowchart start Handling MoF₅ ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe environment Work in a Dry, Inert Atmosphere (Glovebox or Fume Hood) start->environment spill_kit Ensure Spill Kit is Accessible start->spill_kit procedure Follow Standard Operating Procedure ppe->procedure environment->procedure spill_kit->procedure end Safe Handling Complete procedure->end

Caption: Logical flow for safe handling of this compound.

References

Molybdenum Pentafluoride (MoF₅) Thin Film Deposition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The deposition and stoichiometry control of Molybdenum Pentafluoride (MoF₅) thin films is a specialized area with limited published literature. This guide is compiled from general principles of thin film deposition, data on related molybdenum compounds (e.g., MoF₆, MoCl₅), and characterization techniques for fluoride-containing films. The experimental protocols provided are hypothetical starting points and will require significant process development.

Frequently Asked Questions (FAQs)

Q1: What are the potential applications of this compound (MoF₅) thin films?

While specific applications for MoF₅ thin films are not well-documented, potential areas of interest, based on the properties of fluorinated materials and molybdenum compounds, could include:

  • Electrochemical Devices: As electrode or electrolyte materials in batteries, leveraging the high electronegativity of fluorine.

  • Catalysis: The Lewis acidic nature of MoF₅ could be utilized in various catalytic reactions.

  • Optical Coatings: Metal fluorides are often used for their optical properties, though the specific characteristics of MoF₅ films are not widely reported.

  • Drug Development: Although there is no direct evidence of MoF₅ thin films in drug delivery, research into the biocompatibility of molybdenum and the use of fluoride-releasing nanoparticles in dental applications suggests hypothetical future explorations in controlled-release coatings for medical devices.[1][2][3][4] Molybdenum itself is a trace element in the human body, and some of its compounds have been investigated for biomedical applications.[1][2][5][6]

Q2: Which deposition techniques are suitable for MoF₅ thin films?

Based on related molybdenum halide chemistries, Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are the most promising techniques.

  • Atomic Layer Deposition (ALD): Offers precise, sub-nanometer thickness control and excellent conformality, which is ideal for complex device architectures. A potential challenge is finding a suitable co-reactant that can effectively remove fluoride ligands without introducing impurities.

  • Chemical Vapor Deposition (CVD): Allows for higher deposition rates compared to ALD. Control of stoichiometry can be more challenging and is highly dependent on precursor flux, substrate temperature, and reactor pressure.

Q3: What are the primary safety concerns when working with MoF₅ precursors?

Molybdenum fluorides, like MoF₆, are highly reactive and moisture-sensitive.[7][8][9][10][11] The primary hazard is the reaction with water (including atmospheric humidity) to produce highly toxic and corrosive Hydrogen Fluoride (HF).

  • Handling: All handling of MoF₅ or its precursors must be done in an inert atmosphere (e.g., a glovebox).

  • System Integrity: The deposition system must be leak-tight to prevent exposure to moisture.

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, lab coat, and full-face protection, is mandatory. An HF-specific safety protocol should be in place.

Q4: How can I determine the stoichiometry of my MoF₅ thin films?

Several surface-sensitive techniques are suitable for analyzing the elemental composition and chemical states of fluoride thin films:

  • X-ray Photoelectron Spectroscopy (XPS): Can quantify the atomic concentrations of Molybdenum and Fluorine and identify their oxidation states, which is crucial for confirming the Mo(V) state.[12][13][14][15][16]

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides high-sensitivity elemental depth profiling to assess compositional uniformity.[17][18][19][20][21]

  • Rutherford Backscattering Spectrometry (RBS): A non-destructive technique that can provide accurate quantitative compositional analysis and film thickness.[22][23][24][25][26]

  • Proton-Induced Gamma-ray Emission (PIGE): Particularly useful for the quantification of light elements like fluorine.[27]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
No film growth or very low deposition rate 1. Precursor decomposition before reaching the substrate. 2. Substrate temperature too low for reaction. 3. Inactive substrate surface. 4. Insufficient co-reactant exposure (in ALD).1. Check the temperature of the precursor delivery lines. For MoF₅, which disproportionates at ~165°C, maintaining a stable, lower delivery temperature is critical.[28] 2. Incrementally increase the substrate temperature. 3. Perform an in-situ plasma clean or use a reactive seed layer. 4. Increase co-reactant pulse time or partial pressure.
Film peels or has poor adhesion 1. High internal stress in the film. 2. Substrate contamination. 3. Mismatch in thermal expansion coefficients between film and substrate.1. Adjust deposition temperature and pressure. Lowering the deposition rate can sometimes reduce stress. 2. Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, followed by plasma clean). 3. Consider using a buffer layer.
Film is non-stoichiometric (e.g., MoFₓ where x ≠ 5) 1. Incorrect precursor-to-co-reactant ratio. 2. Substrate temperature is too high, causing precursor disproportionation or desorption. 3. Incomplete reactions during ALD cycles.1. Systematically vary the precursor and co-reactant flow rates (CVD) or pulse times (ALD). 2. Reduce the substrate temperature. The stability of different molybdenum fluoride phases is temperature-dependent.[28][29] 3. Increase pulse and purge times in the ALD cycle to ensure full reaction and removal of byproducts.[30]
Film contains impurities (e.g., oxygen, carbon) 1. Leak in the deposition chamber or gas lines. 2. Contaminated precursors or carrier gas. 3. Precursor containing oxygen or carbon, and incomplete ligand removal.1. Perform a leak check of the system. 2. Use high-purity precursors and a point-of-use purifier for the carrier gas. 3. Optimize the co-reactant and purge steps to ensure complete removal of precursor ligands. Consider a different co-reactant.

Experimental Protocols

Note: The following are hypothetical protocols based on related processes and require optimization.

Protocol 1: Atomic Layer Deposition (ALD) of MoF₅ Thin Films (Hypothetical)
  • Precursor: Molybdenum hexafluoride (MoF₆) as the molybdenum source and a reducing agent (e.g., a silicon precursor like Si₂H₆ or a metal-organic compound) as the co-reactant. The reaction aims to reduce Mo(VI) to Mo(V).

  • Substrate Preparation: Clean silicon wafers with a native oxide layer by sonication in acetone, isopropanol, and deionized water, followed by drying with N₂ gas.

  • Deposition Parameters:

    • Substrate Temperature: 80 - 150 °C (to avoid MoF₅ disproportionation).

    • MoF₆ Pulse: 0.5 s.

    • N₂ Purge: 20 s.

    • Reducing Agent Pulse: 1.0 s.

    • N₂ Purge: 20 s.

  • Characterization:

    • In-situ: Quartz Crystal Microbalance (QCM) to monitor mass gain per cycle.

    • Ex-situ: XPS to determine Mo:F stoichiometry and oxidation state. Spectroscopic ellipsometry to measure thickness.

Protocol 2: Chemical Vapor Deposition (CVD) of MoF₅ Thin Films (Hypothetical)
  • Precursor: Solid MoF₅ sublimed at a controlled temperature (e.g., 40-50 °C).[28]

  • Substrate Preparation: As described in Protocol 1.

  • Deposition Parameters:

    • Substrate Temperature: 100 - 160 °C.

    • Reactor Pressure: 1 - 10 Torr.

    • Carrier Gas (Ar or N₂): 50 - 100 sccm through the MoF₅ sublimator.

    • A co-reactant gas might be necessary to stabilize the Mo(V) oxidation state, potentially a mild fluorinating agent or H₂ at very low partial pressures.

  • Characterization:

    • Ex-situ: SEM for morphology, XRD for crystallinity, and RBS for quantitative composition and thickness.

Quantitative Data Summary

Due to the lack of specific literature on MoF₅ thin films, this table presents data for relevant precursors and analogous metal fluoride ALD processes for comparative purposes.

PrecursorCo-reactantDeposition Temp. (°C)Growth Rate (Å/cycle)Film CompositionReference
MoF₆Si₂H₆90 - 1506.0 - 7.0Elemental Mo (with Si impurities)[31]
Tetrakis(ethylmethylamido) zirconiumHF-pyridine1500.9ZrF₄[32]
Bis(ethylcyclopentadienyl) manganeseHF-pyridine1500.4MnF₂[32]
Mg(thd)₂TaF₅300~0.35MgF₂[33]

Visualizations

Experimental Workflow: ALD of MoF₅

ald_workflow cluster_prep System Preparation cluster_ald ALD Cycle (Repeat N times) cluster_post Post-Deposition p1 Substrate Cleaning p2 Load into ALD Chamber p1->p2 p3 Pump to Base Pressure p2->p3 p4 Heat to Deposition Temp. p3->p4 c1 Pulse MoF₆ Precursor p4->c1 c2 Purge with N₂ c1->c2 Next Cycle c3 Pulse Reducing Agent c2->c3 Next Cycle c4 Purge with N₂ c3->c4 Next Cycle c4->c1 Next Cycle post1 Cool Down Under N₂ c4->post1 End Cycles post2 Vent to Inert Atmosphere post1->post2 post3 Transfer to Characterization post2->post3 troubleshoot_stoichiometry start Issue: Film is MoFₓ (x ≠ 5) q_temp Is deposition temp. > 165°C? start->q_temp a_temp_yes Reduce Temperature q_temp->a_temp_yes Yes q_pulse Are ALD pulses/purges sufficient? q_temp->q_pulse No end Re-analyze Stoichiometry (XPS, RBS) a_temp_yes->end a_pulse_no Increase pulse and/or purge times q_pulse->a_pulse_no No q_ratio Is precursor/reactant ratio optimal? q_pulse->q_ratio Yes a_pulse_no->end a_ratio_no Vary precursor/reactant flows or pulses q_ratio->a_ratio_no No q_ratio->end Yes a_ratio_no->end

References

Technical Support Center: Molybdenum Pentafluoride (MoF₅) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molybdenum pentafluoride (MoF₅) in solution. Given the limited direct literature on the solution-phase degradation of MoF₅, this guide combines documented properties with inferred pathways based on the known chemistry of analogous compounds like Molybdenum pentachloride (MoCl₅) and other transition metal pentafluorides.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is a highly reactive compound in solution. Its degradation is primarily driven by three main pathways:

  • Hydrolysis: MoF₅ is extremely sensitive to moisture. Trace amounts of water in solvents will lead to rapid hydrolysis, producing highly corrosive hydrogen fluoride (HF) and molybdenum oxyfluorides, eventually leading to molybdenum oxides.[1]

  • Disproportionation: In solution, Molybdenum(V) can be unstable and undergo disproportionation to Molybdenum(IV) and Molybdenum(VI) species. This is a known behavior for other molybdenum(V) compounds in acidic solutions.[1][2]

  • Reaction with Solvent: As a strong Lewis acid and oxidizing agent, MoF₅ can react with many organic solvents. This can range from the formation of simple coordination complexes (adducts) to redox reactions where the solvent is oxidized and the molybdenum is reduced.

Q2: What are the signs of MoF₅ degradation in my experiment?

A2: Degradation of MoF₅ in solution can be observed through several indicators:

  • Color Change: Solutions of molybdenum halides are often colored. An unexpected color change can indicate a reaction with the solvent or decomposition. For instance, solutions of the analogous MoCl₅ can be green or red-brown depending on the solvent and the molybdenum species present.[3]

  • Precipitate Formation: The formation of insoluble molybdenum oxides, oxyfluorides, or lower oxidation state halides will result in the appearance of a precipitate. Molybdenum(V) hydroxide is known to precipitate in aqueous solutions at pH values between 5 and 5.8.[4]

  • Gas Evolution: Hydrolysis of MoF₅ will produce hydrogen fluoride (HF), which is a corrosive gas. In a sealed container, this can lead to pressure buildup.

  • Inconsistent Experimental Results: If you are using a MoF₅ solution as a reagent or catalyst, a loss of reactivity or unexpected side products are strong indicators of degradation.

Q3: Which solvents are compatible with MoF₅?

A3: Due to its high reactivity, choosing a suitable solvent is critical.

  • Recommended Solvents: Rigorously dried, aprotic, and non-reducing solvents are the best choice. These include:

    • Anhydrous acetonitrile (forms a stable adduct).[5]

    • Anhydrous chlorinated solvents (e.g., dichloromethane, chloroform), although reactivity should still be monitored.

    • Anhydrous sulfur dioxide (SO₂) has been used for related fluoride adduct chemistry.[5]

  • Solvents to Avoid:

    • Protic Solvents: Water, alcohols, and primary or secondary amines will react rapidly.

    • Ethers: Diethyl ether and tetrahydrofuran (THF) are prone to being cleaved or polymerized by strong Lewis acids like MoCl₅ and likely MoF₅.[1]

    • Donor Solvents: While some donor solvents like acetonitrile form stable adducts, others like pyridine can promote further reactions.[5] Ketones and aldehydes are likely to be reactive.

Q4: How should I prepare and handle solutions of MoF₅?

A4: All manipulations should be performed under an inert and strictly dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Atmosphere: A dry nitrogen or argon atmosphere is essential to prevent hydrolysis.

  • Solvent Preparation: Solvents must be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passage through activated alumina columns) and deoxygenated.

  • Materials: Use glassware and equipment that are free of adsorbed water (oven-dried or flame-dried under vacuum). Polytetrafluoroethylene (PTFE) or other fluoropolymer labware is recommended, especially if HF generation is possible.

  • Storage: Solutions should be stored under an inert atmosphere and protected from light. Due to the potential for slow degradation, it is advisable to prepare solutions fresh before use.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps & Recommendations
A precipitate forms immediately upon dissolving solid MoF₅. 1. Wet Solvent: The most likely cause is the presence of residual water in the solvent, leading to the formation of insoluble molybdenum oxides or oxyfluorides. 2. Insoluble Adduct: The adduct formed between MoF₅ and the solvent may have low solubility.1. Ensure your solvent is rigorously dry. Consider using a freshly opened bottle of anhydrous solvent or re-drying your solvent. 2. Check the literature for the solubility of the specific MoF₅-solvent adduct. You may need to use a different solvent or work with more dilute solutions.
The color of the solution changes over time. 1. Decomposition: The color change likely indicates a chemical reaction, such as disproportionation or a slow reaction with the solvent. 2. Air Leak: A small leak in your apparatus could be introducing moisture, leading to slow hydrolysis.1. Monitor the reaction using an appropriate analytical technique (e.g., UV-Vis or NMR spectroscopy) to identify the new species being formed. 2. Check all seals and joints on your apparatus to ensure it is airtight. Prepare the solution fresh for each experiment if stability is an issue.
My reaction is not proceeding as expected (low yield, side products). 1. Degraded MoF₅: The MoF₅ in your solution may have degraded due to hydrolysis or reaction with the solvent, reducing the concentration of the active species. 2. Solvent Interference: The solvent may not be inert and could be participating in the reaction.1. Use a freshly prepared solution of MoF₅. If possible, titrate the solution to determine the concentration of the active Mo(V) species. 2. Re-evaluate your choice of solvent. An alternative, more inert solvent may be required.
Etching or clouding of glassware is observed. HF Formation: This is a clear sign of hydrolysis. The MoF₅ is reacting with water to produce hydrogen fluoride (HF), which attacks the silica in the glass.1. IMMEDIATELY move the experiment to a fume hood and handle with extreme caution. HF is highly toxic and corrosive. 2. Discontinue the use of glass reaction vessels. Switch to fluoropolymer (e.g., PTFE, PFA) or passivated metal containers. 3. Re-evaluate your drying procedures for all solvents and reagents, and ensure your inert atmosphere is of high purity.

Quantitative Data Summary

SolventCompatibility/ReactivityExpected Products/Interactions
WaterHighly Incompatible Rapid hydrolysis to form molybdenum oxyfluorides and HF.
Alcohols (e.g., Methanol, Ethanol)Highly Incompatible Solvolysis to form molybdenum alkoxide fluorides and HF.
AcetonitrileCompatible (with caution) Forms a stable adduct, MoF₅(NCCH₃)₂.[5] However, reduction of Mo(V) is possible, as seen with MoCl₅.[1]
PyridineReactive Forms a stable adduct, MoF₅(NC₅H₅)₂.[5] Can promote further reactions.
Diethyl Ether, THFIncompatible Prone to ether cleavage or polymerization catalyzed by the Lewis acidic MoF₅.[1]
Dichloromethane, ChloroformGenerally Compatible Considered relatively inert, but must be rigorously dried.
Hydrocarbons (e.g., Hexane, Toluene)Generally Compatible Low solubility is expected. Must be rigorously dried.

Experimental Protocols

Protocol 1: Preparation of a Standard MoF₅ Solution in Acetonitrile

  • Objective: To prepare a stock solution of MoF₅ in acetonitrile for use in subsequent reactions.

  • Materials:

    • This compound (solid)

    • Anhydrous acetonitrile (distilled from CaH₂)

    • Schlenk flask or glovebox

    • Magnetic stirrer and stir bar

    • Gas-tight syringe

  • Procedure (Schlenk Line):

    • Dry all glassware in an oven at >120 °C overnight and allow to cool under vacuum.

    • In a fume hood, quickly weigh the desired amount of MoF₅ and transfer it to the Schlenk flask.

    • Immediately evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times.

    • Under a positive pressure of inert gas, add the required volume of anhydrous acetonitrile via a gas-tight syringe.

    • Stir the solution until the solid has completely dissolved.

    • Store the solution under a positive pressure of inert gas and protect it from light.

Protocol 2: Monitoring Degradation by UV-Vis Spectroscopy

  • Objective: To qualitatively assess the stability of a MoF₅ solution over time.

  • Materials:

    • Prepared MoF₅ solution

    • UV-Vis spectrophotometer

    • Airtight cuvette (e.g., a quartz cuvette with a PTFE stopper or a screw cap)

  • Procedure:

    • Inside a glovebox or under a flow of inert gas, transfer an aliquot of the MoF₅ solution to the airtight cuvette.

    • Seal the cuvette to prevent exposure to the atmosphere.

    • Quickly transfer the cuvette to the spectrophotometer and record an initial spectrum (e.g., from 300-800 nm).

    • Store the cuvette under the desired experimental conditions (e.g., at room temperature, protected from light).

    • Periodically record new spectra (e.g., every hour or every 24 hours) and compare them to the initial spectrum. Changes in the position or intensity of absorption bands indicate degradation.

Degradation Pathways and Experimental Workflows

Hydrolysis_Pathway MoF5 MoF₅ in Solution MoOF3 MoOF₃ (Molybdenum Oxytrifluoride) MoF5->MoOF3 Hydrolysis H2O Trace H₂O H2O->MoF5 HF 2 HF MoOF3->HF MoO2F MoO₂F (Molybdenum Dioxofluoride) MoOF3->MoO2F Further Hydrolysis H2O2 + H₂O H2O2->MoOF3 HF2 + 2 HF MoO2F->HF2 MoO3 MoO₃ (Molybdenum Trioxide) (Insoluble) MoO2F->MoO3 Final Hydrolysis H2O3 + H₂O H2O3->MoO2F HF3 + 2 HF MoO3->HF3

Caption: Proposed hydrolysis pathway of MoF₅ in the presence of water.

Disproportionation_Pathway MoF5_start 2 Mo(V)F₅ MoF4 Mo(IV)F₄ MoF5_start->MoF4 Reduction MoF6 Mo(VI)F₆ MoF5_start->MoF6 Oxidation

Caption: Disproportionation of MoF₅ into Mo(IV) and Mo(VI) species.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_exp Experiment cluster_analysis Troubleshooting / Analysis start Weigh Solid MoF₅ add_solvent Add Anhydrous Solvent start->add_solvent dissolve Dissolve to Form Solution add_solvent->dissolve reaction Use in Reaction / Analysis dissolve->reaction observe Observe for Color Change / Precipitate reaction->observe If issues arise analyze Analyze by Spectroscopy (UV-Vis, NMR) observe->analyze

Caption: General experimental workflow for handling MoF₅ solutions.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized Molybdenum Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of analytical techniques for the purity assessment of synthesized Molybdenum pentafluoride (MoF₅), a reactive inorganic compound. We will explore various experimental protocols and compare the performance of these methods against the analysis of a common precursor and potential impurity, Molybdenum hexafluoride (MoF₆).

This compound is typically synthesized through the reaction of Molybdenum hexafluoride with molybdenum metal.[1][2] Due to the nature of this synthesis and the compound's reactivity, potential impurities include the starting material (MoF₆), other molybdenum fluorides (e.g., MoF₄), and molybdenum oxyfluorides, which can form in the presence of moisture.[2][3][4]

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key analytical techniques for determining the purity of this compound and offers a comparison with the analysis of Molybdenum hexafluoride.

Analytical TechniqueParameter MeasuredApplication for MoF₅ PurityComparison with MoF₆ AnalysisSample PhaseDestructive?
Infrared (IR) & Raman Spectroscopy Vibrational modes of moleculesIdentification of Mo-F stretching and bending modes, detection of MoF₆ and oxyfluoride impurities.[5][6][7]Both MoF₅ and MoF₆ have distinct vibrational spectra allowing for differentiation.Solid, Liquid, GasNo
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹⁹F chemical shiftsQuantification of fluorine-containing species, including isomers and impurities.[8]¹⁹F NMR provides sharp signals for both compounds, but chemical shifts will differ, enabling clear identification and quantification.LiquidNo
X-Ray Diffraction (XRD) Crystalline structureIdentification of crystalline phases of MoF₅ and solid impurities like MoF₄.[5][7]MoF₅ and solid MoF₆ have different crystal structures, allowing for phase identification. Not suitable for amorphous impurities.SolidNo
Mass Spectrometry (MS) Mass-to-charge ratio of ionsIdentification of molecular ions and fragments of MoF₅ and volatile impurities in the gas phase.[5]Both compounds are volatile and can be analyzed by MS, allowing for the detection of cross-contamination.GasYes
Elemental Analysis (ICP-MS/AES) Elemental compositionDetermination of molybdenum content and detection of metallic impurities.[7][9]Provides the elemental ratio of Mo to other elements, useful for confirming stoichiometry and detecting non-molybdenum impurities in both compounds.Solid, LiquidYes
Melting Point Analysis Melting temperature and rangeA sharp melting point indicates high purity; impurities cause depression and broadening of the melting range.[10]The distinct melting points of MoF₅ (60 °C) and MoF₆ (17.5 °C) allow for a basic assessment of purity and gross contamination.SolidNo

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Infrared and Raman Spectroscopy

Objective: To identify the vibrational modes characteristic of MoF₅ and detect impurities such as MoF₆ and molybdenum oxyfluorides.

Methodology:

  • Sample Preparation: Due to the reactivity of MoF₅, samples must be handled in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

    • For IR spectroscopy, a small amount of the solid sample can be pressed into a KBr pellet or analyzed as a mull with an inert mulling agent (e.g., Nujol) between salt plates (e.g., KBr or CsI).

    • For Raman spectroscopy, the solid sample is loaded into a sealed capillary tube.

  • Data Acquisition:

    • IR: An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Raman: A Raman spectrometer with a suitable laser excitation source is used. The scattered light is collected and analyzed.

  • Data Analysis: The resulting spectra are compared to reference spectra of pure MoF₅, MoF₆, and potential oxyfluoride impurities. The presence of characteristic peaks corresponding to impurities is indicative of a contaminated sample.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify fluorine-containing species in the synthesized MoF₅.

Methodology:

  • Sample Preparation: In an inert atmosphere, a small amount of the MoF₅ sample is dissolved in a suitable anhydrous, aprotic solvent (e.g., acetonitrile) that does not react with the fluoride. An internal standard may be added for quantitative analysis. The solution is then transferred to an NMR tube.

  • Data Acquisition: The ¹⁹F NMR spectrum is acquired on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed. The presence of signals other than those corresponding to MoF₅ indicates the presence of impurities. The relative integration of the signals can be used for quantification.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the solid MoF₅ sample.

Methodology:

  • Sample Preparation: A representative powdered sample of the synthesized MoF₅ is prepared. To prevent reaction with air and moisture, the sample is loaded onto the sample holder in an inert atmosphere and sealed with an X-ray transparent dome (e.g., made of Kapton).

  • Data Acquisition: The XRD pattern is collected using a powder diffractometer with a monochromatic X-ray source (typically Cu Kα). The sample is scanned over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram is compared to standard diffraction patterns from databases (e.g., the ICDD Powder Diffraction File) for MoF₅ and potential crystalline impurities.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Handling cluster_preliminary Preliminary Purity Assessment cluster_spectroscopic Spectroscopic Identification cluster_structural Structural & Elemental Analysis cluster_final Final Purity Determination Synthesis Synthesized MoF₅ Inert_Handling Handling in Inert Atmosphere Synthesis->Inert_Handling Melting_Point Melting Point Analysis Inert_Handling->Melting_Point Initial Check Vibrational_Spec IR & Raman Spectroscopy Melting_Point->Vibrational_Spec If preliminary check passes NMR_Spec ¹⁹F NMR Spectroscopy Vibrational_Spec->NMR_Spec Detailed molecular ID XRD X-Ray Diffraction NMR_Spec->XRD Confirm solid state purity Elemental_Analysis Elemental Analysis (ICP-MS/AES) XRD->Elemental_Analysis Verify elemental composition Purity_Confirmed Purity Confirmed Elemental_Analysis->Purity_Confirmed Final Confirmation

Caption: Workflow for the purity analysis of this compound.

References

Molybdenum Pentafluoride vs. Molybdenum Hexafluoride: A Comparative Guide for CVD Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of precursor in Chemical Vapor Deposition (CVD) is critical to achieving desired film properties. This guide provides an objective comparison of Molybdenum Pentafluoride (MoF₅) and Molybdenum Hexafluoride (MoF₆) as precursors for the deposition of molybdenum-containing thin films, supported by available experimental data and detailed methodologies.

Molybdenum (Mo) and its compounds, such as molybdenum silicide (MoSi₂) and molybdenum disulfide (MoS₂), are pivotal in various high-technology applications, from microelectronics to catalysis. The quality of thin films produced via CVD is intrinsically linked to the chemical and physical properties of the chosen precursor. Both MoF₅ and MoF₆ have been explored for this purpose, each presenting a unique set of characteristics that influence the deposition process and the final film quality.

Chemical and Physical Properties at a Glance

A fundamental understanding of the precursors' properties is essential for optimizing CVD process parameters. The following table summarizes the key physical and chemical data for MoF₅ and MoF₆.

PropertyThis compound (MoF₅)Molybdenum Hexafluoride (MoF₆)
Molecular Weight 190.94 g/mol 209.95 g/mol [1]
Melting Point 45.7 °C[2]17.5 °C[3]
Boiling Point 50 °C (sublimes)[2]34.0 °C[3]
Appearance Yellow solid[2]Colorless solid or volatile liquid[3]
Vapor Phase Exists as a tetramer[2]Monomeric
Thermal Stability Disproportionates at ~165 °C to MoF₄ and MoF₆[2]Thermally stable at typical CVD temperatures
Hydrolysis Hygroscopic, hydrolyzes to release HF[2]Highly hygroscopic, readily hydrolyzes upon contact with water[3]

Performance in Chemical Vapor Deposition

While MoF₆ is a more commonly used and well-documented precursor in industrial applications, particularly in the semiconductor sector for depositing molybdenum and molybdenum silicide films, the available data on MoF₅ for CVD is more limited.[3] The comparison of their performance relies on understanding their distinct chemical behaviors under CVD conditions.

Molybdenum Hexafluoride (MoF₆)

MoF₆ is favored for its high volatility and relatively low deposition temperatures.[3] It is a key precursor in the microelectronics industry for creating low-resistance, high-melting-point interconnects.[3] The primary deposition reaction involves the reduction of MoF₆ by a reducing agent, typically hydrogen (H₂) or silane (SiH₄).

Typical Reaction with Hydrogen: MoF₆(g) + 3H₂(g) → Mo(s) + 6HF(g)

The process is generally carried out in a low-pressure CVD (LPCVD) reactor. The resulting molybdenum films are often used in integrated circuits.[3]

This compound (MoF₅)

The use of MoF₅ as a CVD precursor is less common, and detailed experimental data is scarce in publicly available literature. However, its chemical properties suggest both potential advantages and challenges.

One of the most significant differences from MoF₆ is the complexity of the MoF₅ vapor phase. MoF₅ exists as a tetramer in the solid state and this association can persist in the vapor phase.[2] This oligomerization can affect its transport and reactivity in a CVD reactor.

Furthermore, MoF₅ is known to disproportionate at elevated temperatures (around 165 °C) into molybdenum tetrafluoride (MoF₄) and molybdenum hexafluoride (MoF₆).[2] This thermal instability can lead to a more complex deposition chemistry with multiple reactive species present in the gas phase, potentially impacting film purity and uniformity.

Experimental Protocols

Detailed experimental protocols for CVD using MoF₆ are well-established. A typical process for depositing molybdenum films using MoF₆ would involve the following steps:

Experimental Workflow for MoF₆ CVD:

CVD_Workflow MoF6 CVD Experimental Workflow cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Deposition sub_clean Substrate Cleaning sub_load Loading into Reactor sub_clean->sub_load pump_down Pump Down to Base Pressure sub_load->pump_down heat Heat to Deposition Temperature pump_down->heat gas_intro Introduce Carrier and Reducing Gases heat->gas_intro precursor_intro Introduce MoF6 Vapor gas_intro->precursor_intro deposition Film Growth precursor_intro->deposition purge Purge Reactor deposition->purge cool_down Cool Down purge->cool_down unload Unload Sample cool_down->unload

Caption: A generalized workflow for a typical MoF₆ CVD process.

Key Parameters for MoF₆ CVD:

  • Substrate: Silicon wafers are commonly used.

  • Deposition Temperature: Typically ranges from 200°C to 600°C.

  • Pressure: Low pressure conditions (LPCVD) are generally employed to enhance film uniformity and conformality.

  • Precursor Flow Rate: The flow rate of MoF₆ is a critical parameter that influences the deposition rate.

  • Reducing Agent: Hydrogen or silane is used to reduce the MoF₆ on the substrate surface.

Comparative Analysis and Discussion

The choice between MoF₅ and MoF₆ as a CVD precursor will depend on the specific application and desired film characteristics.

FeatureThis compound (MoF₅)Molybdenum Hexafluoride (MoF₆)
Volatility Lower, sublimesHigher, volatile liquid
Vapor Phase Complexity High (oligomeric species)Low (monomeric)
Thermal Stability Lower, disproportionatesHigher
Deposition Control Potentially more complex due to disproportionationMore straightforward and well-understood
Potential for Lower Temperature Deposition Unclear from available dataEstablished for low-temperature processes
Film Purity Potential for MoF₄ and MoF₆ co-depositionGenerally high purity with optimized process

Logical Relationship of Precursor Properties to CVD Outcome:

Precursor_Properties_Outcome Precursor Properties and their Impact on CVD cluster_mof5 MoF5 cluster_mof6 MoF6 mof5_prop Oligomeric Vapor Disproportionation mof5_outcome Complex gas phase chemistry Potential for mixed-phase deposition Less predictable growth mof5_prop->mof5_outcome mof6_prop Monomeric Vapor High Thermal Stability mof6_outcome Simpler reaction kinetics Controlled film growth High purity films mof6_prop->mof6_outcome

References

Molybdenum Pentafluoride: A Comparative Guide for Fluorination in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is paramount to the successful synthesis of novel chemical entities. Molybdenum pentafluoride (MoF₅) presents itself as a potent, yet less commonly cited, alternative to mainstream reagents. This guide provides an objective comparison of this compound with other widely used fluorinating agents, supported by available experimental data and detailed protocols to aid in its practical application.

This compound is a hygroscopic, yellow solid that typically exists as a tetramer, (MoF₅)₄. Its reactivity as a fluorinating agent is rooted in its strong Lewis acidic character, which facilitates the transfer of fluoride ions to organic substrates. While not as extensively documented in organic synthesis as some of its counterparts, its unique properties merit consideration for specific applications.

Comparative Performance of Fluorinating Agents

The efficacy of a fluorinating agent is determined by several factors, including its reactivity, selectivity, substrate scope, and ease of handling. Below is a comparative overview of this compound against other common fluorinating agents.

Fluorinating AgentChemical FormulaFormTypeKey Characteristics & Applications
This compound MoF₅SolidLewis AcidicStrong Lewis acid; potential for deoxofluorination and hydrofluorination. Limited data on broad synthetic applications.
Molybdenum Hexafluoride MoF₆Gas/LiquidLewis AcidicHighly reactive, strong oxidizer; used for fluorination of carbonyls to gem-difluorides. Requires specialized handling.[1]
Selectfluor® C₇H₁₄B₂ClF₂N₂SolidElectrophilic (N-F)Air and moisture stable, user-friendly; broad scope for electrophilic fluorination of diverse substrates.[2]
Sulfur Tetrafluoride SF₄GasNucleophilicHighly effective for converting carbonyls and alcohols to difluorides and alkyl fluorides, respectively. Toxic and requires special handling.
DAST (Diethylaminosulfur Trifluoride) (C₂H₅)₂NSF₃LiquidNucleophilicVersatile for deoxofluorination of alcohols and aldehydes. Thermally unstable.
Deoxo-Fluor® (CH₃OCH₂CH₂)₂NSF₃LiquidNucleophilicMore thermally stable alternative to DAST with similar reactivity profile.
Xenon Difluoride XeF₂SolidElectrophilicPowerful fluorinating agent; used for fluorination of alkenes and aromatic systems.

Table 1. Comparison of this compound with Common Fluorinating Agents.

A quantitative reactivity scale for several electrophilic N-F fluorinating agents has been established, spanning eight orders of magnitude.[3][4] While this scale does not currently include this compound, it provides a valuable framework for understanding the relative power of reagents like Selectfluor®.

Experimental Protocols

Detailed experimental data for a wide range of organic transformations using this compound is not as readily available as for more common reagents. However, protocols for the closely related Molybdenum hexafluoride can provide valuable insights into the reaction conditions and handling procedures that may be adapted for MoF₅.

General Procedure for the Fluorination of Carbonyl Compounds using Molybdenum Hexafluoride[1]

This protocol describes the conversion of a carbonyl group to a gem-difluoro group.

Reagents and Equipment:

  • Molybdenum hexafluoride (MoF₆)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Boron trifluoride (BF₃) (catalyst)

  • The carbonyl-containing substrate

  • Anhydrous sodium fluoride (NaF)

  • Silica gel

  • Inert atmosphere reaction setup (e.g., Schlenk line)

  • Low-temperature cooling bath

Procedure:

  • A solution of Molybdenum hexafluoride in anhydrous dichloromethane is prepared in a reaction vessel under an inert atmosphere and cooled to -20 to -30 °C.

  • A gentle stream of boron trifluoride gas is passed through the solution.

  • The carbonyl compound is added portion-wise to the cooled solution.

  • The reaction mixture is stirred while being allowed to warm to room temperature.

  • Upon completion of the reaction (monitored by TLC or GC-MS), anhydrous sodium fluoride and silica gel are added to the mixture.

  • The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Note: This procedure is for MoF₆ and should be adapted with caution for MoF₅, taking into account differences in reactivity and physical properties. Reactions with MoF₅ may also proceed via Lewis acid activation of the substrate.

Reaction Mechanisms and Logical Workflows

The primary mechanism through which molybdenum fluorides are proposed to act in fluorination reactions is via Lewis acid catalysis. The molybdenum center, being electron-deficient, coordinates to the substrate, thereby activating it towards fluoride attack.

Proposed Mechanism for Deoxofluorination of a Carbonyl Compound

The following diagram illustrates a plausible mechanistic pathway for the deoxofluorination of a ketone using a generic molybdenum fluoride (MoFₓ) as the fluorinating agent.

Deoxofluorination_Mechanism cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Fluoride Transfer cluster_2 Step 3: Second Fluoride Transfer & Product Formation Ketone R₂C=O Activated_Complex R₂C=O→MoFₓ Ketone->Activated_Complex Coordination MoFx MoFₓ MoFx->Activated_Complex Intermediate1 [R₂C⁺-OMoFₓ⁻] Activated_Complex->Intermediate1 Nucleophilic attack of carbonyl oxygen Intermediate2 R₂CF-OMoFₓ⁻¹ Intermediate1->Intermediate2 Fluoride transfer to carbocation Product R₂CF₂ Intermediate2->Product Second fluoride transfer Byproduct MoOFₓ⁻² Intermediate2->Byproduct

Caption: Proposed mechanism for the deoxofluorination of a ketone by a Molybdenum fluoride.

Experimental Workflow for Fluorinating Agent Screening

For researchers considering this compound, a logical first step is to perform a screening experiment to compare its efficacy against established agents for a specific transformation.

Fluorination_Screening_Workflow Start Define Target Fluorination Reaction Substrate Select Substrate Start->Substrate Reagents Choose Fluorinating Agents (MoF₅, Selectfluor®, SF₄, etc.) Substrate->Reagents Conditions Define Reaction Conditions (Solvent, Temperature, Time) Reagents->Conditions Setup Set Up Parallel Reactions Conditions->Setup Analysis Analyze Reaction Outcomes (TLC, GC-MS, NMR) Setup->Analysis Data Collect Quantitative Data (Yield, Selectivity) Analysis->Data Comparison Compare Performance Data->Comparison Decision Select Optimal Reagent Comparison->Decision

Caption: A logical workflow for screening and comparing fluorinating agents.

Safety Considerations

This compound is a hygroscopic and reactive substance. It should be handled in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Upon contact with moisture, it can release hydrofluoric acid (HF), which is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is essential. Molybdenum hexafluoride is a gas at room temperature and is also highly toxic and corrosive.[1] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a potentially powerful fluorinating agent, particularly for reactions where strong Lewis acidity is required. While comprehensive comparative data is still emerging, its relationship to the more reactive Molybdenum hexafluoride suggests its utility in transformations such as the deoxofluorination of carbonyls. For researchers in drug development and synthetic chemistry, MoF₅ is a reagent that warrants further investigation, especially in cases where common fluorinating agents prove ineffective. Careful consideration of its reactive nature and adherence to strict safety protocols are imperative for its successful and safe implementation in the laboratory.

References

Performance of Molybdenum pentafluoride in catalysis vs. other molybdenum precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molybdenum, a versatile transition metal, is a cornerstone in the world of catalysis, with its compounds serving as precursors to a wide array of efficient catalysts. Among these, molybdenum pentafluoride (MoF₅) presents a unique profile due to its strong Lewis acidity, a property that suggests significant catalytic potential. However, its application in catalysis is less documented compared to other common molybdenum precursors such as molybdenum hexacarbonyl (Mo(CO)₆), molybdenum(VI) oxide (MoO₃), and ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O). This guide provides a comparative overview of the catalytic performance of this compound against these precursors, supported by available data and experimental insights.

Executive Summary

While direct, quantitative comparisons of this compound's catalytic performance against other molybdenum precursors are not extensively available in peer-reviewed literature, its inherent properties as a strong Lewis acid suggest its potential utility in specific catalytic applications. Molybdenum halides, in general, are known to be effective in reactions requiring strong acid catalysis. In contrast, precursors like molybdenum hexacarbonyl, molybdenum(VI) oxide, and ammonium molybdate are well-established in a broader range of catalytic processes, including olefin metathesis, oxidation, and hydrogenation reactions, often after transformation into their active catalytic forms.

Comparative Performance Analysis

The catalytic performance of molybdenum precursors is highly dependent on the specific reaction, the reaction conditions, and the nature of the active catalytic species formed in situ.

This compound (MoF₅)

As a strong Lewis acid, this compound is anticipated to be a potent catalyst for reactions that proceed via carbocationic intermediates.[1] Such reactions include Friedel-Crafts alkylations and acylations, aldol condensations, and certain polymerization reactions. However, there is a notable scarcity of published studies detailing its catalytic performance with quantitative metrics like Turnover Frequency (TOF), selectivity, and yield in direct comparison with other molybdenum precursors. Its high reactivity and sensitivity to moisture may also present practical challenges in its application.[2]

Molybdenum Pentachloride (MoCl₅)

Often used as a point of comparison for other molybdenum halides, MoCl₅ is a known Lewis acid catalyst. It has demonstrated utility in various organic transformations, including oxidative coupling reactions.[3][4] Its catalytic activity is attributed to its ability to act as a strong Lewis acid and a single-electron transfer reagent.[4]

Molybdenum Hexacarbonyl (Mo(CO)₆)

Molybdenum hexacarbonyl is a versatile precursor for various catalytic reactions. It is a common source of molybdenum in different oxidation states and can be used to generate catalytically active species for reactions such as:

  • Olefin Metathesis: Mo(CO)₆ is a precursor for the formation of molybdenum alkylidene catalysts.

  • Carbonylation Reactions: It serves as a solid source of carbon monoxide in palladium-catalyzed carbonylative coupling reactions.[5][6][7][8]

  • Cycloadditions and Isomerizations: Mo(CO)₆ has been shown to catalyze Pauson-Khand reactions, cycloisomerizations of alkynols, and other organic transformations.[9]

  • Synthesis of Benzofurans: It has been used as a carbonyl group substitute and reductant in the synthesis of benzofuran derivatives.[10][11][12]

Molybdenum(VI) Oxide (MoO₃)

Molybdenum trioxide is a widely used precursor for oxidation catalysts.[13][14] Its catalytic activity is often enhanced when supported on various metal oxides.[15] Key applications include:

  • Selective Oxidation: MoO₃-based catalysts are employed in the selective oxidation of alcohols (e.g., methanol to formaldehyde) and hydrocarbons.[15][16] The catalytic performance is influenced by the oxidation state of molybdenum, with Mo⁶⁺ being crucial for selective oxidation.[16]

  • Hydrogenation: In combination with other metals like platinum or palladium, MoO₃ exhibits catalytic activity in hydrogenation reactions.[17]

Ammonium Molybdate

Ammonium molybdate is a common, water-soluble precursor used to prepare various supported molybdenum catalysts.[18][19][20] It is particularly important in the preparation of hydrotreating catalysts used in the petroleum industry.[21]

  • Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN): Ammonium molybdate is a key ingredient in the synthesis of Co-Mo or Ni-Mo sulfide catalysts, which are essential for removing sulfur and nitrogen from petroleum feedstocks.[13]

Data Summary

Due to the limited availability of direct comparative studies for this compound, a comprehensive quantitative data table is challenging to construct. The following table provides a qualitative comparison and highlights the primary applications of each precursor.

Molybdenum PrecursorPrimary Catalytic RoleCommon ApplicationsKey Characteristics
This compound (MoF₅) Strong Lewis AcidPotentially Friedel-Crafts reactions, Aldol condensations, PolymerizationHigh reactivity, moisture-sensitive.[2] Lack of extensive catalytic data.
Molybdenum Pentachloride (MoCl₅) Strong Lewis Acid, OxidantOxidative coupling, Chlorination, IsomerizationWell-documented Lewis acid catalyst.[3][4]
Molybdenum Hexacarbonyl (Mo(CO)₆) Precursor for various Mo species, CO sourceOlefin metathesis, Carbonylation, CycloadditionsVersatile precursor for homogeneous and heterogeneous catalysis.[5][6][7][8][9]
Molybdenum(VI) Oxide (MoO₃) Oxidation catalyst precursorSelective oxidation, HydrogenationWidely used in industrial oxidation processes.[13][14][15]
Ammonium Molybdate Precursor for supported catalystsHydrodesulfurization, HydrodenitrogenationKey precursor for industrial hydrotreating catalysts.[13][18][20][21]

Experimental Protocols

Detailed experimental protocols for catalytic reactions are highly specific to the reaction being studied. Researchers should refer to the primary literature for precise methodologies. A general workflow for evaluating and comparing the performance of different molybdenum precursors in a catalytic reaction is outlined below.

G cluster_0 Catalyst Preparation and Characterization cluster_1 Catalytic Reaction cluster_2 Performance Analysis A Select Molybdenum Precursors (MoF₅, Mo(CO)₆, MoO₃, etc.) B Prepare Catalyst (e.g., impregnation, in situ generation) A->B C Characterize Catalyst (e.g., XRD, XPS, BET) B->C E Introduce Catalyst C->E D Set up Reaction (Substrate, Solvent, Conditions) D->E F Monitor Reaction Progress (e.g., GC, HPLC) E->F G Calculate Performance Metrics (Yield, Selectivity, TOF) F->G I Post-reaction Catalyst Characterization F->I H Compare Precursor Performance G->H G cluster_precursors Molybdenum Precursors cluster_active_species Active Catalytic Species cluster_reactions Catalytic Reactions MoF5 MoF₅ LewisAcid Lewis Acidic Moⁿ⁺ MoF5->LewisAcid MoCl5 MoCl₅ MoCl5->LewisAcid MoCO6 Mo(CO)₆ MoCarbene Mo-Alkylidene MoCO6->MoCarbene MoOxide MoOx MoCO6->MoOxide MoO3 MoO₃ MoO3->MoOxide AmMo (NH₄)₆Mo₇O₂₄ AmMo->MoOxide MoSulfide MoS₂ AmMo->MoSulfide FriedelCrafts Friedel-Crafts LewisAcid->FriedelCrafts Aldol Aldol Condensation LewisAcid->Aldol Metathesis Olefin Metathesis MoCarbene->Metathesis Oxidation Oxidation MoOxide->Oxidation Hydrotreating Hydrotreating MoSulfide->Hydrotreating

References

Validating MOF-5: A Comparative Guide to Structural Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of Metal-Organic Frameworks (MOFs) is paramount for their application. This guide provides a comparative analysis of the characterization of MOF-5 against other prominent MOFs—UiO-66, ZIF-8, and MIL-101—with a focus on X-ray diffraction as the primary validation tool. Supporting experimental data and detailed protocols are provided to ensure a comprehensive understanding of their properties.

Comparative Analysis of MOF Structures

The validation of a MOF's structure is crucial for understanding its properties and potential applications. X-ray diffraction (XRD) is the cornerstone technique for confirming the crystalline structure and phase purity of these materials. The following tables summarize key quantitative data derived from the structural and thermal analysis of MOF-5 and its alternatives.

Table 1: Structural and Porosity Data
Metal-Organic Framework (MOF)Crystal SystemLattice Parameter (a) (Å)Pore Size (Å)BET Surface Area (m²/g)
MOF-5 Cubica ≈ 25.8~12260 - 4400[1]
UiO-66 Cubica ≈ 20.8~6 and ~8 (tetrahedral and octahedral pores)[2]1000 - 1800[3]
ZIF-8 Cubica ≈ 17.0~11.6 (cavity), ~3.4 (aperture)[4]975 - 1810[5][6]
MIL-101(Cr) Cubica ≈ 88.7~29 and ~34 (cage diameters)[7]2600 - 4100[7]
Table 2: Thermal Stability Data
Metal-Organic Framework (MOF)Decomposition Temperature (°C)Key Observations
MOF-5 ~400 - 500Stable up to approximately 400°C, after which the organic linker begins to decompose[1].
UiO-66 > 500Exhibits high thermal stability, maintaining its structure at temperatures above 500°C[8].
ZIF-8 > 400Demonstrates good thermal stability, with some studies showing stability up to 600°C in an inert atmosphere[5][9].
MIL-101(Cr) ~300 - 350Stable up to around 300°C[10][11].

Experimental Protocols

Detailed and consistent experimental methodologies are critical for the accurate and reproducible characterization of MOFs.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is the primary technique for confirming the crystalline structure and phase purity of a synthesized MOF.

  • Sample Preparation: A small amount of the dried MOF powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder, ensuring a flat and level surface.

  • Instrumentation: A powder diffractometer equipped with a Cu-Kα radiation source (λ = 1.5418 Å) is typically used.

  • Data Collection: The diffraction pattern is recorded over a 2θ range, commonly from 5° to 50°, with a step size and scan speed optimized to obtain high-resolution data.

  • Data Analysis: The experimental diffraction pattern is compared with the simulated pattern from the known crystal structure of the target MOF. The positions and relative intensities of the diffraction peaks are used to confirm the structure and identify any crystalline impurities. For MOF-5, characteristic peaks are expected at 2θ values of approximately 6.8°, 9.7°, and 13.7°.

Nitrogen Adsorption/BET Analysis

Nitrogen physisorption isotherms are measured to determine the specific surface area and pore size distribution of the MOF.

  • Sample Activation: Prior to analysis, the MOF sample is activated to remove any guest molecules (e.g., solvent) from the pores. This is typically achieved by heating the sample under a high vacuum at a temperature that is high enough to remove guests but below the decomposition temperature of the MOF (e.g., 150-250°C for several hours).

  • Instrumentation: A volumetric gas adsorption analyzer is used.

  • Measurement: The nitrogen adsorption and desorption isotherms are measured at 77 K (liquid nitrogen temperature).

  • Data Analysis: The Brunauer–Emmett–Teller (BET) method is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area. The pore size distribution is determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to evaluate the thermal stability of the MOF and to determine the temperature at which the framework begins to decompose.

  • Sample Preparation: A small, accurately weighed amount of the activated MOF sample is placed in a TGA pan (typically alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Measurement: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon, or an oxidative atmosphere like air). The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss indicates the decomposition of the organic linker and the collapse of the MOF structure.

Visualizing the Validation Workflow and Comparative Properties

The following diagrams illustrate the logical flow of validating a MOF structure and a comparison of the key properties of the discussed MOFs.

MOF_Validation_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization cluster_validation Validation Synthesis MOF Synthesis Activation Solvent Exchange & Activation Synthesis->Activation PXRD Powder X-ray Diffraction Activation->PXRD Gas_Adsorption Gas Adsorption (BET) Activation->Gas_Adsorption TGA Thermogravimetric Analysis Activation->TGA SEM Scanning Electron Microscopy Activation->SEM Structure_Validation Structure & Purity Confirmation PXRD->Structure_Validation Porosity_Validation Porosity & Surface Area Gas_Adsorption->Porosity_Validation Stability_Validation Thermal Stability TGA->Stability_Validation Morphology_Validation Crystal Morphology SEM->Morphology_Validation

MOF Validation Workflow

MOF_Comparison cluster_mof5 MOF-5 cluster_uio66 UiO-66 cluster_zif8 ZIF-8 cluster_mil101 MIL-101(Cr) MOF5_Pore Pore Size: ~12 Å UiO66_Pore Pore Size: ~6 & 8 Å MOF5_SA Surface Area: 260-4400 m²/g MOF5_TS Thermal Stability: ~400-500 °C ZIF8_Pore Pore Size: ~3.4 Å (aperture) UiO66_SA Surface Area: 1000-1800 m²/g UiO66_TS Thermal Stability: > 500 °C MIL101_Pore Pore Size: ~29 & 34 Å (cages) ZIF8_SA Surface Area: 975-1810 m²/g ZIF8_TS Thermal Stability: > 400 °C MIL101_SA Surface Area: 2600-4100 m²/g MIL101_TS Thermal Stability: ~300-350 °C

Comparison of MOF Properties

References

A Researcher's Guide to Molybdenum Pentafluoride: Validating Experimental Findings with DFT Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. This guide provides a comparative analysis of experimental data for Molybdenum Pentafluoride (MoF₅) with theoretical predictions from Density Functional Theory (DFT) modeling, offering a valuable resource for validating experimental outcomes.

This compound is a notable inorganic compound that exhibits interesting structural and electronic properties. A key feature of monomeric MoF₅ is its susceptibility to the Jahn-Teller effect, which leads to a distortion of its molecular geometry from a trigonal bipyramidal (D₃h) to a C₂ᵥ symmetry. This guide delves into the experimental evidence for this distortion and compares it with computational models, providing a framework for understanding the synergy between experimental and theoretical chemistry.

Unveiling the Structure: Experimental vs. DFT Geometry

The geometry of this compound in the gas phase has been elucidated primarily through gas-phase electron diffraction (GED). This technique provides crucial information on bond lengths and angles, revealing the Jahn-Teller distorted C₂ᵥ structure. In this distorted geometry, the fluorine atoms are not all equivalent, leading to different Mo-F bond lengths for the axial and equatorial positions.

Density Functional Theory (DFT) offers a powerful computational tool to model and predict the geometry of molecules like MoF₅. By employing various functionals and basis sets, researchers can calculate the optimized molecular structure and compare it with experimental findings. The level of theory, particularly the choice of the exchange-correlation functional, can significantly impact the accuracy of the predicted geometry. Below is a comparison of experimental geometric parameters with those calculated using different DFT functionals.

ParameterExperimental (GED)DFT/B3LYPDFT/PBE0DFT/M06-2X
Mo-F (axial) Bond Length (Å) Data not readily available in a consolidated tableCalculation requiredCalculation requiredCalculation required
Mo-F (equatorial) Bond Length (Å) Data not readily available in a consolidated tableCalculation requiredCalculation requiredCalculation required
F(axial)-Mo-F(axial) Angle (°) Data not readily available in a consolidated tableCalculation requiredCalculation requiredCalculation required
F(equatorial)-Mo-F(equatorial) Angle (°) Data not readily available in a consolidated tableCalculation requiredCalculation requiredCalculation required

Vibrational Fingerprints: A Spectroscopic and Computational Comparison

Matrix isolation infrared (IR) spectroscopy is a key experimental technique for probing the vibrational modes of molecules like MoF₅. By trapping the molecules in an inert gas matrix at low temperatures, well-resolved vibrational spectra can be obtained. These experimental frequencies provide a direct point of comparison for the vibrational frequencies calculated using DFT. The accuracy of the calculated frequencies is a strong indicator of how well the computational model describes the potential energy surface of the molecule.

Here, we compare the experimentally observed vibrational frequencies of MoF₅ with those calculated using the B3LYP functional, a commonly employed method for such systems.

Vibrational ModeExperimental (Matrix Isolation IR, cm⁻¹)DFT/B3LYP (Calculated, cm⁻¹)
Mo-F stretchSpecific assignments from literature neededCalculation required
Mo-F bendSpecific assignments from literature neededCalculation required
.........

Note: A comprehensive and assigned list of experimental vibrational frequencies from matrix isolation IR spectroscopy and a corresponding full set of calculated frequencies from various DFT functionals would need to be compiled from detailed spectroscopic and computational studies.

Experimental and Computational Protocols

Synthesis of this compound

This compound can be synthesized through the reduction of molybdenum hexafluoride (MoF₆). A common method involves the reaction of MoF₆ with elemental silicon.[1]

Materials:

  • Molybdenum hexafluoride (MoF₆)

  • Elemental silicon (Si) powder

  • Anhydrous hydrogen fluoride (HF) as a solvent (use with extreme caution in a suitable fume hood with appropriate personal protective equipment)

  • A suitable reaction vessel (e.g., a Kel-F or Teflon reactor)

Procedure:

  • In a dry, inert atmosphere (e.g., a glovebox), charge the reaction vessel with elemental silicon powder.

  • Condense a known amount of anhydrous hydrogen fluoride into the reactor at low temperature (e.g., using a liquid nitrogen bath).

  • Slowly introduce gaseous molybdenum hexafluoride into the stirred HF/Si slurry.

  • The reaction is typically carried out at or below room temperature. The progress of the reaction can be monitored by the change in pressure.

  • Upon completion of the reaction, the volatile solvent (HF) and any unreacted MoF₆ can be removed by vacuum distillation, leaving behind the solid MoF₅ product.

  • The product should be handled in an inert atmosphere due to its hygroscopic nature.

Matrix Isolation Infrared Spectroscopy

This technique involves isolating individual MoF₅ molecules in a solid, inert matrix (e.g., argon or neon) at cryogenic temperatures to obtain high-resolution vibrational spectra.[2]

Equipment:

  • A cryostat capable of reaching temperatures of 4-20 K.

  • A substrate window transparent to infrared radiation (e.g., CsI or KBr) mounted on the cold finger of the cryostat.

  • A gas deposition system for introducing the sample and the matrix gas.

  • An infrared spectrometer.

  • A vacuum system to maintain high vacuum within the cryostat.

Procedure:

  • The MoF₅ sample is vaporized in a Knudsen cell or a similar effusion source.

  • A large excess of the matrix gas (e.g., argon) is mixed with the MoF₅ vapor.

  • The gas mixture is slowly deposited onto the cold substrate window inside the cryostat.

  • As the gas mixture condenses on the cold surface, the MoF₅ molecules become trapped and isolated within the solid matrix.

  • The infrared spectrum of the matrix-isolated MoF₅ is then recorded.

DFT Computational Methodology

The following outlines a general procedure for performing DFT calculations on MoF₅.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or VASP.

Procedure:

  • Geometry Optimization:

    • Construct an initial guess for the geometry of MoF₅, considering both the D₃h and C₂ᵥ symmetries.

    • Choose a DFT functional (e.g., B3LYP, PBE0, M06-2X) and a suitable basis set (e.g., a triple-zeta basis set with polarization and diffuse functions, such as def2-TZVP).

    • Perform a geometry optimization calculation to find the minimum energy structure. For the Jahn-Teller active MoF₅, the C₂ᵥ structure is expected to be the ground state.

  • Frequency Calculation:

    • Once the geometry is optimized, perform a vibrational frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • The calculated frequencies can then be compared with the experimental data from matrix isolation IR spectroscopy. Scaling factors are often applied to the calculated harmonic frequencies to better match the experimental anharmonic frequencies.

Workflow for DFT Validation of Experimental Results

The following diagram illustrates the logical workflow for validating experimental results of this compound with DFT modeling.

DFT_Validation_Workflow cluster_experimental Experimental Workflow cluster_char_methods cluster_dft DFT Modeling Workflow cluster_comparison Validation cluster_conclusion exp_synthesis Synthesis of MoF₅ exp_char Experimental Characterization exp_synthesis->exp_char ged Gas-Phase Electron Diffraction (GED) exp_char->ged Geometry ir Matrix Isolation IR Spectroscopy exp_char->ir Vibrational Frequencies compare_geom Compare Geometries ged->compare_geom compare_freq Compare Frequencies ir->compare_freq dft_setup Define Computational Model (Functional, Basis Set) dft_geom Geometry Optimization dft_setup->dft_geom dft_freq Frequency Calculation dft_geom->dft_freq dft_geom->compare_geom dft_freq->compare_freq conclusion Validate Experimental and Computational Models compare_geom->conclusion compare_freq->conclusion

Caption: Workflow for validating experimental data with DFT modeling.

By following this integrated experimental and computational approach, researchers can gain a deeper and more confident understanding of the structural and vibrational properties of this compound. This guide serves as a foundational resource for such comparative studies, highlighting the key techniques and methodologies involved.

References

Comparative Study of Molybdenum Precursors for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common Molybdenum (Mo) precursors used in Atomic Layer Deposition (ALD) for researchers, scientists, and professionals in drug development and other advanced materials fields. The selection of an appropriate precursor is critical for achieving desired film properties such as purity, conformality, and specific electrical or catalytic characteristics. This document outlines the performance of key Mo precursors, supported by experimental data, to aid in the selection process for specific applications.

Overview of Molybdenum Precursors

The choice of a molybdenum precursor for ALD significantly influences the deposition process window, growth rate, and the resulting film's quality. The most common classes of precursors include halides, carbonyls, and metalorganics. Each class presents distinct advantages and disadvantages related to thermal stability, reactivity, and impurity incorporation. This guide focuses on a comparative analysis of four prominent precursors: Molybdenum pentachloride (MoCl₅), Molybdenum hexacarbonyl (Mo(CO)₆), Bis(tert-butylimido)bis(dimethylamido)molybdenum ((tBuN)₂(NMe₂)₂Mo), and Molybdenum dichloride dioxide (MoO₂Cl₂).

Performance Comparison of Molybdenum Precursors

The following table summarizes the key performance metrics for the selected molybdenum precursors based on published experimental data. These parameters are crucial for determining the suitability of a precursor for a specific ALD process and application.

PrecursorFormulaPrecursor TypeTypical Co-reactant(s)Deposition Temperature (°C)Growth Per Cycle (Å/cycle)Film PurityKey Film Properties & Applications
Molybdenum pentachloride MoCl₅HalideH₂, NH₃350 - 500Not explicitly stated, but shows saturation behavior.High purity Mo films with << 0.01 at % Cl (with H₂ reactant at 450°C).[1]High selectivity on TiN and Ru substrates.[1] Suitable for conductive Mo films in semiconductor devices.[1][2]
Molybdenum hexacarbonyl Mo(CO)₆CarbonylO₃, H₂ (for reduction)150 - 250 (for MoO₃ ALD)~0.75 (for MoO₃)[3]Can form molybdenum oxycarbide (MoCₓOᵧ) without a co-reactant.[4][5][6] Carbon-free MoO₃ films with O₃.[4][5]Versatile for MoO₃, MoNₓ, MoS₂, and MoSe₂ ALD.[5] Metallic Mo is achieved via a two-step process (MoO₃ deposition then reduction).[4][5][6]
Bis(tert-butylimido)bis(dimethylamido)molybdenum (tBuN)₂(NMe₂)₂MoMetalorganicNH₃, O₃, 1-propanethiol100 - 3500.3 - 2.4 (for MoO₃ with O₃)[7][8], 0.5 (for MoN with NH₃)[9][10], ~1.0 (for MoS₂ with 1-propanethiol)[11]Can have nitrogen and carbon impurities.[11]Lower deposition temperatures than halides.[9] Suitable for MoN, MoO₃, and MoS₂ films.[7][9][11]
Molybdenum dichloride dioxide MoO₂Cl₂HalideH₂, NH₃150 - 650~0.22 (for Mo with atomic H)[12]High purity Mo films (~95 at. % Mo) with some oxygen content.[12][13][14]Can deposit low-resistivity Mo films (~13 μΩ·cm at 10 nm).[15][16][17] Requires a MoN seed layer for deposition on SiO₂.[15][18]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide generalized experimental protocols for ALD of molybdenum-based films using the compared precursors.

General ALD Workflow

A typical thermal ALD process consists of four sequential steps:

  • Precursor Pulse: The molybdenum precursor vapor is introduced into the reactor, where it chemisorbs onto the substrate surface.

  • Purge 1: An inert gas (e.g., N₂ or Ar) is flowed through the reactor to remove any unreacted precursor and gaseous byproducts.

  • Co-reactant Pulse: A co-reactant vapor is introduced into the reactor to react with the chemisorbed precursor layer, forming the desired film material.

  • Purge 2: The inert gas is again used to purge the reactor of unreacted co-reactant and reaction byproducts.

This cycle is repeated to grow the film to the desired thickness.

Protocol for MoCl₅
  • Target Film: Metallic Molybdenum (Mo)

  • Substrate: TiN or Ru

  • Precursor: Molybdenum pentachloride (MoCl₅)

  • Co-reactant: Hydrogen (H₂) gas

  • Deposition Temperature: 450 °C

  • Precursor Temperature: 85-90 °C[19]

  • ALD Cycle:

    • MoCl₅ pulse

    • N₂/Ar purge

    • H₂ pulse

    • N₂/Ar purge

  • Notes: This process demonstrates high selectivity for deposition on metallic and nitride substrates over oxides.[1] The process is sensitive to the MoCl₅ dose; an excessive dose can lead to etching rather than deposition.[20]

Protocol for Mo(CO)₆
  • Target Film: Metallic Molybdenum (Mo) via a two-step process

  • Substrate: Si or SiO₂

  • Precursors: Molybdenum hexacarbonyl (Mo(CO)₆) and Ozone (O₃), followed by atomic Hydrogen (at-H)

  • Deposition Temperature (MoO₃): 160 °C[5]

  • Reduction Temperature (Mo): 150 - 450 °C[4][5]

  • ALD Cycle for MoO₃:

    • Mo(CO)₆ pulse (e.g., 1 s)

    • N₂ purge (e.g., 15 s)

    • O₃ pulse (e.g., 30 s)

    • N₂ purge (e.g., 15 s)[6]

  • Post-Deposition Reduction: The deposited MoO₃ film is subsequently exposed to atomic hydrogen to be reduced to metallic Mo.[4][5]

  • Notes: Direct deposition using Mo(CO)₆ without a co-reactant often leads to non-self-limiting growth and the formation of molybdenum oxycarbide films.[4][5][6]

Protocol for (tBuN)₂(NMe₂)₂Mo
  • Target Film: Molybdenum Nitride (MoN)

  • Substrate: Silicon, Nickel, Chromium, Quartz glass

  • Precursor: Bis(tert-butylimido)bis(dimethylamido)molybdenum ((tBuN)₂(NMe₂)₂Mo)

  • Co-reactant: Ammonia (NH₃)

  • Deposition Temperature: 260 - 300 °C[9][10]

  • ALD Cycle:

    • (tBuN)₂(NMe₂)₂Mo pulse

    • N₂/Ar purge

    • NH₃ pulse

    • N₂/Ar purge

  • Notes: This precursor allows for lower deposition temperatures compared to MoCl₅.[9][10] The resulting films can be amorphous with some crystalline phases.[10]

Protocol for MoO₂Cl₂
  • Target Film: Metallic Molybdenum (Mo)

  • Substrate: SiO₂ with a MoN seed layer

  • Precursor: Molybdenum dichloride dioxide (MoO₂Cl₂)

  • Co-reactant: Hydrogen (H₂) gas

  • Deposition Temperature: 600 - 650 °C[18]

  • ALD Cycle:

    • MoO₂Cl₂ pulse

    • Ar purge

    • H₂ pulse

    • Ar purge

  • Notes: A MoN seed layer is often deposited first to facilitate nucleation on oxide surfaces.[18] This process can yield high-purity Mo films with low resistivity.[15][17]

Visualizations

The following diagrams illustrate the generalized ALD processes and workflows.

ALD_Cycle_Workflow General ALD Cycle Workflow cluster_cycle Single ALD Cycle Step1 Step 1: Mo Precursor Pulse (Chemisorption) Step2 Step 2: Inert Gas Purge (Remove excess precursor) Step1->Step2 Step3 Step 3: Co-reactant Pulse (Surface Reaction) Step2->Step3 Step4 Step 4: Inert Gas Purge (Remove byproducts) Step3->Step4 Repeat Repeat N times Step4->Repeat Cycle complete Start Start Start->Step1 Repeat->Step1 Desired thickness not reached End End Repeat->End Desired thickness reached MoCl5_ALD_Mechanism Simplified MoCl₅ ALD Mechanism with H₂ cluster_step1 Step A: MoCl₅ Pulse cluster_step2 Step B: H₂ Pulse Surface1 Substrate-OH React1 Surface-O-MoCl₄ + HCl(g) MoCl5 MoCl₅(g) MoCl5->React1 Reacts with surface hydroxyls Surface2 Surface-O-MoCl₄ React2 Surface-O-Mo + 4HCl(g) H2 H₂(g) H2->React2 Reduces Mo and removes Cl Mo_CO_6_ALD_Mechanism Simplified Mo(CO)₆ Two-Step ALD Mechanism cluster_process1 Process 1: MoO₃ Deposition cluster_step1a Step A: Mo(CO)₆ Pulse cluster_step1b Step B: O₃ Pulse cluster_process2 Process 2: Reduction to Mo Surface1a Substrate-OH React1a Surface-O-Mo(CO)₅ + ... MoCO6 Mo(CO)₆(g) MoCO6->React1a Surface1b Surface-O-Mo(CO)₅ React1b Surface-MoO₃ + CO₂(g) O3 O₃(g) O3->React1b Surface2 MoO₃ film React2 Mo film + H₂O(g) H at-H(g) H->React2

References

A Comparative Guide to Molybdenum Pentafluoride and Tungsten Hexafluoride for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deposition of high-quality thin films of refractory metals like molybdenum (Mo) and tungsten (W) is critical for a wide range of applications, from microelectronics to catalysis and protective coatings. The choice of the chemical precursor is paramount to achieving desired film properties such as purity, conformity, and specific electrical or mechanical characteristics. This guide provides a detailed comparison of Molybdenum Pentafluoride (MoF₅) and Tungsten Hexafluoride (WF₆) as precursors for thin film deposition, supported by experimental data and protocols.

While Tungsten Hexafluoride is a well-established and widely used precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of tungsten films, this compound is not a common choice for molybdenum film deposition. This guide will delve into the reasons for this disparity, explore the properties of WF₆-derived films, and present common, more viable alternative precursors for molybdenum deposition, namely Molybdenum Pentachloride (MoCl₅) and Molybdenum Hexacarbonyl (Mo(CO)₆).

Precursor Properties: A Head-to-Head Comparison

A precursor's physical and chemical properties, such as its melting point, boiling point, vapor pressure, and thermal stability, are crucial for its suitability in CVD and ALD processes. The table below summarizes the key properties of the fluoride precursors and the common molybdenum alternatives.

PropertyThis compound (MoF₅)Tungsten Hexafluoride (WF₆)Molybdenum Pentachloride (MoCl₅)Molybdenum Hexacarbonyl (Mo(CO)₆)
Formula MoF₅WF₆MoCl₅Mo(CO)₆
Molar Mass 190.94 g/mol 297.83 g/mol 273.21 g/mol 264.00 g/mol
Melting Point 45.7 °C[1]2.3 °C[2]194 °C150 °C (decomposes)
Boiling Point 50 °C (sublimes)[1]17.1 °C[2]268 °C156.4 °C
Vapor Pressure Relatively low; oligomeric in vapor phase1.18 bar @ 21.1 °C[2]HighHigh
Thermal Stability Disproportionates at ~165 °C to MoF₄ and MoF₆[1]Stable up to ~482 °C[2]StableDecomposes at relatively low temperatures

Tungsten Hexafluoride (WF₆): The Industry Standard

Tungsten hexafluoride is the most common precursor for the deposition of tungsten thin films due to its high volatility and reactivity, which allow for high deposition rates and excellent film quality.

Thin Film Deposition Methods

Chemical Vapor Deposition (CVD): In a typical CVD process, WF₆ is reduced by hydrogen (H₂) at temperatures ranging from 300 to 800 °C. The overall reaction is:

WF₆(g) + 3H₂(g) → W(s) + 6HF(g)

Silane (SiH₄) can also be used as a reducing agent, allowing for lower deposition temperatures.

Atomic Layer Deposition (ALD): ALD of tungsten from WF₆ involves sequential, self-limiting surface reactions. A typical cycle consists of a WF₆ pulse, a purge with an inert gas (e.g., Ar or N₂), a co-reactant pulse (e.g., H₂, SiH₄, B₂H₆), and another purge step. This method provides excellent conformality and precise thickness control at the atomic level.

Properties of WF₆-Derived Tungsten Films

Tungsten films deposited from WF₆ are known for their:

  • High Purity: With minimal incorporation of impurities.

  • Low Resistivity: Approaching the bulk value of tungsten (5.6 µΩ·cm).

  • Excellent Conformality: Especially when deposited via ALD, making it ideal for coating complex, high-aspect-ratio structures.

This compound (MoF₅): An Unconventional and Challenging Precursor

In stark contrast to WF₆, there is a significant lack of scientific literature detailing the use of MoF₅ for the deposition of metallic molybdenum thin films. Its chemical properties present considerable challenges for controlled deposition processes.

Key Challenges
  • Thermal Instability: MoF₅ disproportionates at a relatively low temperature of approximately 165 °C into Molybdenum Tetrafluoride (MoF₄) and Molybdenum Hexafluoride (MoF₆)[1]. This instability makes it difficult to control the precursor delivery and the deposition chemistry.

  • Oligomerization: In the vapor phase, MoF₅ exists as oligomers, primarily tetramers ((MoF₅)₄). This complex vapor phase behavior can complicate the surface reactions required for uniform film growth in both CVD and ALD.

  • Low Vapor Pressure: Compared to WF₆, the vapor pressure of MoF₅ is lower, which can limit the achievable deposition rates.

Due to these inherent challenges, MoF₅ is generally not considered a viable precursor for the controlled deposition of high-quality molybdenum thin films.

Alternative Precursors for Molybdenum Thin Film Deposition

Researchers seeking to deposit molybdenum thin films have successfully utilized other precursors, most notably Molybdenum Pentachloride (MoCl₅) and Molybdenum Hexacarbonyl (Mo(CO)₆).

Molybdenum Pentachloride (MoCl₅)

MoCl₅ is a solid precursor that can be used for both CVD and ALD of molybdenum and molybdenum nitride films.

  • Deposition Processes:

    • CVD: Molybdenum films can be deposited from MoCl₅ using H₂ as a reducing agent at temperatures between 600 and 1350 °C.

    • ALD: ALD of molybdenum films has been demonstrated using MoCl₅ and a reducing agent like zinc (Zn) at temperatures between 400 and 500 °C. More recently, area-selective ALD of Mo films has been achieved using MoCl₅ and hydrogen gas at 350-500°C[3].

  • Film Properties:

    • Films with low chlorine contamination (< 0.01 at%) can be achieved[3].

    • The resistivity of the films is dependent on the deposition conditions and can be higher than that of films from other precursors.

Molybdenum Hexacarbonyl (Mo(CO)₆)

Mo(CO)₆ is another solid precursor that is attractive due to its high volatility and the absence of halogens, which can be detrimental in some applications.

  • Deposition Processes:

    • CVD: Mo(CO)₆ can be used to deposit molybdenum-containing films, but often results in the incorporation of carbon and oxygen impurities.

    • ALD: A two-step ALD process has been developed where MoO₃ is first deposited from Mo(CO)₆ and ozone (O₃), followed by a reduction step using atomic hydrogen to form metallic molybdenum[4][5]. This process can be carried out at temperatures between 150 and 450 °C[4][5].

  • Film Properties:

    • The two-step ALD process can produce films with low carbon and oxygen content.

    • The resistivity of the resulting molybdenum films is highly dependent on the effectiveness of the reduction step[5].

Comparative Data of Deposition Processes and Film Properties

The following table provides a comparative overview of the process parameters and resulting film properties for WF₆ and the viable molybdenum precursors.

PrecursorDeposition MethodTemperature Range (°C)Co-reactant(s)Growth/Deposition RateFilm Resistivity (µΩ·cm)Film Purity
WF₆ CVD300 - 800H₂, SiH₄High~5.6 - 10High
WF₆ ALD150 - 400H₂, SiH₄, B₂H₆0.1 - 0.5 nm/cycle~10 - 20Very High
MoCl₅ CVD600 - 1350H₂VariableVariableGood
MoCl₅ ALD350 - 500H₂~0.1 nm/cycle~15 - 250[3]High (<0.01 at% Cl)[3]
Mo(CO)₆ ALD (two-step)150 - 450 (reduction)O₃, atomic H~0.045 nm/cycle (for MoO₃)>5000 (highly dependent on reduction)[5]Moderate (risk of C, O impurities)

Experimental Protocols

Typical ALD Protocol for Tungsten from WF₆
  • Substrate Preparation: The substrate is loaded into the ALD reactor chamber.

  • Process Temperature: The reactor is heated to the desired deposition temperature, typically between 200 and 350 °C.

  • ALD Cycle:

    • Step 1 (WF₆ Pulse): A pulse of WF₆ vapor is introduced into the chamber for a set duration (e.g., 0.1 - 1 second) to allow for self-limiting chemisorption on the substrate surface.

    • Step 2 (Purge): The chamber is purged with an inert gas (e.g., Argon) for a set duration (e.g., 5 - 10 seconds) to remove any unreacted WF₆ and gaseous byproducts.

    • Step 3 (Co-reactant Pulse): A pulse of the co-reactant (e.g., H₂ or SiH₄) is introduced into the chamber for a set duration (e.g., 0.5 - 5 seconds) to react with the adsorbed WF₆ species, forming a layer of tungsten.

    • Step 4 (Purge): The chamber is purged again with the inert gas to remove any unreacted co-reactant and gaseous byproducts.

  • Repeat Cycles: The ALD cycle is repeated until the desired film thickness is achieved.

Typical CVD Protocol for Molybdenum from MoCl₅
  • Substrate and Precursor Setup: The substrate is placed in a cold-wall CVD reactor. MoCl₅ powder is placed in a heated bubbler.

  • Process Conditions: The reactor is heated to the deposition temperature (e.g., 700 °C). A carrier gas (e.g., Argon) is flowed through the MoCl₅ bubbler (heated to e.g., 70 °C) to transport the precursor vapor to the reactor. Hydrogen gas is introduced as the reducing agent. The chamber pressure is maintained at a specific level (e.g., 60 torr)[3].

  • Deposition: The precursor and reducing agent react on the heated substrate surface to deposit a molybdenum film.

  • Termination: After the desired deposition time, the precursor and reactant gas flows are stopped, and the reactor is cooled down under an inert gas flow.

Visualizing the Deposition Pathways

The following diagrams illustrate the logical workflows for thin film deposition using WF₆ and the pathways for molybdenum precursors.

WF6_ALD_Cycle cluster_cycle WF₆ ALD Cycle start Start Cycle wf6_pulse 1. WF₆ Pulse (Self-limiting chemisorption) start->wf6_pulse purge1 2. Inert Gas Purge (Remove excess WF₆) wf6_pulse->purge1 coreactant_pulse 3. Co-reactant Pulse (e.g., H₂, SiH₄) purge1->coreactant_pulse purge2 4. Inert Gas Purge (Remove byproducts) coreactant_pulse->purge2 end End Cycle purge2->end Molybdenum_Precursor_Pathways cluster_precursors Molybdenum Precursor Deposition Pathways mof5 MoF₅ (this compound) instability Challenges: - Thermal Instability (~165°C) - Vapor Phase Oligomerization mof5->instability no_deposition Controlled Deposition Not Viable instability->no_deposition mocl5 MoCl₅ (Molybdenum Pentachloride) mocl5_cvd CVD with H₂ (600-1350°C) mocl5->mocl5_cvd mocl5_ald ALD with H₂/Zn (350-500°C) mocl5->mocl5_ald mo_film1 Molybdenum Film mocl5_cvd->mo_film1 mocl5_ald->mo_film1 moco6 Mo(CO)₆ (Molybdenum Hexacarbonyl) moco6_ald Two-Step ALD: 1. MoO₃ Deposition (with O₃) 2. Reduction (with atomic H) moco6->moco6_ald mo_film2 Molybdenum Film moco6_ald->mo_film2

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of MoF₅ and its Molybdenum Fluoride Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between molybdenum fluorides is critical for applications ranging from catalysis to chemical vapor deposition. This guide provides a comprehensive spectroscopic comparison of molybdenum pentafluoride (MoF₅) with other key molybdenum fluorides, supported by experimental data and detailed methodologies.

Molybdenum, in its various fluoride forms, presents a rich landscape for spectroscopic investigation. Each compound, from the volatile hexafluoride (MoF₆) to the less common lower fluorides like MoF₃ and MoF₄, exhibits a unique vibrational and electronic signature. These spectroscopic fingerprints are key to their identification, characterization, and the elucidation of their molecular structures and bonding.

Comparative Spectroscopic Data

To facilitate a clear comparison, the following tables summarize key spectroscopic data for MoF₅ and other relevant molybdenum fluorides.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The positions of absorption bands are characteristic of specific bond stretches and bends. For molybdenum fluorides, the Mo-F stretching region is of primary interest.

CompoundSymmetryMo-F Stretching Frequencies (cm⁻¹)Reference(s)
MoF₅ C₂v (monomer)New features assigned[1][2]
MoF₆Oₕ741[2]
MoF₄Tₐ674, 675[2]
MoF₃D₃ₕ633 (reassigned)[1][2]

Note: The IR spectrum of MoF₅ is complex due to its tendency to form oligomers, primarily trimers and tetramers, in the gas and solid phases.[2] The listed data for the MoF₅ monomer is based on matrix isolation studies, which trap individual molecules in an inert gas matrix.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to IR spectroscopy.

CompoundMo-F Stretching Frequencies (cm⁻¹)Reference(s)
MoF₅ (liquid) ~750[3]
MoF₆741, 642[4][5]
MoF₄Not readily available
MoF₃Not readily available

Note: The Raman spectrum of liquid MoF₅ suggests a monomeric trigonal bipyramidal structure.[3] The spectra of solid MoF₅ are significantly different, indicating a change in structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the magnetic properties of atomic nuclei. For molybdenum fluorides, both ¹⁹F and ⁹⁵Mo NMR can provide valuable structural information.

CompoundNucleusChemical Shift (ppm)Reference(s)
MoF₅ ¹⁹FNot readily available
MoF₆¹⁹F-147 (relative to CCl₃F)[6]
MoF₆ adducts¹⁹FVaries with coordination[7]
General Mo Complexes⁹⁵MoWide chemical shift range (-2000 to 2300)[8]

Note: ⁹⁵Mo is the preferred nucleus for molybdenum NMR due to its higher sensitivity and narrower signals compared to ⁹⁷Mo.[8]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.

CompoundKey ObservationsReference(s)
MoF₅ Vapors consist mainly of trimers, with some tetramers and pentamers. Monomers can be produced by thermal cracking.[2]
MoF₆Standard mass spectrum available.[9]
MoF₄Vapors above heated MoF₃ contain MoF₄ and MoF₅.[2]
MoF₃Sublimation leads to disproportionation to Mo(s), MoF₄(g), and MoF₅(g).[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data for molybdenum fluorides requires careful handling due to their reactivity and volatility. Below are representative experimental protocols for key spectroscopic techniques.

Matrix Isolation Infrared Spectroscopy of Molybdenum Fluorides

This technique is crucial for studying monomeric species of compounds that tend to oligomerize, such as MoF₅.

Methodology:

  • Sample Generation: Molybdenum atoms are generated by thermal evaporation from a heated molybdenum filament.

  • Reaction: The molybdenum atoms are co-deposited with a mixture of fluorine (F₂) in an excess of an inert gas, typically argon (Ar), onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures (e.g., 12 K).

  • Matrix Formation: The argon gas solidifies, trapping the molybdenum fluoride molecules formed in the reaction. This inert matrix prevents intermolecular interactions and oligomerization.

  • Spectral Acquisition: The infrared spectrum of the matrix-isolated sample is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1][2]

Raman Spectroscopy of Liquid MoF₅

Methodology:

  • Sample Preparation: this compound, which can exist as a supercooled liquid at room temperature, is loaded into a sealed capillary tube.

  • Excitation: A laser, such as a He-Ne laser, is used to irradiate the sample.

  • Signal Collection: The scattered light is collected at a 90° angle to the incident beam.

  • Spectral Analysis: The collected light is passed through a spectrophotometer to generate the Raman spectrum. High-temperature measurements can be performed by warming the sample.[3]

Logical Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of molybdenum fluorides.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion Synthesis Synthesis of Molybdenum Fluorides (e.g., MoF3, MoF4, MoF5, MoF6) Purification Purification and Handling (Inert Atmosphere) Synthesis->Purification IR Infrared Spectroscopy (Gas, Liquid, Solid, Matrix Isolation) Purification->IR Raman Raman Spectroscopy (Liquid, Solid) Purification->Raman NMR NMR Spectroscopy (19F, 95Mo) Purification->NMR MS Mass Spectrometry Purification->MS Data_Collection Data Collection and Processing IR->Data_Collection Raman->Data_Collection NMR->Data_Collection MS->Data_Collection Table Tabular Comparison of Spectroscopic Parameters Data_Collection->Table Structure Structural Elucidation and Bonding Analysis Table->Structure Conclusion Comparative Assessment and Application Insights Structure->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of molybdenum fluorides.

This comprehensive guide provides a foundation for understanding the spectroscopic nuances of MoF₅ and its fellow molybdenum fluorides. The provided data and methodologies serve as a valuable resource for researchers in their efforts to characterize and utilize these important inorganic compounds.

References

A Comparative Guide to Validating Molybdenum Pentafluoride Purity: An Electrochemical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like Molybdenum pentafluoride (MoF₅) is paramount for the integrity and reproducibility of experimental results. This guide provides a detailed comparison of a proposed electrochemical method for purity analysis against other established analytical techniques, supported by experimental protocols and data presentation.

Electrochemical Analysis: A Proposed Method for MoF₅ Purity Validation

Electrochemical methods offer a sensitive and often rapid means of analyzing the composition of a sample by probing the redox behavior of its constituents. Here, we propose a cyclic voltammetry (CV) and differential pulse voltammetry (DPV) based methodology for the qualitative and quantitative assessment of MoF₅ purity. This approach is predicated on the principle that impurities, such as other molybdenum fluorides (e.g., MoF₄, MoF₆) or oxyfluorides, will exhibit distinct electrochemical signatures (i.e., redox peaks at different potentials) from the main MoF₅ species.

Experimental Protocol: Proposed Electrochemical Method

1. Electrolyte and Solvent Preparation: Due to the reactive nature of MoF₅, a non-aqueous, aprotic solvent with a wide electrochemical window is required. Anhydrous acetonitrile or propylene carbonate containing a suitable supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is recommended. All preparations must be conducted in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis of the MoF₅.

2. Electrochemical Cell Setup: A standard three-electrode cell is employed, consisting of:

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) in the same solvent/electrolyte system.

  • Counter Electrode: Platinum wire or mesh.

3. Sample Preparation: A known concentration of the MoF₅ sample is dissolved in the prepared electrolyte solution within the inert atmosphere of a glovebox.

4. Electrochemical Measurement:

  • Cyclic Voltammetry (CV): An initial CV scan is performed over a wide potential range to identify the redox peaks corresponding to MoF₅ and any potential impurities. The scan rate can be varied to investigate the nature of the redox processes.

  • Differential Pulse Voltammetry (DPV): For quantitative analysis, DPV is employed. This technique offers higher sensitivity and better resolution of closely spaced redox peaks compared to CV. By constructing a calibration curve with standards of the expected impurities, their concentration in the MoF₅ sample can be determined.

Comparison with Alternative Analytical Techniques

While the proposed electrochemical method provides a valuable approach, it is essential to consider other established techniques for a comprehensive purity assessment.

Analytical Technique Principle Information Provided Pros Cons
Proposed Electrochemical Analysis (CV/DPV) Measures the current response of the sample to a linearly cycled potential sweep.Purity based on redox behavior of MoF₅ and electrochemically active impurities.High sensitivity, relatively low cost, provides information on oxidation states.Method requires development and validation, sensitive to matrix effects.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionizes the sample in an inductively coupled plasma and separates the ions by mass-to-charge ratio.Elemental composition and quantification of metallic impurities.Extremely high sensitivity for trace elements, well-established technique.[1][2][3][4]Destructive to the sample, provides no information on the chemical form or oxidation state of the elements.[2]
X-ray Diffraction (XRD) Measures the scattering of X-rays by the crystalline structure of the sample.Identification of crystalline phases and impurities.Non-destructive, provides information on the crystalline structure of the material.Only detects crystalline impurities, quantification can be challenging.
Fourier-Transform Infrared (FTIR) & Raman Spectroscopy Measures the absorption or scattering of infrared radiation by the sample's molecular vibrations.Identification of functional groups and molecular structure, can detect amorphous impurities.Non-destructive, provides information on chemical bonding.Can be difficult to interpret complex spectra, may have low sensitivity for some impurities.

Experimental Workflow for Electrochemical Analysis

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_analysis Electrochemical Analysis cluster_data Data Interpretation prep_electrolyte Prepare Anhydrous Electrolyte Solution prep_sample Dissolve MoF5 Sample prep_electrolyte->prep_sample cell_setup Assemble 3-Electrode Cell prep_sample->cell_setup Introduce Sample to Cell cv_scan Perform Cyclic Voltammetry (CV) Scan cell_setup->cv_scan dpv_scan Perform Differential Pulse Voltammetry (DPV) Scan cv_scan->dpv_scan identify_peaks Identify Redox Peaks of MoF5 and Impurities dpv_scan->identify_peaks quantify Quantify Impurities via Calibration Curve identify_peaks->quantify purity_assessment Assess MoF5 Purity quantify->purity_assessment

Proposed workflow for electrochemical purity analysis of MoF₅.

Identifying Potential Impurities in this compound

The purity of MoF₅ is largely dependent on its synthesis route. Common methods for producing MoF₅ include the reaction of molybdenum metal with molybdenum hexafluoride (MoF₆) or the reduction of MoF₆.[5] Consequently, potential impurities can include:

  • Molybdenum hexafluoride (MoF₆): A common precursor or a product of disproportionation.[5]

  • Molybdenum tetrafluoride (MoF₄): A potential product of MoF₅ disproportionation at elevated temperatures.[5]

  • Molybdenum oxyfluorides (e.g., MoOF₄, MoO₂F₂): Formed due to the hygroscopic nature of MoF₅ and its reaction with moisture.[6]

Each of these impurities is expected to have a different redox potential than MoF₅, allowing for their detection and quantification using the proposed electrochemical method.

Conclusion

The proposed electrochemical analysis method, particularly when used in conjunction with other analytical techniques, offers a powerful and comprehensive approach to validating the purity of this compound. By providing detailed information on the presence of electrochemically active impurities, this method can significantly contribute to the reliability and accuracy of research and development activities where high-purity MoF₅ is essential. The provided experimental protocol serves as a foundational guideline for researchers to develop and validate a robust in-house purity assessment for this critical reagent.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for MOF-5 Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the characterization of Metal-Organic Framework-5 (MOF-5). By cross-validating data from multiple analytical methods, researchers can ensure the synthesis of pure, crystalline, and structurally sound MOF-5, a critical prerequisite for its application in drug delivery, gas storage, and catalysis. This document outlines the experimental protocols for key characterization techniques and presents quantitative data in a comparative format to aid in the interpretation of results.

Experimental Workflow for MOF-5 Characterization

A logical workflow for the comprehensive characterization of newly synthesized MOF-5 is essential for confirming its identity, purity, and structural integrity. The following diagram illustrates a typical experimental workflow, starting from the synthesized material to its detailed structural and functional analysis.

MOF-5 Characterization Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Characterization cluster_detailed Detailed Structural and Property Analysis synthesis MOF-5 Synthesis ftir FTIR Spectroscopy synthesis->ftir Verify functional groups pxrd Powder X-Ray Diffraction (PXRD) synthesis->pxrd Confirm crystallinity and phase tga Thermogravimetric Analysis (TGA) pxrd->tga Assess thermal stability sem Scanning Electron Microscopy (SEM) pxrd->sem Analyze morphology and crystal size bet BET Surface Area Analysis sem->bet Determine surface area and porosity

Caption: A typical experimental workflow for the characterization of MOF-5.

Quantitative Data Comparison

The following tables summarize typical quantitative data obtained from various analytical techniques for the characterization of high-quality MOF-5. These values can be used as a benchmark for researchers to compare their experimental results.

Analytical Technique Parameter Typical Value for MOF-5 Reference
Powder X-Ray Diffraction (PXRD)Main Diffraction Peaks (2θ)6.8°, 9.6°, 13.7°, 15.4°, 16.8°[1]
Fourier-Transform Infrared (FTIR) SpectroscopySymmetric Carboxylate Stretch (cm⁻¹)1385 - 1420[2]
Asymmetric Carboxylate Stretch (cm⁻¹)1580 - 1610[2]
Zn-O Vibration (cm⁻¹)~480[2]
Thermogravimetric Analysis (TGA)Solvent Removal~22% weight loss up to 250 °C[1]
Framework DecompositionOnset ~420 °C[1]
Brunauer-Emmett-Teller (BET) AnalysisSurface Area (m²/g)1000 - 2500[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established procedures for MOF-5 characterization.

Powder X-Ray Diffraction (PXRD)

Objective: To confirm the crystalline structure and phase purity of the synthesized MOF-5.

Methodology:

  • A small amount of the dried MOF-5 powder is gently ground to ensure a homogenous sample.

  • The sample is mounted on a zero-background sample holder.

  • PXRD patterns are typically recorded on a diffractometer using Cu Kα radiation (λ = 1.5406 Å).

  • Data is collected over a 2θ range of 5° to 50° with a step size of 0.02°.

  • The resulting diffractogram is compared with the simulated pattern from the single-crystal structure of MOF-5 or with patterns reported in the literature.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in the MOF-5 structure and to confirm the coordination of the terephthalate linker to the zinc centers.

Methodology:

  • A small amount of the MOF-5 sample is mixed with KBr powder and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

  • The spectrum is analyzed for the characteristic peaks of the carboxylate groups of the terephthalic acid linker and the Zn-O bonds.[2] The absence of the carboxylic acid C=O stretch (around 1700 cm⁻¹) indicates complete deprotonation and coordination.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the MOF-5 framework and to determine the temperature at which guest molecules are removed and the framework decomposes.

Methodology:

  • Approximately 5-10 mg of the activated MOF-5 sample is placed in an alumina crucible.

  • The sample is heated from room temperature to at least 600 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.

  • The weight loss as a function of temperature is recorded. A typical TGA curve for MOF-5 shows an initial weight loss due to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss corresponding to the decomposition of the framework.[1]

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, crystal size, and homogeneity of the MOF-5 particles.

Methodology:

  • A small amount of the MOF-5 powder is dispersed on a carbon tape mounted on an SEM stub.

  • The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

  • The sample is imaged using a scanning electron microscope at various magnifications. MOF-5 typically forms cubic or interpenetrated cubic crystals.[4][5]

BET Surface Area Analysis

Objective: To determine the specific surface area and porosity of the MOF-5 material.

Methodology:

  • A known weight of the MOF-5 sample is degassed under vacuum at an elevated temperature (e.g., 150-250 °C) for several hours to remove any adsorbed guest molecules from the pores.

  • A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.[1]

Cross-Validation Logic

The cross-validation of these analytical techniques provides a more complete and reliable characterization of MOF-5. The logical relationship between the data obtained from these different methods is crucial for a comprehensive understanding of the material's properties.

Cross-Validation Logic cluster_input Experimental Data cluster_interpretation Integrated Interpretation pxrd_data PXRD: Crystalline Structure interpretation Comprehensive MOF-5 Characterization pxrd_data->interpretation Confirms long-range order ftir_data FTIR: Functional Groups ftir_data->interpretation Confirms linker coordination tga_data TGA: Thermal Stability tga_data->interpretation Correlates with structural integrity sem_data SEM: Morphology sem_data->interpretation Visualizes crystalline morphology bet_data BET: Porosity bet_data->interpretation Quantifies accessible pore volume

Caption: Logical flow for the integrated interpretation of cross-validated analytical data.

References

Assessing the Lewis Acidity of Molybdenum Pentafluoride in Comparison to Other Metal Fluorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of Lewis acids is paramount. Molybdenum pentafluoride (MoF5) is a potent Lewis acid, but a quantitative comparison with other common metal fluorides is crucial for its effective application. This guide provides a comparative assessment of the Lewis acidity of MoF5 and other metal fluorides, supported by experimental and computational data, to aid in the selection of appropriate reagents for various chemical transformations.

This compound (MoF5) is recognized for its strong Lewis acidic character, readily accepting electron pairs from donor molecules. This property makes it a valuable catalyst and reagent in a variety of organic and inorganic reactions. However, the landscape of Lewis acidity is vast, with numerous metal fluorides exhibiting a wide spectrum of reactivity. A systematic comparison is therefore essential for informed decision-making in experimental design.

Quantitative Comparison of Lewis Acidity: Fluoride Ion Affinity

The most widely accepted quantitative measure of the gas-phase Lewis acidity of a compound is its Fluoride Ion Affinity (FIA). FIA is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

For a comparative perspective, the table below summarizes the experimentally determined or computationally calculated gas-phase FIA values for several common metal fluorides.

Metal FluorideChemical FormulaFluoride Ion Affinity (FIA) (kJ/mol)Reference
Antimony PentafluorideSbF5493 - 555[4]
Arsenic PentafluorideAsF5~485
Aluminum TrifluorideAlF3481.2[5]
Titanium TetrafluorideTiF4~450
Phosphorus PentafluoridePF5~410
Boron TrifluorideBF3~349.7

Note: The range of FIA values for SbF5 reflects the different experimental and computational methods used for its determination.

Based on its chemical behavior and theoretical considerations, MoF5 is expected to be a stronger Lewis acid than PF5 and BF3, and its acidity is likely comparable to that of other transition metal pentafluorides. However, without a precise FIA value, its exact position in the ranking relative to SbF5 and AsF5 remains to be definitively determined.

Experimental Protocols for Determining Lewis Acidity

The quantification and comparison of Lewis acidity rely on a variety of experimental and computational techniques. Below are detailed methodologies for key experiments cited in the assessment of metal fluoride Lewis acidity.

Fluoride Ion Affinity (FIA) Measurement

a) Gas-Phase Experimental Determination (Ion Cyclotron Resonance Mass Spectrometry - ICR-MS):

This method directly measures the equilibrium constant for fluoride ion transfer reactions between different Lewis acids in the gas phase, allowing for the establishment of a relative acidity scale.

  • Apparatus: A Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.

  • Procedure:

    • Introduce a mixture of two Lewis acids (e.g., LA1 and LA2) and a source of fluoride ions (e.g., SF6, which generates F- upon electron impact) into the ICR cell at low pressures.

    • The fluoride ion will react with the Lewis acids to form the corresponding fluoroanions, [LA1F]- and [LA2F]-.

    • Allow the system to reach equilibrium: [LA1F]- + LA2 ⇌ [LA2F]- + LA1.

    • Measure the relative abundances of the two fluoroanions using FT-ICR mass spectrometry.

    • The equilibrium constant (Keq) is calculated from the ratio of the ion abundances and the known partial pressures of the neutral Lewis acids.

    • The Gibbs free energy change (ΔG°) for the fluoride transfer reaction is then determined using the equation: ΔG° = -RT ln(Keq).

    • By anchoring the relative scale to a Lewis acid with a known absolute FIA, the absolute FIA of the other Lewis acids can be determined.

b) Computational Determination (Quantum Chemical Calculations):

Computational chemistry provides a powerful tool to calculate FIA values, especially for highly reactive or difficult-to-handle species.

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Methodology:

    • Geometry Optimization: Optimize the geometries of the Lewis acid (e.g., MoF5) and its corresponding fluoride adduct ([MoF6]-) using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a higher-level ab initio method like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)). A suitable basis set, such as those from the Pople (e.g., 6-311+G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families, should be employed.

    • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

    • Energy Calculation: Calculate the electronic energies of the optimized structures.

    • FIA Calculation: The Fluoride Ion Affinity at 0 K is calculated as the difference in the electronic energies (including ZPVE) between the Lewis acid and its fluoride adduct and the fluoride ion. To obtain the enthalpy at 298 K, thermal corrections are added. FIA = - [E([LAF]-) - (E(LA) + E(F-))]

Spectroscopic Methods for Relative Lewis Acidity Assessment

Spectroscopic techniques can provide a relative measure of Lewis acidity by observing the changes in the spectroscopic properties of a probe molecule upon coordination to the Lewis acid.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy (Gutmann-Beckett Method):

This method uses a probe molecule, typically triethylphosphine oxide (Et3PO), and measures the change in its 31P NMR chemical shift upon coordination to a Lewis acid.[6]

  • Procedure:

    • Dissolve the Lewis acid in a suitable inert solvent (e.g., deuterated dichloromethane).

    • Record the 31P NMR spectrum of a solution of Et3PO in the same solvent.

    • Add the Lewis acid to the Et3PO solution and record the 31P NMR spectrum of the resulting adduct.

    • The change in the 31P chemical shift (Δδ) is a measure of the Lewis acidity of the metal fluoride. A larger downfield shift indicates a stronger Lewis acid.

b) Infrared (IR) Spectroscopy:

IR spectroscopy can be used to probe the strength of the interaction between a Lewis acid and a probe molecule by observing the shift in the vibrational frequency of a specific bond in the probe. Carbon monoxide (CO) and pyridine are common probe molecules.[7]

  • Procedure:

    • Record the IR spectrum of the probe molecule in an inert solvent or in the gas phase.

    • Introduce the Lewis acid to the probe molecule.

    • Record the IR spectrum of the resulting Lewis acid-base adduct.

    • The shift in the stretching frequency of a characteristic bond (e.g., the C≡O stretch in carbon monoxide or the ring vibrations in pyridine) upon coordination is related to the strength of the Lewis acid. A larger shift to higher frequency (blue shift) for the C≡O stretch, for example, indicates a stronger Lewis acid.

Experimental Workflow for Lewis Acidity Determination

The following diagram illustrates a generalized workflow for assessing the Lewis acidity of a metal fluoride.

Lewis_Acidity_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Determination cluster_computational Computational Determination cluster_analysis Data Analysis & Comparison Synthesis Synthesize & Purify Metal Fluoride (e.g., MoF5) ICR_MS Gas-Phase FIA (ICR-MS) Synthesis->ICR_MS Gas-Phase Studies NMR Spectroscopic Analysis (Gutmann-Beckett NMR) Synthesis->NMR Solution-Phase Studies IR Spectroscopic Analysis (Probe Molecule IR) Synthesis->IR Solution/Gas-Phase Studies DFT Quantum Chemical Calculations (DFT, ab initio) Synthesis->DFT Input for Calculation Data_Table Compile Quantitative Data (FIA, Δδ, Δν) ICR_MS->Data_Table NMR->Data_Table IR->Data_Table FIA_Calc Calculate FIA DFT->FIA_Calc FIA_Calc->Data_Table Ranking Establish Relative Lewis Acidity Ranking Data_Table->Ranking

Caption: A generalized workflow for the experimental and computational assessment of the Lewis acidity of metal fluorides.

Conclusion

This compound is a powerful Lewis acid with significant potential in chemical synthesis and catalysis. While a precise quantitative measure of its Lewis acidity in the form of a Fluoride Ion Affinity value is yet to be definitively established, qualitative observations and theoretical considerations place it among the stronger Lewis acidic metal fluorides. By utilizing the experimental and computational protocols outlined in this guide, researchers can further probe the reactivity of MoF5 and make informed comparisons with other metal fluorides to optimize their synthetic strategies. The continued investigation into the fundamental properties of such reagents is crucial for advancing the fields of chemistry and drug development.

References

A Comparative Guide to the Kinetic Studies of Molybdenum Pentafluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molybdenum pentafluoride (MoF₅) is a highly reactive inorganic compound that serves as a potent fluorinating agent and a precursor in the synthesis of various molybdenum-containing materials. Understanding the kinetics of its reactions is crucial for controlling reaction pathways, optimizing yields, and ensuring safety in laboratory and industrial settings. This guide provides a comparative overview of the known reactions of MoF₅, summarizing the available kinetic and reactivity data, outlining experimental protocols, and visualizing key experimental workflows.

Comparative Kinetic Data

Direct quantitative kinetic data, such as rate constants and activation energies for this compound reactions, is notably scarce in publicly accessible literature. However, a qualitative and semi-quantitative comparison can be drawn from the reported reaction conditions and observed reactivity. The following table summarizes the key reactions of MoF₅ and provides an overview of their known kinetic characteristics.

Reaction TypeReactantsProductsTemperature (°C)Observed Reactivity/Kinetics
Disproportionation This compound (MoF₅)Molybdenum Tetrafluoride (MoF₄) + Molybdenum Hexafluoride (MoF₆)~165The reaction proceeds at elevated temperatures, indicating a significant activation energy barrier. The process is foundational to understanding the thermal stability of MoF₅.[1][2]
Hydrolysis This compound (MoF₅) + Water (H₂O)Molybdenum Oxyfluorides + Hydrogen Fluoride (HF)AmbientMoF₅ is described as hygroscopic, implying a rapid reaction with water upon contact. This high reactivity suggests a low activation energy for hydrolysis.
Adduct Formation This compound (MoF₅) + Lewis Bases (e.g., Acetonitrile, Pyridine)MoF₅·(Lewis Base)ₓNot specifiedForms stable adducts with various Lewis bases. The formation is typically fast at or below room temperature, characteristic of Lewis acid-base interactions.

Experimental Protocols

Disproportionation of this compound

Objective: To determine the rate of disproportionation of MoF₅ as a function of temperature.

Methodology:

  • A sample of solid MoF₅ is placed in a sealed, inert-atmosphere reaction vessel (e.g., made of Monel or nickel) connected to a vacuum line and a pressure transducer.

  • The vessel is heated to a specific temperature (e.g., in a tube furnace), and the temperature is held constant.

  • The progress of the disproportionation reaction (2MoF₅(s) → MoF₄(s) + MoF₆(g)) is monitored by measuring the increase in pressure of the gaseous product, MoF₆, over time using the pressure transducer.

  • The reaction can be quenched at different time intervals by rapid cooling. The composition of the solid phase (unreacted MoF₅ and product MoF₄) can be analyzed ex-situ using techniques like X-ray powder diffraction (XRD).

  • The rate of reaction can be determined from the rate of pressure increase, and by repeating the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.

Hydrolysis of this compound

Objective: To qualitatively and semi-quantitatively assess the rate of hydrolysis of MoF₅.

Methodology:

  • Due to the rapid and exothermic nature of the reaction, kinetic studies are challenging. A controlled environment, such as a glovebox with a precisely controlled low-concentration of water vapor, is required.

  • A thin film of MoF₅ can be deposited on an inert substrate (e.g., silicon wafer) within the glovebox.

  • The reaction with water vapor can be monitored in-situ using techniques like Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of MoF₅ vibrational modes and the appearance of Mo-O and O-H stretching bands from the hydrolysis products.

  • Alternatively, the reaction can be studied in a flow system where a carrier gas with a known concentration of water vapor is passed over a bed of MoF₅. The change in composition of the gas stream and the solid can be analyzed over time.

Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental procedures, a generalized workflow for studying a gas-solid reaction of this compound is presented below using the DOT language for graph visualization.

Experimental_Workflow_MoF5_Gas_Solid_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing reactant_prep Prepare MoF₅ in Inert Atmosphere reactor_setup Set up Reaction Vessel (e.g., Monel) reactant_prep->reactor_setup introduce_gas Introduce Gaseous Reactant reactor_setup->introduce_gas control_temp Control Reaction Temperature introduce_gas->control_temp monitor_pressure Monitor Pressure Change control_temp->monitor_pressure quench_reaction Quench Reaction monitor_pressure->quench_reaction analyze_gas Analyze Gaseous Products (e.g., GC-MS, FTIR) quench_reaction->analyze_gas analyze_solid Analyze Solid Products (e.g., XRD, SEM) quench_reaction->analyze_solid kinetic_modeling Kinetic Modeling analyze_gas->kinetic_modeling analyze_solid->kinetic_modeling determine_rate Determine Rate Constants & Activation Energy kinetic_modeling->determine_rate

Caption: Generalized workflow for a gas-solid reaction involving MoF₅.

This guide provides a foundational understanding of the reaction kinetics of this compound based on available literature. Further dedicated kinetic studies are necessary to provide precise quantitative data for the reactions of this versatile and highly reactive compound.

References

Safety Operating Guide

Proper Disposal of Molybdenum Pentafluoride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of molybdenum pentafluoride (MoF₅) is critical to ensuring laboratory safety and environmental protection. This highly reactive and corrosive substance demands meticulous handling and adherence to established protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory operations.

Immediate Safety and Hazard Information

This compound is a hygroscopic yellow solid that is a strong oxidizing agent and hydrolyzes to release hydrofluoric acid (HF).[1] Direct contact can cause severe skin and eye burns, and inhalation can be fatal.[2][3] It is crucial to handle this compound with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).

Key Hazard Data Summary (from related Molybdenum Compounds)

Hazard ClassificationMolybdenum(VI) fluoride (MoF₆)Molybdenum(V) chloride (MoCl₅)Notes on Molybdenum(V) fluoride (MoF₅)
Acute Inhalation Toxicity Category 1 (Fatal if inhaled)[4][5]-Expected to be highly toxic upon inhalation.
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)[4][5]Category 1B (Causes severe skin burns)[6]Causes severe skin burns due to hydrolysis to HF.[1]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[4][5]Category 1 (Causes serious eye damage)[6]Causes serious eye damage.
Reactivity Moisture sensitive; reacts with water. Contact with acids liberates very toxic gas.[4][5]Reacts violently with water, liberating toxic gas.[6]Hygroscopic; hydrolyzes to release HF.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[4][5]Strong oxidizing agents.[6]Oxidizer.[1]
Hazardous Decomposition Gaseous hydrogen fluoride (HF).[4]Hydrogen chloride gas.[6]Hydrolyzes to release HF.[1]

Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.
Eye/Face Protection Safety goggles and a face shield are mandatory.[4][6]
Skin and Body Protection Flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes.[4]
Respiratory Protection Use in a chemical fume hood is required. For emergencies, a full-face, self-contained breathing apparatus is necessary.[7]

Step-by-Step Disposal Protocol

This protocol outlines the detailed methodology for the safe neutralization and disposal of unwanted this compound.

Step 1: Preparation and Pre-Disposal Checklist
  • Assemble Materials:

    • Appropriate PPE (see table above).

    • Dry, inert absorbent material (e.g., sand, vermiculite).

    • A large beaker or container made of a material resistant to hydrofluoric acid (e.g., polyethylene, Teflon).

    • A neutralizing agent such as calcium hydroxide (slaked lime) or sodium bicarbonate. Prepare a slurry or solution.

    • A designated, labeled hazardous waste container.

  • Work Area Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Have an emergency eyewash and safety shower readily accessible.[6]

    • Remove all incompatible materials from the immediate work area.[4][5]

Step 2: Spill Management (if applicable)
  • Evacuate: In case of a spill, evacuate the immediate area and restrict access.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Contain: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.[5]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealed container for hazardous waste.[2][7]

  • Decontaminate: Decontaminate the spill area with a suitable neutralizing agent.

Step 3: Neutralization of Small Quantities

For small residual amounts of this compound, a careful neutralization process should be followed. This procedure should only be performed by trained personnel.

  • Inert Atmosphere: If possible, conduct the initial handling under an inert atmosphere (e.g., nitrogen or argon) to minimize reaction with air moisture.[6]

  • Slow Addition to Water: In a large, appropriate container within a fume hood, very slowly and cautiously add the this compound to a large volume of cold water with stirring. This reaction is exothermic and will produce hydrofluoric acid.

  • Neutralization: Slowly add a neutralizing agent (e.g., calcium hydroxide slurry or sodium bicarbonate solution) to the acidic solution while stirring. Monitor the pH to ensure complete neutralization (pH 6-8).

  • Precipitation: The neutralization will likely form insoluble molybdenum compounds and calcium fluoride.

  • Disposal of Neutralized Waste: The resulting mixture should be collected in a labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.

Step 4: Disposal of Contaminated Materials and Containers
  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (if safe and appropriate) or handled as hazardous waste. Puncture the container to prevent reuse.[2][8]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Waste Collection: All waste, including neutralized product, spill cleanup materials, and contaminated items, must be placed in a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and associated hazards.

  • Final Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company, following all local, state, and federal regulations.[2][7]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Neutralization cluster_disposal Final Disposal prep_sds Consult SDS for Related Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area spill Spill Occurs? prep_area->spill contain_spill Contain with Inert Absorbent spill->contain_spill Yes neutralize Slowly Add to Water, then Neutralize with Base (e.g., Ca(OH)₂) spill->neutralize No (Direct Disposal) collect_spill Collect Spill Residue contain_spill->collect_spill waste_container Place in Labeled Hazardous Waste Container collect_spill->waste_container neutralize->waste_container dispose Dispose via Institutional EHS / Licensed Contractor waste_container->dispose end End: Proper Disposal dispose->end start Start: Unwanted This compound start->prep_sds

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Molybdenum pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Molybdenum Pentafluoride is a highly corrosive and toxic compound that requires stringent safety protocols to prevent severe injury. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals, including operational and disposal plans.

Personal Protective Equipment (PPE)

Due to its hazardous nature, a comprehensive PPE ensemble is mandatory when handling this compound. The following table, based on recommendations for Molybdenum Hexafluoride, outlines the required PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles and a full-face shield are required.[1][2]
Skin Protection A chemical-resistant suit (fully encapsulated is recommended), along with inner and outer chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), and chemical-resistant boots are necessary.[2][3][4]
Respiratory Protection A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[2][3] For emergency situations, a Level A protective suit with SCBA is recommended.

PPE Selection Workflow

PPE_Selection start Task: Handling this compound respiratory Respiratory Protection: Full-face, positive-pressure SCBA start->respiratory eye Eye Protection: Chemical goggles and full-face shield start->eye skin Skin Protection: Chemical-resistant suit, inner/outer gloves, boots start->skin emergency Emergency Scenario? start->emergency emergency->respiratory No level_a Level A Protection: Fully encapsulated suit with SCBA emergency->level_a Yes

Caption: PPE selection logic for handling this compound.

Emergency Procedures

Immediate and decisive action is critical in the event of an emergency involving this compound.

Exposure First Aid

Exposure RouteFirst Aid Measures
Inhalation Immediately move the victim to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[5][6] Seek immediate medical attention.[1][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting.[2][5] If the victim is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[2][3]

Spill Response

In the event of a spill, the primary objectives are to isolate the area, prevent the spread of the material, and ensure the safety of all personnel.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazardous area and restrict access.

  • Ventilate: If it is safe to do so, provide ventilation to the spill area to disperse any vapors.[7]

  • Containment: For liquid spills, use a non-combustible absorbent material like sand or earth to contain the spill.[2] Do not use water.

  • Cleanup: Trained personnel wearing appropriate PPE should carefully collect the absorbed material into a sealed, labeled container for disposal.[3]

  • Decontamination: Decontaminate the spill area and all equipment used in the cleanup process.

Emergency Response Flowchart

Emergency_Response spill This compound Spill evacuate Evacuate and Isolate Area spill->evacuate ppe Don Appropriate PPE (Level A Recommended) evacuate->ppe contain Contain Spill with Non-combustible Absorbent ppe->contain cleanup Collect and Seal in Labeled Container contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate disposal Dispose of Waste (Follow Hazardous Waste Protocol) decontaminate->disposal

Caption: Step-by-step emergency response plan for a this compound spill.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Handling Procedures

  • Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[2]

  • Personal Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

  • Equipment: Use only compatible and dry equipment. This compound is moisture-sensitive and reacts violently with water.[1]

  • Container Handling: Open and handle containers with care in a controlled environment.

Storage Requirements

  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[7]

  • Incompatibilities: Keep away from incompatible materials such as water, strong bases, and oxidizing agents.[1]

  • Security: Store in a locked and secure area with restricted access.

Handling and Storage Workflow

Handling_Workflow start Prepare to Handle This compound ppe Don Full PPE start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood handle Handle with Care (Avoid Moisture) hood->handle storage Store in a Tightly Sealed Container in a Cool, Dry Place handle->storage wash Wash Hands Thoroughly storage->wash

Caption: Procedural workflow for safely handling and storing this compound.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

Waste Collection

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, sealed, and properly labeled hazardous waste container.

Disposal Procedure

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents (this compound).

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to transport and dispose of the material. Do not attempt to neutralize or dispose of the waste yourself.[5]

  • Documentation: Maintain all records of waste disposal as required by regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.